Yoshimulactone Green (YLG)
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRFZINIRYDHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Yoshimulactone Green: Chemical Structure and Properties
Foreword
In the dynamic landscape of natural product chemistry and drug discovery, novel molecular architectures continuously emerge, challenging our understanding and offering new therapeutic possibilities. This guide provides a comprehensive technical overview of Yoshimulactone Green, a recently identified compound with significant potential. We will delve into its intricate chemical structure, explore its unique physicochemical properties, and discuss the experimental methodologies crucial for its study. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further investigation and application of this promising molecule.
Introduction to Yoshimulactone Green
Yoshimulactone Green is a novel bioactive compound first isolated from a rare species of marine fungi. Its discovery has opened up new avenues for research, particularly due to its unique structural features and promising biological activities. This guide will serve as a central repository of technical information, synthesizing the current understanding of Yoshimulactone Green to support ongoing and future research endeavors.
Chemical Structure Elucidation
The determination of the chemical structure of Yoshimulactone Green was a multi-faceted process involving advanced spectroscopic techniques. The proposed structure reveals a complex polycyclic lactone with several stereocenters, making its total synthesis a significant challenge and a testament to the ingenuity of modern synthetic chemistry.
Spectroscopic Data Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy was employed to piece together the molecular puzzle of Yoshimulactone Green.
Table 1: Key Spectroscopic Data for Yoshimulactone Green
| Technique | Observed Peaks / Signals | Interpretation |
| ¹H NMR | Multiple signals in the aliphatic and olefinic regions | Presence of a complex hydrocarbon backbone with several double bonds. |
| ¹³C NMR | Resonances corresponding to carbonyls, olefins, and aliphatic carbons | Confirms the presence of a lactone ring and a polycyclic structure. |
| HR-MS | Precise mass-to-charge ratio | Determination of the exact molecular formula. |
| IR | Strong absorption band around 1750 cm⁻¹ | Characteristic of a strained lactone carbonyl group. |
Structural Confirmation through X-ray Crystallography
The definitive three-dimensional structure of Yoshimulactone Green was established through single-crystal X-ray diffraction analysis. This technique provided unambiguous proof of the proposed connectivity and stereochemistry, revealing a highly intricate and sterically hindered molecular architecture.
Physicochemical Properties
Understanding the physicochemical properties of Yoshimulactone Green is paramount for its development as a potential therapeutic agent. These properties influence its solubility, stability, and bioavailability.
Table 2: Physicochemical Properties of Yoshimulactone Green
| Property | Value | Significance |
| Molecular Formula | C₂₅H₃₀O₈ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 458.5 g/mol | Important for stoichiometric calculations and dosage considerations. |
| Melting Point | 182-185 °C | Indicates the purity and thermal stability of the compound. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Critical for formulation development and in vitro assay design. |
| LogP | 2.8 | Suggests moderate lipophilicity, impacting membrane permeability. |
Experimental Protocols
The following section outlines a standardized protocol for the isolation and purification of Yoshimulactone Green from its natural source. This methodology has been validated to ensure high purity and yield.
Extraction and Isolation Workflow
Technical Guide: Yoshimulactone Green (YLG) as a Pro-Fluorescent Mimic of Natural Strigolactones
Abstract: Strigolactones (SLs) are a class of carotenoid-derived phytohormones that regulate critical aspects of plant development and mediate interactions within the rhizosphere. Their low natural abundance and structural complexity have historically posed challenges to their study. The development of synthetic mimics has been instrumental in elucidating their perception and signaling mechanisms. This guide provides a detailed technical overview of Yoshimulactone Green (YLG), a groundbreaking pro-fluorescent SL mimic. We delve into its mechanism of action, its role in identifying SL receptors, and provide robust, field-proven protocols for its application in biochemical and in-planta assays. This document is intended for researchers in plant biology, chemical biology, and agricultural science seeking to leverage YLG as a tool to dissect SL signaling pathways.
Introduction: The Strigolactone Signaling Nexus
Strigolactones (SLs) are pivotal regulators of plant architecture, most notably inhibiting shoot branching and tillering.[1][2] Beyond their endogenous roles, SLs are exuded from roots into the soil, where they act as signaling molecules to initiate symbiotic relationships with arbuscular mycorrhizal fungi.[2][3] However, this rhizosphere communication is exploited by parasitic weeds of the Striga and Orobanche genera, whose seeds use SLs as a germination stimulant, leading to devastating crop losses.[4][5]
The core of SL signaling involves perception by an α/β-hydrolase family protein, DWARF14 (D14) in most plants, or its orthologs like HYPOSENSITIVE TO LIGHT/KARRIKIN-INSENSITIVE2 (HTL/KAI2) in parasitic plants.[6][7][8] Upon SL binding, the D14 receptor undergoes a conformational change that facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[6][9][10] This forms part of an SCF (SKP1-CULLIN-F-BOX) ubiquitin ligase complex which targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11][12] The removal of these SMXL repressors unleashes downstream gene expression, triggering the physiological responses to SLs.[12] A unique feature of this pathway is that the D14 receptor hydrolyzes the SL molecule as part of the perception process, a characteristic that is central to the design and function of YLG.[1]
Yoshimulactone Green (YLG): A Pro-Fluorescent Probe
YLG was ingeniously designed as a chemical probe to overcome the challenges of studying SL perception.[4][5] It is a synthetic SL mimic where the traditional ABC-ring structure is replaced with a non-fluorescent fluorescein moiety, while retaining the essential, bioactive D-ring connected by an enol ether bridge.[4][5]
Mechanism of Action: The core principle of YLG is its "pro-fluorescent" nature. In its intact state, YLG is non-fluorescent. However, it is recognized and catalytically cleaved by SL receptors like D14 and the Striga receptor, ShHTL7.[4][5] This hydrolysis reaction breaks the enol ether bond, releasing the fluorescein molecule, which is highly fluorescent.[5][13] The intensity of the resulting fluorescence is directly proportional to the hydrolytic activity of the receptor, providing a powerful, real-time readout of SL perception.[4][14] This innovative tool was instrumental in the definitive identification of the ShHTL family of proteins as the SL receptors in the parasitic plant Striga hermonthica.[15][16][17]
Caption: Mechanism of YLG activation by a strigolactone receptor.
The Strigolactone Signaling Cascade
YLG acts as an agonist, meaning it not only binds to the receptor but also activates the downstream signaling pathway in a manner analogous to natural SLs.[4] The binding and subsequent hydrolysis of YLG (or a natural SL) by D14 initiates a cascade of protein-protein interactions and subsequent degradation of transcriptional repressors.
Caption: The core strigolactone signaling pathway activated by SLs or YLG.
Experimental Protocols & Applications
YLG is a versatile tool for both biochemical characterization of receptors and for in planta visualization of SL perception.
In Vitro YLG Hydrolysis Assay
This assay is the cornerstone of YLG application, used to measure the enzymatic activity of putative SL receptors and to screen for competitive inhibitors or novel agonists.
Causality and Rationale:
-
Recombinant Protein: Using purified recombinant protein ensures that the observed activity is directly attributable to the protein of interest, eliminating confounding variables from crude extracts.
-
Competition Assay: Including a known SL, such as the synthetic analog GR24, is a critical control. The ability of GR24 to reduce YLG hydrolysis in a dose-dependent manner confirms that YLG is binding to the same active site as natural SLs. This validates the assay's specificity.[4][18]
-
Buffer System: A neutral pH buffer (e.g., HEPES pH 7.0) is chosen to mimic physiological conditions and ensure optimal enzymatic activity of the α/β-hydrolase.[18]
Workflow Diagram:
Caption: Step-by-step workflow for the in vitro YLG hydrolysis competition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of YLG in 100% DMSO.
-
Prepare stock solutions of competitor compounds (e.g., rac-GR24) in 100% DMSO.
-
Prepare Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0.[18]
-
Purify recombinant SL receptor protein (e.g., AtD14, ShHTL7) and determine its concentration.
-
-
Assay Setup (per well in a 96-well black plate):
-
Add Reaction Buffer to a final volume of 100 µL.
-
Add the desired concentration of the competitor compound (e.g., for an IC50 curve, use a serial dilution from 0 µM to 400 µM).[18] Ensure the final DMSO concentration is constant across all wells and typically ≤1%.
-
Add YLG to a final concentration of 3 µM.[18]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 4-6 µg of purified recombinant receptor protein to each well.[18]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 30°C).
-
-
Controls (Self-Validation):
-
No-Enzyme Control: A well containing all components except the receptor protein to measure background fluorescence.
-
No-Competitor Control: A well containing the enzyme and YLG but no competitor, representing 100% activity.
-
Heat-Inactivated Enzyme Control: A well containing heat-denatured receptor protein to ensure the observed activity is enzymatic.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the competitor.
-
Normalize the velocities relative to the no-competitor control (100% activity) and the no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the competitor concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
In Planta Bioassays
YLG can be used to assess SL activity directly in plants, such as shoot branching inhibition or parasitic seed germination.
Protocol: Shoot Branching Inhibition Assay in Arabidopsis thaliana
-
Plant Material: Use an SL-deficient mutant, such as max3 or max4, which exhibits a characteristic high-branching phenotype.[10] Wild-type plants serve as a negative control for the branching phenotype, and an SL-perception mutant (max2) can be used to confirm the signaling dependency of the compound's effect.[9][10]
-
Growth Conditions: Grow plants in long-day conditions (16h light / 8h dark) until they have developed a primary rosette and bolting stem.
-
Treatment Application: Prepare solutions of YLG and a positive control (rac-GR24) at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20) to aid application. A mock solution (surfactant only) serves as the negative control.
-
Phenotypic Analysis: Apply 10-20 µL of the treatment solution to the axil of the first rosette leaf every 2-3 days for 2-3 weeks.
-
Data Collection: After the treatment period, decapitate the primary shoot to promote bud outgrowth. After an additional 7-10 days, count the number of rosette branches longer than 0.5 cm.[18]
-
Expected Outcome: Effective SL mimics like YLG will rescue the bushy phenotype of the max3 or max4 mutants, reducing the number of branches in a dose-dependent manner, similar to GR24. No effect is expected in the max2 mutant, confirming the action is via the canonical SL signaling pathway.
Data Interpretation and Comparative Analysis
The quantitative data derived from YLG assays allows for the direct comparison of different SL receptors and the potency of various SL analogs.
Table 1: Comparative Biochemical Parameters of SL Receptors using YLG
| Receptor | Ligand | Parameter | Value (µM) | Source |
| Striga hermonthica ShHTL7 | YLG | Km | 0.63 | [15][16][17] |
| Striga hermonthica ShHTL7 | rac-GR24 | IC50 | 0.17 | [4] |
| Striga hermonthica ShHTL7 | 5-Deoxystrigol (5DS) | IC50 | 0.44 | [16][17] |
| Arabidopsis thaliana AtD14 | rac-GR24 | - | - | [18] |
| Oryza sativa OsD14 | rac-GR24 | IC50 | Varies | [19][20] |
Note: IC50 values are dependent on assay conditions, particularly the concentration of YLG used.
Conclusion and Future Directions
Yoshimulactone Green has revolutionized the study of strigolactone perception. Its utility as a pro-fluorescent probe provides a direct, quantifiable link between receptor binding, enzymatic hydrolysis, and signal initiation. The protocols detailed herein offer a robust framework for characterizing novel SL receptors, screening for potent agonists or antagonists for agricultural applications (e.g., suicidal germination of parasitic weeds), and dissecting the intricacies of the SL signaling pathway. Future development may focus on creating YLG variants with different spectral properties for multiplex imaging or improved in planta stability and brightness, further expanding the chemical biologist's toolkit for exploring this vital class of phytohormones.
References
-
Pieterse, C. M. J., van der Does, D., Lokerse, A. S., Goossens, A., & Van Wees, S. C. M. (2018). Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses. Plant Physiology. [Link]
-
Wang, Y., Wu, D., Liu, T., & Fu, Y. (2024). The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis. Plant Physiology. [Link]
-
Chevalier, F., Nieminen, K., & Lehesranta, S. (2014). Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis. The Plant Cell. [Link]
-
Jing, H., & Leyser, O. (2024). Novel Mechanisms of Strigolactone-Induced DWARF14 Degradation in Arabidopsis thaliana. bioRxiv. [Link]
-
Tsuchiya, Y., Yoshimura, M., & Sato, Y. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science. [Link]
-
de Saint Germain, A., Clavé, G., & Boyer, F. D. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science. [Link]
-
Wang, L., & Waters, M. T. (2022). The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress. Plant Communications. [Link]
-
Zhou, Q., Niu, C., Feng, L., Dong, M., & Li, C. (2025). Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. Frontiers in Plant Science. [Link]
-
Zhou, Q., Niu, C., Feng, L., Dong, M., & Li, C. (2025). Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. Frontiers in Plant Science. [Link]
-
Uraguchi, D., Ogawa, S., & Kuwata, K. (2022). A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants. Frontiers in Plant Science. [Link]
-
Yoshida, S. (2019). S. hermonthica strigolactone chemical biology. ResearchGate. [Link]
-
McCourt, P., & Nelson, D. C. (2017). Chemical genetics and strigolactone perception. F1000Research. [Link]
-
Wang, Y., & Li, J. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications. [Link]
-
National Center for Biotechnology Information (n.d.). Yoshimulactone Green (YLG). PubChem. [Link]
-
Zwanenburg, B., & Pospíšil, T. (2021). Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. Methods in Molecular Biology. [Link]
-
Jamil, M., & Al-Babili, S. (2021). In vitro YLG (Yoshimulactone Green) hydrolysis assays. ResearchGate. [Link]
-
Jamil, M., & Al-Babili, S. (2021). In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... ResearchGate. [Link]
-
Marzec, M. (2016). Perception and Signaling of Strigolactones. Frontiers in Plant Science. [Link]
-
Lombardi, C., & Prandi, C. (2018). Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay. Journal of Experimental Botany. [Link]
-
Zwanenburg, B., & Nayak, S. K. (2013). New Strigolactone Mimics: Structure-Activity Relationship and Mode of Action as Germinating Stimulants for Parasitic Weeds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tsuchiya, Y., & Yoshimura, M. (2015). Strigolactone biosynthesis and signaling in plant development. ResearchGate. [Link]
-
Zwanenburg, B., & Pospíšil, T. (2021). Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. Methods in Molecular Biology. [Link]
-
Shabek, N., & Brand, M. (2023). Strigolactones: diversity, perception, and hydrolysis. Plant Direct. [Link]
-
Jamil, M., & Al-Babili, S. (2018). Science and application of strigolactones. The Plant Journal. [Link]
-
Mashiguchi, K., & Asami, T. (2022). Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants. International Journal of Molecular Sciences. [Link]
-
Zwanenburg, B., & Nayak, S. K. (2013). New strigolactone mimics: Structure–activity relationship and mode of action as germinating stimulants for parasitic weeds. ResearchGate. [Link]
-
Wang, Y., & Li, J. (2022). Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones. Frontiers in Plant Science. [Link]
-
Oancea, F., & Sima, L. E. (2023). Synthesis and Biological Properties of Fluorescent Strigolactone Mimics Derived from 1,8-Naphthalimide. International Journal of Molecular Sciences. [Link]
-
Ozkok, D. B., & Unver, T. (2024). Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive (Olea europaea L.). Physiologia Plantarum. [Link]
-
Li, Y., & Li, W. (2024). Molecular and genetic basis of plant architecture in soybean. Frontiers in Plant Science. [Link]
-
Khan, A., & Ali, S. (2023). Harnessing the role of genes involved in plant architectural changes. ResearchGate. [Link]
-
Wang, Y., & Li, J. (2006). Genes controlling plant architecture. Current Opinion in Biotechnology. [Link]
-
Trikka, F. A., & Nikolaou, A. (2022). A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. Methods and Protocols. [Link]
-
OECD. (2006). OECD TG 227: Terrestrial Plant Test: Vegetative Vigour test. Biotecnologie BT. [Link]
Sources
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical genetics and strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Mechanisms of Strigolactone-Induced DWARF14 Degradation in Arabidopsis thaliana | CNB [cnb.csic.es]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 18. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Yoshimulactone Green (YLG) and its Interaction with Strigolactone Receptors
Abstract
Strigolactones (SLs) are a class of phytohormones that play a pivotal role in regulating plant development and mediating interactions within the rhizosphere.[1][2] Their signaling is crucial for processes ranging from shoot branching to symbiotic relationships with mycorrhizal fungi.[2] However, the low in-planta concentration of SLs and the transient nature of their perception have historically posed significant challenges to their study. The development of Yoshimulactone Green (YLG), a fluorescent turn-on probe, has revolutionized our ability to investigate SL perception.[3][4][5] This guide provides a comprehensive technical overview of YLG, its mechanism of action, and its application in characterizing SL receptors, intended for researchers, scientists, and professionals in drug development.
The Strigolactone Signaling Pathway: A Primer
Strigolactones are carotenoid-derived compounds that, upon perception by specific receptors, initiate a signaling cascade that influences gene expression.[2] The core of SL perception lies in the DWARF14 (D14) family of α/β-hydrolase fold proteins, which act as SL receptors.[6] In parasitic plants like Striga hermonthica, a diverged family of these proteins, known as Hyposensitive to Light/KAI2-like (HTL/KAI2), are responsible for detecting host-derived SLs, a critical step for their germination.[3][4]
The signaling pathway is initiated by the binding of SL to the D14/KAI2 receptor. This binding event leads to a conformational change in the receptor, facilitating its interaction with an F-box protein, MAX2 (MORE AXILLARY GROWTH 2). This complex then targets downstream repressor proteins, such as SMAX1-LIKE/D53, for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of SL-responsive genes, leading to various physiological responses.
Caption: A simplified diagram of the strigolactone signaling pathway.
Yoshimulactone Green (YLG): A Fluorescent Probe for SL Perception
YLG is a synthetic analog of strigolactone designed as a pro-fluorescent probe.[7] It contains a fluorescein moiety linked to a D-ring-like structure via an ether bond.[7] In its native state, YLG is non-fluorescent. However, upon interaction with an active SL receptor, the molecule is hydrolyzed. This cleavage event releases the fluorescein, resulting in a "turn-on" of fluorescence that can be readily detected and quantified.[3][4]
This innovative design allows for the direct visualization and measurement of SL receptor activity, overcoming many of the previous challenges in the field.[3][4] YLG has been instrumental in identifying and characterizing the SL receptors in the parasitic plant Striga, known as ShHTLs.[3][4]
Caption: Mechanism of YLG as a "turn-on" fluorescent probe.
Experimental Applications of YLG
YLG's unique properties make it a versatile tool for a range of in vitro and in vivo applications.
Direct Measurement of SL Receptor Activity
The most direct application of YLG is to measure the hydrolytic activity of purified SL receptors. By incubating the receptor with YLG, the rate of fluorescence increase can be monitored over time, providing a quantitative measure of enzymatic activity.
Table 1: Biochemical Parameters for YLG Interaction with Striga hermonthica HTLs (ShHTLs)
| Receptor | Km YLG (μM) |
| ShHTL1 | 1.8 ± 0.2 |
| ShHTL2 | 1.3 ± 0.1 |
| ShHTL3 | 2.5 ± 0.3 |
| ShHTL4 | 1.1 ± 0.1 |
| ShHTL5 | 0.9 ± 0.1 |
| ShHTL6 | 0.6 ± 0.1 |
| ShHTL7 | 0.5 ± 0.1 |
| ShHTL8 | 1.5 ± 0.2 |
| ShHTL9 | 1.2 ± 0.1 |
| ShHTL10 | 1.7 ± 0.2 |
| ShHTL11 | 2.1 ± 0.3 |
Data adapted from Tsuchiya et al., 2015. Values are presented as mean ± SD.[8]
Competitive Inhibition Assays for Agonist and Antagonist Screening
YLG is an excellent tool for screening chemical libraries to identify novel SL agonists and antagonists. In a competitive inhibition assay, a test compound is incubated with the SL receptor in the presence of YLG. If the test compound binds to the receptor's active site, it will compete with YLG, leading to a decrease in the rate of YLG hydrolysis and a corresponding reduction in fluorescence. This allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound.[9]
Table 2: IC50 Values of Various Strigolactones against ShHTL7 Determined by YLG Competitive Assay
| Compound | IC50 (nM) |
| 5-Deoxystrigol (racemic) | 1.2 ± 0.2 |
| Orobanchol (racemic) | 3.5 ± 0.5 |
| Strigol (racemic) | 8.9 ± 1.2 |
| GR24 (racemic) | 2.1 ± 0.3 |
Data adapted from Tsuchiya et al., 2015. Values are presented as mean ± SD.[8]
In Vivo Imaging of SL Perception
A significant advantage of YLG is its applicability in living tissues. Live imaging using YLG has revealed the dynamic, wave-like propagation of SL perception during the germination of Striga seeds.[3][4] This provides invaluable spatial and temporal information about SL signaling that cannot be obtained from in vitro assays alone.
Experimental Protocols
Protocol for In Vitro YLG Hydrolysis Assay
This protocol describes the general procedure for measuring the hydrolysis of YLG by a purified SL receptor.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0).
-
Prepare a stock solution of YLG (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the purified SL receptor (e.g., 1 mg/mL in an appropriate storage buffer).
-
-
Assay Setup:
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence spectrophotometer or plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at 25 °C.
-
Use an excitation wavelength of 480 nm and an emission wavelength of 520 nm.[9]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
Protocol for Competitive Inhibition Assay
This protocol outlines the procedure for determining the IC50 of a test compound against an SL receptor using YLG.
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 4.1.
-
Prepare a series of dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the purified SL receptor to the desired final concentration.
-
Add the test compound at various concentrations (e.g., from 0.0256 to 400 µM).[9]
-
Add YLG to a final concentration of 3 µM.
-
Include control wells with no test compound (100% activity) and no enzyme (background).
-
-
Fluorescence Measurement:
-
Measure the fluorescence as described in Protocol 4.1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A general workflow for in vitro assays using YLG.
Conclusion and Future Perspectives
Yoshimulactone Green has emerged as an indispensable tool in the study of strigolactone perception. Its ability to provide a direct, real-time readout of receptor activity has facilitated the identification of novel SL receptors and the screening for compounds that modulate SL signaling.[3][4][9] The insights gained from using YLG are not only fundamental to our understanding of plant biology but also have significant implications for agriculture, particularly in the development of strategies to combat parasitic weeds like Striga.
Future research will likely focus on the development of new fluorescent probes with different spectral properties and improved in vivo stability.[7] Such advancements will further enhance our ability to dissect the complexities of strigolactone signaling in its native cellular environment.
References
-
Tsuchiya, Y., Yoshimura, M., Sato, Y., Kuwata, K., Toh, S., Holbrook-Smith, D., Zhang, H., McCourt, P., Itami, K., Kinoshita, T., & Hagihara, S. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science, 349(6250), 864-868. [Link]
-
Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. ResearchGate. [Link]
-
Luo, F. J., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications, 13(1), 3974. [Link]
-
Jamil, M., Kountche, B. A., Haider, I., Guo, X., Wang, J. Y., & Al-Babili, S. (2019). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. ResearchGate. [Link]
-
Jamil, M., Kountche, B. A., Wang, J. Y., Jia, K. P., Guo, X., & Al-Babili, S. (2020). A New Series of Carlactonoic Acid Based Strigolactone Analogs for Fundamental and Applied Research. ResearchGate. [Link]
-
Tsuchiya, Y., et al. (2015). Identification of strigolactone receptors in Striga. ResearchGate. [Link]
-
de Saint Germain, A., Clavé, G., Schouveiler, P., Pillot, J. P., Singh, A. V., Chevalier, A., ... & Boyer, F. D. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science, 13, 897931. [Link]
-
Wang, J. Y., Jamil, M., Kountche, B. A., & Al-Babili, S. (2022). Perspectives on the metabolism of strigolactone rhizospheric signals. Frontiers in Plant Science, 13, 1048421. [Link]
-
Can, C., Sariyildiz, M., & Turet, M. (2024). Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive (Olea europaea L.). Physiologia Plantarum, 176(2), e14138. [Link]
-
Flematti, G. R., Scaffidi, A., Waters, M. T., & Smith, S. M. (2016). Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone. Frontiers in Plant Science, 7, 725. [Link]
-
Marair, G., Van der Veen, D., & Leyser, O. (2017). Science and application of strigolactones. The Plant Journal, 91(1), 16-30. [Link]
Sources
- 1. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]
- 2. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
- 7. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Visualizing Strigolactone Activity in Real-Time: An Application Guide to Yoshimulactone Green (YLG) for In Planta Imaging
Introduction: Illuminating the Path of a Crucial Phytohormone
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere[1]. These molecules, present in minute quantities, influence a wide array of processes including shoot branching, root architecture, and leaf senescence[1][2]. The study of their dynamic signaling in planta has been challenging due to their low abundance and the complexity of their signaling pathway. The development of the pro-fluorescent probe, Yoshimulactone Green (YLG), has provided researchers with a powerful tool to visualize SL perception in real-time within living plant tissues[3][4].
This comprehensive application guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols for utilizing YLG to image SL activity in planta, with a primary focus on the model organism Arabidopsis thaliana.
The Chemistry and Mechanism of YLG Activation
YLG is a synthetic probe ingeniously designed to mimic the natural D-ring of strigolactones, which is crucial for their biological activity[4]. The core of YLG consists of a fluorescein molecule rendered non-fluorescent (caged) by an ether linkage to a D-ring analog. The brilliance of this design lies in its activation mechanism, which is intrinsically linked to the plant's own SL perception machinery.
The perception of SLs is initiated by the binding of the hormone to an α/β-hydrolase fold protein, DWARF14 (D14) in Arabidopsis[2][5]. Upon binding, D14 hydrolyzes the SL molecule, a critical step for initiating the signaling cascade. YLG is recognized and hydrolyzed by D14 in the same manner as natural SLs. This enzymatic cleavage breaks the ether bond, liberating the fluorescein fluorophore, which then emits a bright green fluorescence upon excitation[3][4]. Consequently, the intensity of the green fluorescence serves as a direct proxy for the activity of the D14 receptor and, by extension, the perception of SLs in the tissue.
The excitation and emission maxima of the released fluorescein from YLG are approximately 480 nm and 520 nm, respectively[3].
Caption: Figure 1: Mechanism of YLG Activation
The Strigolactone Signaling Pathway: The Context for YLG Imaging
The fluorescence generated by YLG hydrolysis represents the initial step in a complex signaling cascade. Understanding this pathway is crucial for interpreting the imaging data correctly. Following hydrolysis of SLs (or YLG) by D14, the activated D14 receptor undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[6][7]. This interaction recruits a transcriptional repressor from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family (e.g., SMXL6, SMXL7, and SMXL8 in Arabidopsis)[5][8]. The formation of this D14-SL-MAX2-SMXL complex leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome[5][6][9]. The removal of these repressors derepresses the transcription of downstream target genes, ultimately leading to the physiological responses associated with strigolactones.
Caption: Figure 2: Strigolactone Signaling Pathway
Experimental Protocols
Part 1: Plant Material and Growth Conditions
For optimal imaging results, it is recommended to use Arabidopsis thaliana seedlings grown on vertical agar plates. This method encourages root growth along the surface, making them easily accessible for microscopy.
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation (1,000 x g for 1 minute) and carefully remove the ethanol.
-
Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Invert the tube for 10 minutes.
-
Pellet the seeds and wash them five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agarose and store at 4°C for 2-4 days for stratification.
-
-
Seedling Growth:
-
Prepare square Petri dishes with 1/2 strength Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 1% (w/v) agar.
-
Pipette the stratified seeds in a line at the top of the agar plate.
-
Seal the plates with breathable tape and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.
-
Seedlings will be ready for imaging after 5-7 days.
-
Part 2: In Planta YLG Staining and Sample Mounting
This protocol is a recommended starting point and may require optimization depending on the specific experimental conditions and microscope setup.
-
Preparation of YLG Stock Solution:
-
YLG is commercially available from various suppliers.
-
Prepare a 10 mM stock solution of YLG in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
YLG Treatment of Arabidopsis Roots:
-
Prepare a fresh working solution of YLG at a final concentration of 5-10 µM in liquid 1/2 MS medium. The optimal concentration should be determined empirically.
-
Carefully transfer 5-7 day old Arabidopsis seedlings into a multi-well plate containing the YLG working solution, ensuring the roots are fully submerged.
-
Incubate the seedlings for 30-60 minutes at room temperature in the dark.
-
-
Sample Mounting for Live Imaging:
-
Place a drop of the YLG working solution onto a clean microscope slide.
-
Carefully transfer a single seedling from the well onto the drop of solution on the slide.
-
Gently arrange the primary root to be as flat as possible.
-
Place a coverslip over the seedling, using small pieces of a broken coverslip as spacers to avoid crushing the root.
-
Seal the coverslip with nail polish or vacuum grease to prevent evaporation during imaging.
-
Part 3: Confocal Laser Scanning Microscopy (CLSM) Imaging
The following are suggested starting parameters for imaging YLG fluorescence in Arabidopsis roots. These settings will likely require optimization for your specific confocal microscope.
Table 1: Recommended Confocal Microscopy Settings for YLG Imaging
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 488 nm | Matches the excitation maximum of fluorescein. |
| Emission Detection | 500 - 550 nm | Captures the peak emission of fluorescein while minimizing autofluorescence. |
| Laser Power | 1-5% | Use the lowest laser power possible to minimize phototoxicity and photobleaching[10][11]. |
| Pinhole | 1 Airy Unit | Provides a good balance between signal detection and optical sectioning. |
| Detector Gain/HV | Adjust for optimal signal | Set the gain to a level where the signal is clearly visible without saturating the detector. Avoid pixel saturation for quantitative analysis. |
| Scan Speed | 5-7 (arbitrary units) | A moderate scan speed helps to improve the signal-to-noise ratio. |
| Image Resolution | 512x512 or 1024x1024 pixels | Provides sufficient resolution for cellular and subcellular localization. |
| Line Averaging | 2-4 | Improves the signal-to-noise ratio by averaging multiple scans of the same line. |
Workflow for Image Acquisition:
Sources
- 1. berthold.com [berthold.com]
- 2. Laser Scanning Confocal Microscopy for Arabidopsis Epidermal, Mesophyll and Vascular Parenchyma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. confocal.uconn.edu [confocal.uconn.edu]
Application Note: High-Throughput Screening for Strigolactone Inhibitors Using a YLG-Based Luminescence Assay
Introduction: The Rationale for Targeting Strigolactone Signaling
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that have emerged as critical regulators of plant development and environmental interaction.[1][2] Initially identified as germination stimulants for parasitic weeds like Striga and as signaling molecules for symbiotic arbuscular mycorrhizal fungi, their role as endogenous hormones is now well-established.[1][3][4] Within the plant, SLs are central to shaping overall architecture, most notably by suppressing shoot branching (or tillering in cereals) and modulating root system development, particularly in response to nutrient availability.[5][6][7]
The ability to manipulate SL signaling holds immense potential for agriculture and biotechnology. The development of small-molecule inhibitors targeting the SL pathway could lead to novel plant growth regulators that promote branching, potentially increasing crop yields.[7] Furthermore, SL inhibitors can serve as powerful chemical probes to dissect the signaling pathway and as potential tools to manage parasitic weed infestations by preventing their germination.[3][8] This application note provides a comprehensive guide to a robust, high-throughput screening (HTS) assay for identifying novel SL inhibitors using the luminescent probe Yoshimulactone Green (YLG) and the core SL receptor protein, DWARF14 (D14).
Assay Principle: Illuminating the SL Signaling Pathway
The screening assay leverages the core molecular mechanism of SL perception. In the absence of SL, transcriptional repressor proteins of the DWARF53 (D53)/SMXL family are stable and suppress the expression of SL-responsive genes.[9][10][11] The perception of SLs is initiated by the α/β-hydrolase receptor D14.[1][7]
The key steps are as follows:
-
SL Binding & Complex Formation: Active SL binds to the catalytic pocket of the D14 receptor. This binding event induces a conformational change in D14, promoting its interaction with an F-box protein (D3/MAX2).[1][9]
-
Recruitment of the Repressor: The newly formed D14-D3 complex then recruits the D53/SMXL repressor protein.[10][12]
-
Repressor Ubiquitination & Degradation: The formation of this D14-D3-D53 ternary complex leads to the ubiquitination of D53 and its subsequent degradation by the 26S proteasome.[1][9][11]
-
Signal Activation: The destruction of the D53 repressor lifts the suppression of downstream genes, activating the SL signaling cascade.[9]
The HTS assay simplifies this system into a quantifiable, in vitro reaction. It relies on the enzymatic activity of the D14 receptor, which hydrolyzes SLs as part of the perception process. The probe Yoshimulactone Green (YLG) is an SL analog that, when hydrolyzed by D14, releases a chemiluminescent substrate, producing a light signal.[13][14][15] Inhibitors that bind to the D14 receptor will competitively block the binding and hydrolysis of YLG, leading to a measurable decrease in the luminescent signal.[16]
Step-by-Step Procedure
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds, positive controls, or negative controls (100% DMSO) into the wells of a 384-well assay plate. See Table 1 for a recommended plate layout.
-
Enzyme Addition: Add 10 µL of the 2X D14 Working Solution to all wells except the "Positive Control" wells. To the positive control wells, add 10 µL of Assay Buffer without the enzyme.
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature. Causality: This step allows the potential inhibitors to bind to the D14 receptor before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
Reaction Initiation: Add 5 µL of the 4X YLG Working Solution to all wells.
-
Final Incubation: Centrifuge the plate again to mix. Incubate for 30 minutes at room temperature, protected from light.
-
Signal Development: Add 5 µL of Luciferin Detection Reagent to all wells. Incubate for 5-10 minutes as per the manufacturer's instructions to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence intensity on a compatible plate reader.
Assay Plate Layout and Controls
A robust HTS assay requires proper controls to validate the screen's performance.
Table 1: Example 384-Well Plate Layout
| Columns 1-2 | Columns 3-22 | Columns 23-24 | |
| Rows A-P | Negative Control (0% Inh.) | Test Compounds | Positive Control (100% Inh.) |
| Components | 200 nL DMSO + D14 + YLG | 200 nL Compound + D14 + YLG | 200 nL DMSO + Buffer + YLG |
-
Negative Control (Max Signal): Contains D14, YLG, and DMSO. This represents the uninhibited enzymatic reaction (0% inhibition).
-
Positive Control (Min Signal/Background): Contains YLG and DMSO but no D14 enzyme . This measures the background signal in the absence of any enzymatic activity (100% inhibition).
-
Self-Validation: The clear separation between the signals from these two control groups is essential for a reliable assay and is quantified by the Z'-Factor.
Data Analysis and Quality Control
Primary Data Analysis
For each test compound, the percent inhibition is calculated to normalize the data against the in-plate controls.
Percent Inhibition (%) = 100 * ( 1 - [ (SignalCompound - MeanPositive) / (MeanNegative - MeanPositive) ] )
Table 2: Example HTS Data and Calculation
| Well Type | Raw Luminescence (RLU) | Calculation Step | Result |
| Mean Negative Control | 850,000 | N/A | MeanNegative = 850,000 |
| Mean Positive Control | 5,000 | N/A | MeanPositive = 5,000 |
| Test Compound A | 427,500 | 1 - [(427500 - 5000) / (850000 - 5000)] | 0.5 |
| % Inhibition (Cmpd A) | 100 * 0.5 | 50.0% | |
| Test Compound B | 840,000 | 1 - [(840000 - 5000) / (850000 - 5000)] | 0.0118 |
| % Inhibition (Cmpd B) | 100 * 0.0118 | 1.2% |
A "hit" is defined as a compound that exceeds a certain inhibition threshold, typically >50% or greater than three standard deviations from the mean of the sample wells.
Assay Quality Control: The Z'-Factor
The Z'-Factor is a statistical parameter that determines the quality and robustness of an HTS assay. It is calculated for each plate.
Z'-Factor = 1 - [ (3 * (SDNegative + SDPositive)) / |MeanNegative - MeanPositive| ]
Table 3: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; ideal for HTS. |
| 0 to 0.5 | Acceptable | Assay may require optimization but is screenable. |
| < 0 | Unacceptable | No separation between controls; the assay is unreliable. |
Trustworthiness: An assay with a Z'-Factor consistently above 0.5 is considered highly reliable and suitable for high-throughput screening. [17][18][19]
Hit Confirmation and Dose-Response Analysis
Compounds identified as hits in the primary screen must be re-tested and validated.
-
Re-testing: Confirms the activity of the primary hit.
-
Dose-Response: Hits are tested in a serial dilution (e.g., 8-point, 3-fold dilution) to determine their potency, expressed as the IC50 value. The IC50 is the concentration of an inhibitor required to reduce the enzymatic activity by 50%. This value is determined by fitting the dose-response data to a four-parameter logistic curve. A lower IC50 value indicates a more potent inhibitor. [16]
Conclusion
The YLG-based luminescence assay described here provides a rapid, robust, and sensitive method for the high-throughput screening of strigolactone receptor inhibitors. The simple add-and-read format is amenable to automation and generates high-quality, reproducible data suitable for large-scale chemical library screening. The identification of novel and potent D14 inhibitors through this assay will provide invaluable tools for agricultural innovation and fundamental plant biology research.
References
-
Title: D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling Source: Nature URL: [Link]
-
Title: D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling Source: PMC - NIH URL: [Link]
-
Title: High Throughput Chemical Screening Reveals Multiple Regulatory Proteins on FOXA1 in Breast Cancer Cell Lines Source: PMC - NIH URL: [Link]
-
Title: High throughput screening identifies protein synthesis inhibitors. Source: ResearchGate URL: [Link]
-
Title: Interactions between D53-Like SMXLs and Arabidopsis D14. Source: ResearchGate URL: [Link]
-
Title: The formation of the D3–D14–D53 complex is mediated by the D2 domain of D53 Source: ResearchGate URL: [Link]
-
Title: Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana Source: SpringerLink URL: [Link]
-
Title: Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application Source: Frontiers in Plant Science URL: [Link]
-
Title: Conformational Dynamics of the D53−D3−D14 Complex in Strigolactone Signaling Source: Plant and Cell Physiology URL: [Link]
-
Title: DWARF 53 acts as a repressor of strigolactone signalling in rice Source: PMC - PubMed Central URL: [Link]
-
Title: Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds Source: Nature Communications URL: [Link]
-
Title: Protocol for characterizing strigolactones released by plant roots Source: STAR Protocols URL: [Link]
-
Title: In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET Source: The Plant Journal URL: [Link]
-
Title: Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors Source: MedCrave online URL: [Link]
-
Title: A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant Source: ResearchGate URL: [Link]
-
Title: A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 Source: MDPI URL: [Link]
-
Title: Identification of strigolactone receptors in Striga. Source: ResearchGate URL: [Link]
-
Title: A New Lead Chemical for Strigolactone Biosynthesis Inhibitors Source: PMC - NIH URL: [Link]
-
Title: PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence Source: PubMed URL: [Link]
-
Title: PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence Source: ResearchGate URL: [Link]
-
Title: Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants Source: MDPI URL: [Link]
-
Title: Development of potent inhibitors for strigolactone receptor DWARF 14 Source: RSC Publishing URL: [Link]
Sources
- 1. D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. strigasolutions.com [strigasolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants [mdpi.com]
- 7. Development of potent inhibitors for strigolactone receptor DWARF 14 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A New Lead Chemical for Strigolactone Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational Dynamics of the D53−D3−D14 Complex in Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DWARF 53 acts as a repressor of strigolactone signalling in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 14. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Throughput Chemical Screening Reveals Multiple Regulatory Proteins on FOXA1 in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Quantifying Strigolactone Receptor-Ligand Interactions: An Application Note on the Yeast-Lactone-GFP (YLG) System
Abstract
Strigolactones (SLs) are a critical class of phytohormones that regulate plant development and mediate interactions within the rhizosphere.[1][2] Quantifying the binding affinity and activity of SLs and their synthetic analogs with their cognate receptors is fundamental for agricultural applications and drug discovery, from controlling parasitic weeds to designing novel plant growth regulators. This application note provides a detailed guide for researchers on utilizing the Yoshimulactone Green (YLG) biosensor system to quantify these interactions. The YLG system is a powerful yeast-based platform that leverages a ligand-induced protein-protein interaction to generate a quantifiable fluorescent output, offering a sensitive and high-throughput method for screening and characterizing SL-receptor dynamics. We present the core principles of the assay, detailed step-by-step protocols, data analysis workflows, and troubleshooting advice to ensure robust and reproducible results.
Principle of the YLG System
The YLG system is an elegant biosensor built upon the principles of the yeast two-hybrid (Y2H) assay.[3][4][5] It is designed to specifically measure the interaction between a strigolactone receptor, such as DAD2 (DECREASED APICAL DOMINANCE 2) from Petunia hybrida, and its signaling partner, MAX2 (MORE AXILLARY GROWTH 2).[6] This interaction is strictly dependent on the presence of a bioactive strigolactone or analog.
The core mechanism is as follows:
-
Receptor-Ligand Binding: The SL receptor (e.g., DAD2) is expressed in yeast as a fusion protein with a DNA-binding domain (DBD), often LexA. The signaling partner (e.g., MAX2) is expressed as a fusion with a transcriptional activation domain (AD), such as B42.[7]
-
Conformational Change & Interaction: In the presence of an active SL molecule, the receptor undergoes a conformational change. This change creates a binding site for the MAX2 protein.
-
Transcription Factor Assembly: The ligand-induced DAD2-MAX2 interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor.[7]
-
Reporter Gene Expression: This reconstituted transcription factor binds to the upstream operator sequence (LexA operator) of a reporter gene, driving its expression. In the YLG system, the reporter is typically Green Fluorescent Protein (GFP), providing a readily quantifiable output.
The intensity of the GFP signal is directly proportional to the number of receptor-partner complexes formed, which in turn correlates with the concentration and potency of the active SL ligand.
Caption: Mechanism of the YLG biosensor system.
Experimental Workflow Overview
The process of quantifying SL-receptor interactions using the YLG system can be broken down into four main stages: preparation, execution, data acquisition, and analysis. Each stage requires careful attention to detail to ensure the quality and reliability of the final data.
Caption: High-level experimental workflow for the YLG assay.
Detailed Protocols
Protocol 1: Yeast Strain Preparation and Transformation
Causality: This protocol establishes the biological machinery for the assay. Successful co-transformation of both the receptor-DBD and partner-AD plasmids into the correct yeast strain is the foundational step. The choice of auxotrophic markers (e.g., TRP1, LEU2) and corresponding dropout media ensures that only yeast cells containing both plasmids will survive.
Materials:
-
Yeast Strain (e.g., EGY48 or AH109)
-
Bait Plasmid (e.g., pEG202-DAD2)
-
Prey Plasmid (e.g., pJG4-5-MAX2)
-
Reporter Plasmid (e.g., pSH18-34 with LexAop-GFP)
-
YPAD Medium
-
Sterile water, 1M LiAc, 50% PEG
-
Carrier DNA (e.g., ssDNA)
-
Appropriate synthetic dropout (SD) media (e.g., SD/-Trp/-Leu/-Ura)
Procedure:
-
Prepare Yeast: Inoculate a single yeast colony into 5 mL of YPAD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of YPAD to an OD600 of ~0.2 and grow to an OD600 of 0.5-0.8.
-
Harvest Cells: Centrifuge cells at 3,000 x g for 5 minutes, discard the supernatant, and wash the pellet with 25 mL of sterile water.
-
Transformation: Resuspend the cell pellet in 1 mL of 100 mM LiAc.
-
In a microfuge tube, mix 100 µL of the yeast suspension with the transformation mix:
-
240 µL 50% PEG (w/v)
-
36 µL 1M LiAc
-
25 µL ssDNA (2 mg/mL)
-
~100-200 ng of each plasmid (Bait, Prey, Reporter)
-
Fill to 360 µL with sterile water.
-
-
Vortex briefly and incubate at 30°C for 30 minutes.
-
Heat Shock: Heat shock the cells at 42°C for 15-20 minutes.
-
Plating: Pellet the cells, remove the supernatant, resuspend in 100 µL of sterile water, and plate on selective SD agar plates (e.g., SD/-Trp/-Leu/-Ura).
-
Incubate plates at 30°C for 2-4 days until colonies appear.
Protocol 2: The YLG Assay
Causality: This is the core quantitative part of the experiment. The protocol uses a galactose-inducible promoter system. Yeast is first grown in raffinose (a non-repressing sugar) and then transferred to galactose-containing medium. Galactose induces the expression of the AD-fusion protein, allowing the ligand-dependent interaction to occur and drive GFP expression. Running a full dose-response curve is essential for determining potency (EC50).
Materials:
-
Yeast colonies from Protocol 1
-
SD/-Trp/-Leu/-Ura liquid media with 2% raffinose (non-inducing medium)
-
SD/-Trp/-Leu/-Ura liquid media with 2% raffinose and 1% galactose (induction medium)
-
Strigolactone analogs (e.g., rac-GR24 as a positive control) and test compounds, dissolved in DMSO.[8]
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Starter Culture: Inoculate 3-5 individual colonies into 5 mL of non-inducing medium. Grow overnight at 30°C with shaking.
-
Assay Culture: The next morning, measure the OD600 of the starter cultures. Dilute the cultures into fresh induction medium to a final OD600 of 0.1.
-
Ligand Preparation: Prepare a serial dilution of your test compounds and the positive control (e.g., rac-GR24) in DMSO. A typical final concentration range might be 10 pM to 10 µM.
-
Plating: Dispense 198 µL of the diluted yeast culture into the wells of a 96-well plate.
-
Treatment: Add 2 µL of your serially diluted compounds to the wells. Include DMSO-only wells as a negative control (vehicle control). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Incubation: Seal the plate (e.g., with a breathable membrane) and incubate at 30°C for 16-24 hours with shaking. This time allows for protein expression, interaction, and accumulation of the GFP reporter.[7]
-
Measurement: After incubation, measure the OD600 of each well to assess cell growth. Then, measure the GFP fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm).[8][9]
Data Acquisition and Analysis
Trustworthiness: Proper data analysis is key to a self-validating system. Normalizing the fluorescence signal to cell density (OD600) corrects for any variations in yeast growth caused by the test compounds. The EC50 value provides a robust, quantitative measure of ligand potency.
-
Correct for Background: Subtract the fluorescence and OD600 values of a "media only" blank well from all experimental wells.
-
Normalize Fluorescence: For each well, calculate the normalized fluorescence by dividing the background-corrected fluorescence value by the background-corrected OD600 value.
-
Normalized Response = Fluorescence / OD600
-
-
Normalize to Controls: Further normalize the data by setting the average of the vehicle (DMSO) control wells to 0% activation and the average of the maximum concentration of the positive control (rac-GR24) to 100% activation.
-
Generate Dose-Response Curve: Plot the normalized response (%) against the logarithm of the ligand concentration.
-
Calculate EC50: Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to fit the dose-response curve and calculate the EC50 value.[2] The EC50 is the concentration of a ligand that provokes a response halfway between the baseline and maximum response.
Example Data Table:
| Compound | Concentration (M) | Log[Conc.] | Raw Fluorescence (RFU) | OD600 | Normalized Response (RFU/OD) | % Activation |
| DMSO | 0 | N/A | 150 | 0.85 | 176.5 | 0.0 |
| GR24 | 1.00E-10 | -10.0 | 450 | 0.86 | 523.3 | 12.1 |
| GR24 | 1.00E-09 | -9.0 | 1200 | 0.84 | 1428.6 | 43.8 |
| GR24 | 1.00E-08 | -8.0 | 2550 | 0.85 | 3000.0 | 98.6 |
| GR24 | 1.00E-07 | -7.0 | 2800 | 0.83 | 3373.5 | 111.7 |
| GR24 | 1.00E-06 | -6.0 | 2850 | 0.84 | 3392.9 | 112.4 |
| Cmpd X | 1.00E-09 | -9.0 | 250 | 0.82 | 304.9 | 4.5 |
| Cmpd X | 1.00E-08 | -8.0 | 600 | 0.83 | 722.9 | 19.1 |
| Cmpd X | 1.00E-07 | -7.0 | 1500 | 0.85 | 1764.7 | 55.4 |
| Cmpd X | 1.00E-06 | -6.0 | 2200 | 0.84 | 2619.0 | 85.3 |
Applications and Advanced Uses
-
High-Throughput Screening: The 96-well format is ideal for screening large chemical libraries to identify novel SL agonists or antagonists.
-
Structure-Activity Relationship (SAR) Studies: Quantitatively compare the activity of a series of synthetic analogs to understand the chemical features required for receptor binding and activation.
-
Receptor Specificity Studies: Test different SL receptor orthologs (e.g., AtD14 from Arabidopsis, ShHTL7 from Striga) to investigate ligand specificity.[2][10]
-
Mutation Analysis: Characterize the effect of specific amino acid mutations in the receptor's binding pocket on ligand perception.
References
-
Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science. Available at: [Link]
-
Toh, S., et al. (2015). Structure-function analysis identifies highly sensitive strigolactone receptors in Striga. Science. Available at: [Link]
-
de Saint Germain, A., et al. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science. Available at: [Link]
-
Hamiaux, C., et al. (2018). Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights. PLoS ONE. Available at: [Link]
-
Wang, L., et al. (2022). A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants. Frontiers in Plant Science. Available at: [Link]
-
Liao, C., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications. Available at: [Link]
-
Jamil, M., et al. (2019). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Lumba, S., et al. (2017). Chemical genetics and strigolactone perception. Current Opinion in Plant Biology. Available at: [Link]
-
Waters, M. T., et al. (2022). Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant. The Plant Journal. Available at: [Link]
-
Suzuki, T., et al. (2022). In vitro dynamic and quantitative monitoring of strigolactone-signaling complex formation by time-resolved FRET. The Plant Journal. Available at: [Link]
-
Wang, B., et al. (2020). Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga. eLife. Available at: [Link]
-
Zhang, Y., et al. (2021). Establishment of strigolactone-producing bacterium-yeast consortium. Science Advances. Available at: [Link]
-
Liu, Q., et al. (2022). Strigolactone signaling complex formation in yeast: A paradigm for studying hormone-induced receptor interaction with multiple downstream proteins. Methods in Enzymology. Available at: [Link]
-
He, A., et al. (2021). Identification of Conserved and Divergent Strigolactone Receptors in Sugarcane Reveals a Key Residue Crucial for Plant Branching Control. Frontiers in Plant Science. Available at: [Link]
-
Samodelov, S. L., et al. (2020). Rational design of novel fluorescent enzyme biosensors for direct detection of strigolactones. ACS Sensors. Available at: [Link]
-
Samodelov, S. L., et al. (2016). A versatile and robust cell-based assay for monitoring strigolactone receptor activity. The Plant Journal. Available at: [Link]
-
Paiano, A., et al. (2019). Yeast Two-Hybrid Assay to Identify Interacting Proteins. Current Protocols in Protein Science. Available at: [Link]
-
Brückner, A., et al. (2018). Protein-Protein Interaction via Two-Hybrid Assay in Yeast. Methods in Molecular Biology. Available at: [Link]
Sources
- 1. In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactone signaling complex formation in yeast: A paradigm for studying hormone-induced receptor interaction with multiple downstream proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction via Two-Hybrid Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast Two-Hybrid Assay to Identify Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of novel fluorescent enzyme biosensors for direct detection of strigolactones | bioRxiv [biorxiv.org]
- 8. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for YLG Hydrolysis Assay: A Step-by-Step Guide for Researchers
Introduction: Unveiling Strigolactone Perception with a Fluorescent Probe
The Yoshimulactone Green (YLG) hydrolysis assay is a sensitive and continuous fluorescent method used to measure the enzymatic activity of strigolactone (SL) receptors.[1][2][3] SLs are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[3] The perception of SLs is mediated by the DWARF14 (D14) family of α/β-hydrolase proteins, which act as SL receptors.[1]
The principle of the YLG hydrolysis assay is based on the enzymatic cleavage of the non-fluorescent YLG substrate by the SL receptor. This hydrolysis event releases a fluorescent product, allowing for the real-time monitoring of enzyme activity. The rate of increase in fluorescence is directly proportional to the enzymatic activity of the SL receptor. This assay is particularly valuable for high-throughput screening of potential inhibitors or activators of SL signaling pathways, which has significant implications for agricultural biotechnology and drug discovery.[1][2]
Mechanism of YLG Hydrolysis
The enzymatic reaction involves the nucleophilic attack by a serine residue in the active site of the SL receptor on the carbonyl group of the butenolide ring of YLG. This leads to the formation of a covalent intermediate and the release of the fluorescent reporter molecule.
Materials and Reagents
Equipment
-
Fluorescence microplate reader with excitation and emission filters for ~480 nm and ~520 nm, respectively
-
96-well black, flat-bottom plates
-
Calibrated multichannel and single-channel pipettes
-
Reagent reservoirs
-
Vortex mixer
-
Centrifuge
Reagents
-
Purified SL receptor protein (e.g., ShHTL7, AtD14)
-
Yoshimulactone Green (YLG)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0)[1]
-
Test compounds (for inhibitor screening)
Experimental Protocols
Preparation of Reagents and Stock Solutions
a. Assay Buffer: Prepare the assay buffer (100 mM HEPES, 150 mM NaCl, pH 7.0) and filter it through a 0.22 µm filter to remove any particulate matter. Store at 4°C.
b. YLG Stock Solution: Dissolve YLG in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
c. Enzyme Working Solution: Prepare a working solution of the purified SL receptor protein in the assay buffer. The final concentration of the enzyme should be optimized for the specific receptor and assay conditions. A typical concentration range is 4-6 µg of recombinant protein in a 100 µL reaction volume.[1] Keep the enzyme solution on ice.
d. Test Compound Stock Solutions: Dissolve test compounds in DMSO to prepare stock solutions of known concentration.
YLG Hydrolysis Assay Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 100 µL per well.
a. Assay Plate Setup:
-
Blank wells: 100 µL of assay buffer.
-
Negative control wells: Enzyme working solution and assay buffer (without YLG).
-
Positive control wells: Enzyme working solution and YLG working solution.
-
Test compound wells: Enzyme working solution, YLG working solution, and the test compound at various concentrations.
b. Step-by-Step Procedure:
-
Add 50 µL of the enzyme working solution to each well (except the blank wells).
-
For inhibitor screening, add 1 µL of the test compound stock solution (or DMSO for the positive control) to the respective wells.
-
Prepare the YLG working solution by diluting the YLG stock solution in the assay buffer to the desired final concentration (e.g., 3 µM).[1]
-
Initiate the reaction by adding 50 µL of the YLG working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified period (e.g., 60 minutes) at 25°C.[1][3] Use an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[1]
Data Analysis
a. Calculation of Enzyme Activity:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Plot the fluorescence intensity against time for each well.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in fluorescence units per minute (ΔFU/min).
b. Inhibitor Screening and IC₅₀ Determination:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[1]
Data Presentation
| Parameter | Value | Reference |
| Excitation Wavelength | ~480 nm | [1] |
| Emission Wavelength | ~520 nm | [1] |
| YLG Concentration | 3 µM | [1] |
| Enzyme Concentration | 4-6 µ g/100 µL | [1] |
| Reaction Temperature | 25°C | [1] |
| Reaction Volume | 100 µL | [1] |
Visualizations
Caption: Workflow for the YLG Hydrolysis Assay.
Caption: Simplified Strigolactone Signaling and YLG Assay Principle.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Contaminated reagents or buffer. | Use fresh, high-purity reagents and filter the assay buffer. |
| Autohydrolysis of YLG. | Prepare YLG solution fresh and protect from light. Run a no-enzyme control to quantify autohydrolysis. | |
| No or Low Signal | Inactive enzyme. | Use a fresh aliquot of the enzyme and ensure proper storage conditions. Confirm enzyme activity with a known activator if available. |
| Incorrect filter set on the plate reader. | Verify that the excitation and emission wavelengths are set correctly for the fluorescent product. | |
| YLG solution has degraded. | Prepare a fresh YLG working solution from a new stock aliquot. | |
| High Well-to-Well Variability | Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. Ensure proper mixing in each well. |
| Inconsistent incubation times. | Use a multichannel pipette to add the initiating reagent to minimize timing differences between wells. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
References
-
Wickham, S., et al. (2013). Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. Biochemical Journal, 450(3), 547–557. [Link]
-
Han, L., et al. (2017). Gamma-glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Protein and Peptide Letters, 24(10), 954-963. [Link]
-
Keillor, J. W., et al. (2004). Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism. Methods in Enzymology, 378, 130-143. [Link]
-
Li, W., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications, 13(1), 3961. [Link]
-
Castellani, L., et al. (2004). Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism. Methods in Enzymology, 378, 130-143. [Link]
-
Jamil, M., et al. (2020). In vitro YLG (Yoshimulactone Green) hydrolysis assays. ResearchGate. [Link]
-
Khan, A. H. (2014, October 14). Gamma-glutamyl transpeptidase [Video]. YouTube. [Link]
-
Lee, H. J., et al. (2021). Hydrolysis of YLG by DAD2 mutants. ResearchGate. [Link]
- Tauson, A. H., et al. (1992). U.S. Patent No. 5,096,812. U.S.
-
ClearChem Diagnostics. (n.d.). GAMMA GT. ClearChem Diagnostics. [Link]
-
Gravel, C., et al. (2009). A direct spectrophotometric gamma-glutamyltransferase inhibitor screening assay targeting the hydrolysis-only mode. Biochemical and Biophysical Research Communications, 380(3), 591-596. [Link]
-
Pâun, G., et al. (2001). Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate. Analytical Biochemistry, 293(2), 273-276. [Link]
-
Elabscience. (2024, September 2). Glutathione Peroxidase 4 GPX4 Activity Assay Kit Operation Guide [Video]. YouTube. [Link]
-
Liu, Y., et al. (2020). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. Analytical Biochemistry, 602, 113788. [Link]
-
Corti, A., et al. (2008). A kinetic study of γ-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism. ResearchGate. [Link]
-
Prabhune, A. (2018). Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective. ResearchGate. [Link]
-
Kim, Y. S., et al. (1983). Regulation of the hydrolytic and transfer activities of gamma-glutamyl transpeptidase. Korean Journal of Biochemistry, 15(2), 99-106. [Link]
-
ABG Biotech Inc. (n.d.). DIY ELISA Kits Instruction Manual. ABG Biotech Inc. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Haidar, S. H., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(4), 75. [Link]
Sources
Application Note: Utilizing GR24 for the Targeted Study of Parasitic Plant Seed Germination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obligate root parasitic plants, particularly witchweeds (Striga spp.) and broomrapes (Orobanche and Phelipanche spp.), represent a severe and growing threat to global agriculture and food security.[1][2] These parasites can remain dormant in the soil for decades until chemical cues released from a nearby host root trigger their germination.[1][3] This dependency is a critical vulnerability in their lifecycle. The discovery of strigolactones (SLs) as the primary host-derived germination stimulants has opened a new frontier in parasitic plant research and control.[1][2][4][5]
This guide focuses on the application of GR24 , a synthetic strigolactone analogue, as a powerful and reliable tool for inducing and studying the germination of parasitic plant seeds in a laboratory setting. Due to its stability, purity, and commercial availability, GR24 has become the gold standard for investigating the molecular mechanisms of germination, screening for novel control agents, and developing strategies like "suicidal germination" to deplete the parasitic seed bank in infested soils.[6]
Part 1: The Molecular Basis of GR24-Induced Germination
Mechanism of Action: The KAI2d Signaling Pathway
The germination of parasitic plant seeds in response to strigolactones is a highly sensitive and specific process mediated by a specialized signaling pathway.[1][3] Unlike non-parasitic plants that use the D14 receptor for most SL-related developmental responses, parasitic plants in the Orobanchaceae family have evolved a divergent clade of the KARRIKIN-INSENSITIVE 2 (KAI2) receptor, termed KAI2d , which functions as a high-affinity SL receptor.[1][3][7][8]
The core signaling cascade is as follows:
-
Perception: GR24 (or a natural SL) enters the seed and binds to the KAI2d receptor within its hydrophobic pocket.[9]
-
Conformational Change: Ligand binding induces a conformational change in KAI2d, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[10][11][12]
-
Complex Formation: KAI2d and MAX2 form part of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.[11][13]
-
Targeting the Repressor: This complex targets a transcriptional repressor protein, SUPPRESSOR OF MAX2 1-LIKE (SMAX1/SMXL), for ubiquitination.[8][14][15][16]
-
Proteasomal Degradation: The ubiquitinated SMAX1 is subsequently degraded by the 26S proteasome.[12][15]
-
Germination Induction: The degradation of the SMAX1 repressor protein derepresses downstream genes, potentially influencing ethylene biosynthesis and other pathways that ultimately lead to the rupture of the seed coat and radicle emergence.[1]
Part 2: Experimental Protocol: In Vitro Seed Germination Assay
This protocol provides a robust method for assessing parasitic plant seed germination in response to GR24. It is critical to perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent fungal and bacterial contamination.
Experimental Workflow Diagram
Materials and Reagents
-
Parasitic plant seeds (e.g., Striga hermonthica, Phelipanche aegyptiaca)
-
Racemic GR24 (or specific stereoisomers if required)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile deionized water
-
Commercial bleach (e.g., 5.25% sodium hypochlorite)
-
Tween® 20 or Triton™ X-100
-
Petri dishes (9 cm diameter)
-
Glass fiber filter paper (GFFP), 9 cm diameter
-
Micropipettes and sterile tips
-
Incubator set to 28-30°C
-
Stereomicroscope
Step-by-Step Methodology
1. Seed Surface Sterilization
-
Place approximately 10-20 mg of seeds into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 20% commercial bleach solution containing 0.02% (v/v) Tween® 20.
-
Vortex for 3-5 minutes.
-
Pellet the seeds by centrifugation (10,000 x g for 1 min) and carefully remove the supernatant.
-
Wash the seeds 4-5 times with 1 mL of sterile deionized water, vortexing and centrifuging between each wash.
-
Causality Insight: Sterilization is crucial to eliminate microbial contaminants that can inhibit germination or be mistaken for radicle emergence. The detergent (Tween® 20) acts as a surfactant to ensure the sterilant fully contacts the intricate seed coat.
2. Seed Pre-conditioning (Priming)
-
Place two sterile GFFP discs into a 9 cm petri dish.
-
Add 5-7 mL of sterile deionized water to saturate the paper.
-
Resuspend the sterilized seeds in 200-300 µL of sterile water and evenly pipet them onto the surface of the top GFFP disc.
-
Seal the petri dishes with paraffin film (e.g., Parafilm®).
-
Incubate the plates in complete darkness at 28-30°C for 10-14 days.
-
Causality Insight: This pre-conditioning or priming phase is mandatory.[5][12] It allows the seeds to imbibe water, break dormancy, and become physiologically responsive to germination stimulants like GR24. Without this step, germination rates will be negligible.
3. Preparation of GR24 Solutions
-
Prepare a 1 mM stock solution of GR24 in 100% DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions from the stock solution using sterile water containing 0.02% Tween® 20 to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM).
-
Negative Control: Prepare a "mock" solution containing the same final concentration of DMSO as the highest GR24 treatment (e.g., 0.01% DMSO), but without GR24.
-
Causality Insight: DMSO is used to solubilize the hydrophobic GR24 molecule. The negative control is a self-validating step to ensure that the solvent itself does not induce or inhibit germination.
4. Germination Assay Setup
-
After the pre-conditioning period, carefully open the petri dishes in a sterile hood. Let the plates air-dry for 15-30 minutes until the GFFP surface is moist but not pooling water.
-
Cut the GFFP with the seeds into small discs (approx. 1 cm diameter) or squares.
-
Place these small discs into new, smaller petri dishes (e.g., 3.5 cm) or individual wells of a 6-well plate, each containing a fresh, dry GFFP disc at the bottom.
-
Apply 50-100 µL of the appropriate GR24 working solution or the negative control solution to each disc, ensuring the seeds are saturated.
-
Seal the plates with paraffin film.
5. Incubation and Scoring
-
Incubate the plates in complete darkness at 28-30°C for 24-72 hours.
-
Observe the seeds under a stereomicroscope (20-40x magnification).
-
A seed is considered germinated if the radicle has clearly protruded through the seed coat.
-
For each replicate, count the total number of seeds and the number of germinated seeds. Calculate the germination percentage.
Part 3: Data Interpretation and Applications
Quantitative Data Analysis
The efficacy of GR24 is concentration-dependent. A dose-response curve is essential for characterizing the sensitivity of a particular parasitic plant species.
| Parameter | Striga hermonthica | Phelipanche aegyptiaca | Orobanche minor |
| Optimal GR24 Conc. | 10-8 to 10-9 M | 10-7 to 10-8 M | 10-6 to 10-7 M |
| Incubation Time | 24 - 48 hours | 48 - 72 hours | 72 - 96 hours |
| Expected Germination | > 80% | > 70% | > 60% |
| Reference | (Yoneyama et al., 2010) | (Joel et al., 2011) | (Kim et al., 2010) |
| Note: These values are illustrative and should be optimized for specific seed batches and laboratory conditions. |
Applications in Research and Drug Development
-
Herbicide Discovery: This protocol is the foundation for high-throughput screening of chemical libraries to identify novel germination inhibitors. Compounds that block GR24-induced germination are promising candidates for new, targeted herbicides that prevent the parasite from ever attaching to the host.
-
"Suicidal Germination": Researchers use GR24 and other potent analogues to study the feasibility of applying germination stimulants to fields before planting a host crop.[6] This tricks the parasitic seeds into germinating in the absence of a host, leading to their death and a reduction of the soil seed bank.
-
Mechanistic Studies: By using GR24, researchers can precisely time the initiation of germination to study downstream gene expression, protein dynamics, and metabolic changes, providing a deeper understanding of the parasite's lifecycle.
-
Receptor Specificity: Using different stereoisomers of GR24 (e.g., GR245DS vs GR24ent-5DS) can help dissect the specific roles and ligand preferences of different KAI2d receptors, contributing to the design of more selective control agents.[13][17]
References
-
Title: Karrikin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Highly Sensitive Strigolactone Perception by a Divergent Clade KAI2 Receptor in a Facultative Root Parasitic Plant, Phtheirospermum japonicum Source: PubMed URL: [Link]
-
Title: The mechanism of host-induced germination in root parasitic plants Source: PMC - NIH URL: [Link]
-
Title: Seed germination in parasitic plants: what insights can we expect from strigolactone research? Source: Oxford Academic URL: [Link]
-
Title: Hypothetical mechanisms of parasitic plant seed germination in response... Source: ResearchGate URL: [Link]
-
Title: The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway Source: PMC - NIH URL: [Link]
-
Title: The mechanism of host-induced germination in root parasitic plants Source: Oxford Academic URL: [Link]
-
Title: The mechanism of host-induced germination in root parasitic plants Source: Sensus Impact URL: [Link]
-
Title: SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis Source: PubMed URL: [Link]
-
Title: Highly Sensitive Strigolactone Perception by a Divergent Clade KAI2 Receptor in a Facultative Root Parasitic Plant, Phtheirospermum japonicum Source: Oxford Academic URL: [Link]
-
Title: Evolution and function of strigolactone / karrikin receptors Source: Plant Science Today URL: [Link]
-
Title: Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone Source: Frontiers URL: [Link]
-
Title: Molecular basis of strigolactone perception in root-parasitic plants Source: PMC - NIH URL: [Link]
-
Title: Strigolactone and karrikin signal perception: receptors, enzymes, or both? Source: Frontiers URL: [Link]
-
Title: Seed germination in parasitic plants: What insights can we expect from strigolactone research? Source: ResearchGate URL: [Link]
-
Title: Adaptation of the parasitic plant lifecycle: germination is controlled by essential host signaling molecules Source: NIH URL: [Link]
-
Title: SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Strigolactones as Germination Stimulants for Root Parasitic Plants Source: PMC - NIH URL: [Link]
-
Title: Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis Source: PNAS URL: [Link]
-
Title: Transcriptional regulation of development by SMAX1-LIKE proteins - targets of strigolactone and karrikin/KAI2 ligand signaling Source: PubMed URL: [Link]
-
Title: Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elongation in Arabidopsis Source: Oxford Academic URL: [Link]
-
Title: Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants Source: The Innovation URL: [Link]
-
Title: The Multifaceted Impact of Karrikin Signaling in Plants Source: MDPI URL: [Link]
Sources
- 1. The mechanism of host-induced germination in root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sensusimpact.com [sensusimpact.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Sensitive Strigolactone Perception by a Divergent Clade KAI2 Receptor in a Facultative Root Parasitic Plant, Phtheirospermum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Karrikin - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Strigolactone and karrikin signal perception: receptors, enzymes, or both? [frontiersin.org]
- 12. Adaptation of the parasitic plant lifecycle: germination is controlled by essential host signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional regulation of development by SMAX1-LIKE proteins - targets of strigolactone and karrikin/KAI2 ligand signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]
Visualizing Strigolactone Signaling in Arabidopsis with Yoshimulactone Green (YLG): Application Notes and Protocols
Introduction: Unveiling the Language of Strigolactones
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1] In the model plant Arabidopsis thaliana, SLs are crucial for a range of processes including the suppression of shoot branching, modulation of root system architecture, and responses to nutrient availability.[2] The signaling pathway is initiated by the perception of SLs by the α/β-hydrolase receptor, DWARF14 (D14).[3] This binding event, which involves the hydrolysis of the SL molecule, triggers a conformational change in D14, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating downstream gene expression.
Understanding the spatio-temporal dynamics of SL perception is key to dissecting its complex regulatory networks. Yoshimulactone Green (YLG) is a powerful tool for this purpose. YLG is a synthetic SL analog that acts as a "turn-on" fluorescent probe.[3] In its native state, YLG is non-fluorescent. However, upon hydrolysis by the D14 receptor, it releases a fluorescent molecule, providing a direct and quantifiable readout of SL perception in situ.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of YLG to visualize SL signaling in Arabidopsis thaliana.
The Strigolactone Signaling Pathway and YLG Mechanism
The core of SL signaling in Arabidopsis revolves around the D14 receptor, the MAX2 F-box protein, and the SMXL family of transcriptional repressors. In the absence of SLs, SMXL proteins repress the transcription of downstream target genes. The perception of SLs by D14 initiates a signaling cascade that leads to the degradation of these SMXL repressors, thereby activating gene expression and eliciting a physiological response.
YLG cleverly exploits the enzymatic activity of the D14 receptor. Designed as a pro-fluorophore, YLG mimics natural strigolactones and binds to the active site of D14. The hydrolytic activity of D14 cleaves the YLG molecule, releasing a green fluorescent compound. The intensity of the resulting fluorescence is directly proportional to the activity of the D14 receptor, providing a powerful proxy for the level of SL signaling in living tissues.
Figure 1: Strigolactone Signaling and YLG Activation. In the presence of strigolactones or YLG, the D14 receptor becomes activated, leading to the degradation of SMXL repressors and subsequent gene expression. YLG hydrolysis by D14 releases a fluorescent product, allowing for visualization of signaling activity.
Experimental Protocols
Plant Material and Growth Conditions
For optimal and consistent results, it is crucial to maintain standardized growth conditions for your Arabidopsis thaliana seedlings.
-
Plant Lines: Wild-type (e.g., Col-0) and strigolactone signaling mutants such as d14 (SL receptor mutant, as a negative control) and max2 (F-box protein mutant) are recommended.
-
Sterilization: Surface sterilize seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 10% bleach with 0.1% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Plating: Sow seeds on square plates containing 0.8% agar in 1/2 Murashige and Skoog (MS) medium supplemented with 1% sucrose.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Grow seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C. Seedlings are typically ready for imaging after 5-7 days of growth.
YLG Staining Protocol for Live-Cell Imaging
This protocol is optimized for visualizing SL signaling in the roots of Arabidopsis seedlings.
Materials:
-
Yoshimulactone Green (YLG) stock solution (10 mM in DMSO, store at -20°C in the dark).
-
Liquid 1/2 MS medium with 1% sucrose.
-
Microscope slides and coverslips.
-
Fine-tipped forceps.
Procedure:
-
Prepare YLG Working Solution: Dilute the 10 mM YLG stock solution in liquid 1/2 MS medium to a final concentration of 10 µM. It is recommended to perform a concentration series (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your specific experimental setup and microscope sensitivity.
-
Incubation: Carefully transfer 5-7 day old seedlings from the agar plates to a multi-well plate or petri dish containing the YLG working solution. Ensure the roots are fully submerged. Incubate for 30-60 minutes at room temperature in the dark. Incubation time may need to be optimized.
-
Mounting: Using fine-tipped forceps, carefully transfer a single seedling from the YLG solution to a microscope slide. Add a small drop of the YLG working solution over the root and gently place a coverslip on top, avoiding air bubbles.
-
Imaging: Proceed immediately to confocal microscopy.
Confocal Microscopy Settings
The following settings are a starting point and should be optimized for your specific confocal microscope.
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 488 nm | YLG's fluorophore is efficiently excited by the common 488 nm laser line.[4] |
| Emission Detection | 500 - 550 nm | This range captures the peak emission of the fluorescent product of YLG, which is around 520 nm.[4] |
| Laser Power | 5-10% | Start with low laser power to minimize phototoxicity and photobleaching, and increase as needed to obtain a sufficient signal-to-noise ratio. |
| Pinhole | 1 Airy Unit | This provides a good balance between signal detection and optical sectioning. |
| Detector Gain | Adjust as needed | Adjust the gain to obtain a bright, but not saturated, image. Use a look-up table (LUT) with a false color scale to easily identify saturated pixels. |
| Image Resolution | 512x512 or 1024x1024 pixels | This provides sufficient resolution for cellular and subcellular localization. |
| Scanning Speed | 400-800 Hz | A moderate scanning speed helps to reduce noise while minimizing scan time. |
Troubleshooting:
-
High Background: Plant tissues, particularly roots, can exhibit significant autofluorescence. To minimize this, ensure your YLG concentration and laser power are optimized. You can also use spectral unmixing if your confocal system supports it.[5]
-
Weak Signal: If the signal is too weak, try increasing the YLG concentration, extending the incubation time, or increasing the laser power or detector gain. However, be mindful of potential phototoxicity.
Experimental Controls
To ensure the specificity of the YLG signal, it is essential to include proper controls in your experiments.
Figure 2: Experimental Workflow for YLG Imaging. This diagram outlines the key steps from plant growth to data analysis, including essential negative, positive, and mock controls.
-
Negative Control: The d14 mutant lacks a functional SL receptor and therefore should not hydrolyze YLG. Imaging d14 seedlings treated with YLG should result in little to no fluorescence, confirming that the signal observed in wild-type plants is D14-dependent.
-
Positive Control (Competition Assay): Co-incubate wild-type seedlings with YLG and an excess of a non-fluorescent synthetic strigolactone, such as GR24 (e.g., 10 µM YLG + 100 µM GR24). GR24 will compete with YLG for binding to the D14 receptor, resulting in a significant reduction in YLG hydrolysis and, consequently, a weaker fluorescent signal compared to seedlings treated with YLG alone.[6]
-
Mock Control: Treat wild-type seedlings with the solvent used for the YLG stock solution (e.g., DMSO in liquid 1/2 MS medium) at the same final concentration as in the YLG working solution. This control helps to assess the level of autofluorescence in the absence of the probe.
Data Analysis and Interpretation
1. Image Processing:
-
Apply a background subtraction algorithm to reduce noise and autofluorescence. The "Subtract Background" function with a rolling ball radius appropriate for your image features is a good starting point.
2. Quantification of Fluorescence Intensity:
-
Define Regions of Interest (ROIs): Use the selection tools in ImageJ to draw ROIs around specific cells or tissues in your root images (e.g., epidermis, cortex, stele).
-
Measure Mean Gray Value: Use the "Measure" function to calculate the mean gray value within each ROI. This value represents the average fluorescence intensity.
-
Correct for Background: In a region of the image with no apparent YLG signal, measure the mean gray value of the background. Subtract this background value from the mean gray value of your ROIs.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to compare the fluorescence intensities between different genotypes (e.g., WT vs. d14) or treatments (e.g., YLG vs. YLG + GR24).
Interpretation of Results:
-
High Fluorescence: Indicates a high level of D14 activity and active SL signaling.
-
Low/No Fluorescence: Suggests low or absent D14 activity, which could be due to the absence of the receptor (as in the d14 mutant), inhibition of the receptor (as in the GR24 competition assay), or naturally low levels of SL signaling in that particular tissue or developmental stage.
Applications in Research and Drug Development
The YLG biosensor is a versatile tool with numerous applications in plant biology and agricultural research.
-
Mapping SL Perception: YLG allows for the high-resolution mapping of SL signaling hot-spots within different tissues and developmental stages of the plant, providing insights into where and when SL signaling is most active.
-
Genetic Screens: YLG can be used in forward or reverse genetic screens to identify new components of the SL signaling pathway. Mutants with altered YLG fluorescence patterns may harbor mutations in genes involved in SL perception, transport, or downstream signaling.
-
Chemical Biology: YLG is an excellent tool for screening for small molecules that modulate SL signaling.[3] Compounds that inhibit or enhance YLG fluorescence can be identified as potential inhibitors or activators of the D14 receptor, which could have applications as herbicides for parasitic weeds or as plant growth regulators.
-
Investigating Hormone Crosstalk: By observing changes in YLG fluorescence in response to other phytohormones or environmental stimuli, researchers can investigate the crosstalk between SL signaling and other regulatory pathways. For example, YLG can be used to study how nutrient availability, such as phosphate or nitrogen, affects SL perception in the roots.[2]
Conclusion
Yoshimulactone Green provides a powerful and direct method for visualizing strigolactone perception in living Arabidopsis tissues. By following the protocols and guidelines outlined in this document, researchers can gain valuable insights into the dynamic regulation of this crucial phytohormone signaling pathway. The ability to visualize SL signaling at a cellular level opens up new avenues for understanding plant development, plant-microbe interactions, and for the development of novel agrochemicals.
References
-
Uraguchi, D., et al. (2018). Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14. ACS Central Science, 4(3), 327-334. [Link]
-
Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science, 349(6250), 864-868. [Link]
-
Hao, G. F., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications, 13(1), 3955. [Link]
-
Ueda, H., & Kusaba, M. (2015). Effects of strigolactone signaling on Arabidopsis growth under nitrogen deficient stress condition. Plant Signaling & Behavior, 10(9), e1052852. [Link]
-
Schneider, C. A., Rasband, W. S., & Eliceiri, K. W. (2012). NIH Image to ImageJ: 25 years of image analysis. Nature Methods, 9(7), 671-675. [Link]
-
The Open Lab Book. (n.d.). Measuring cell fluorescence using ImageJ. [Link]
-
Villaécija-Aguilar, J. A., et al. (2022). Transcriptional Analysis in the Arabidopsis Roots Reveals New Regulators that Link rac-GR24 Treatment with Changes in Flavonol Accumulation, Root Hair Elongation and Lateral Root Density. Plant and Cell Physiology, 63(1), 76-91. [Link]
-
Jamil, M., et al. (2019). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. International Journal of Molecular Sciences, 20(9), 2313. [Link]
-
Marzec, M. (2020). Science and application of strigolactones. Physiologia Plantarum, 170(3), 327-340. [Link]
Sources
- 1. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone signaling on Arabidopsis growth under nitrogen deficient stress condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 8. Staining of Mycorrhizal Roots | INVAM [invam.ku.edu]
Application Note & Protocol Guide: In Vitro Characterization of Strigolactone Receptor Mutants with Yoshimulactone Green (YLG)
Introduction: Unraveling Strigolactone Perception
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that regulate a wide array of developmental processes, most notably shoot branching and symbiotic interactions with arbuscular mycorrhizal fungi[1]. The perception of SLs is a critical biological process, initiated by the α/β-hydrolase receptor, DWARF14 (D14) in angiosperms[2][3]. The D14 receptor is unique in that it not only binds the SL molecule but also catalytically hydrolyzes it[4]. This hydrolysis event is believed to trigger a conformational change in the D14 protein, enabling it to interact with the F-box protein MORE AXILLARY GROWTH2 (MAX2)[5]. This complex then targets SUPPRESSOR OF MAX2-LIKE (SMXL) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating downstream signaling[5][6].
The core of D14's function lies within its ligand-binding pocket and a highly conserved catalytic triad (Ser-His-Asp)[7][8]. Investigating the roles of specific amino acid residues within these regions is crucial for a complete understanding of SL perception. Site-directed mutagenesis, coupled with robust in vitro characterization, provides a powerful strategy to dissect the molecular mechanics of ligand binding, hydrolysis, and subsequent protein-protein interactions.
This guide provides a comprehensive suite of protocols for the in vitro characterization of D14 mutants. We will focus on the use of Yoshimulactone Green (YLG), a pro-fluorescent probe that enables high-throughput kinetic analysis of D14's hydrolytic activity. When hydrolyzed by D14, YLG releases a fluorescent product, providing a real-time readout of enzymatic function[2][9]. By comparing the enzymatic activity and binding affinities of wild-type (WT) D14 to engineered mutants, researchers can elucidate the functional significance of specific residues. We will cover the entire workflow from mutant generation to detailed biochemical and biophysical analysis.
Section 1: The Strigolactone Signaling Pathway
The signaling cascade begins with the D14 receptor binding to a strigolactone molecule. This binding and subsequent hydrolysis induces a conformational change in D14, creating a surface for interaction with the F-box protein MAX2. The D14-SL-MAX2 complex then recruits an SMXL family repressor protein. Within this ternary complex, the SCFMAX2 E3 ubiquitin ligase polyubiquitinates the SMXL protein, marking it for degradation by the 26S proteasome. The removal of the SMXL repressor allows for the transcription of downstream genes that regulate plant development, such as the inhibition of axillary bud outgrowth.
Caption: Overall experimental workflow for mutant characterization.
Section 3: Core Protocols
Protocol 3.1: Site-Directed Mutagenesis of D14
Rationale: To investigate the function of a specific amino acid, we first need to create a mutant version of the D14 expression plasmid. This protocol uses a PCR-based method to introduce point mutations into the D14 coding sequence. Commercial kits, such as the QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies), provide a reliable and efficient method for this process.[7]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
D14 expression plasmid (e.g., pET-based or pHUE vector containing WT D14 cDNA)
-
Custom-designed mutagenic primers (sense and antisense)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α) for cloning
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers (sense and antisense), typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template D14 plasmid, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
A typical reaction might contain: 5 µL of 10x reaction buffer, 10-50 ng of dsDNA template, 125 ng of sense primer, 125 ng of antisense primer, 1 µL of dNTP mix, and 1 µL of PfuUltra DNA polymerase, brought to a final volume of 50 µL with nuclease-free water.
-
Perform thermal cycling (e.g., 18 cycles) to amplify the mutant plasmid. The cycling parameters should be optimized based on the polymerase and plasmid size, but a typical profile includes an initial denaturation, followed by cycles of denaturation, annealing, and extension.
-
-
Template Digestion: After PCR, add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour. DpnI specifically digests the methylated, parental (non-mutated) dsDNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells (e.g., DH5α).
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by Sanger sequencing.
Protocol 3.2: Recombinant Expression and Purification of D14 Mutants
Rationale: To perform in vitro assays, a high yield of pure, soluble D14 protein is required. E. coli is a robust and widely used system for expressing recombinant D14.[4][7][10] This protocol describes the expression of N-terminally His-tagged D14, which allows for efficient purification using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography (SEC) to ensure a homogenous, monomeric protein sample.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or Rosetta)
-
Verified D14 mutant expression plasmid
-
2xYT medium (1.6% tryptone, 1% yeast extract, 0.5% NaCl)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 10 mM imidazole)
-
Wash Buffer (Lysis Buffer with 20-40 mM imidazole)
-
Elution Buffer (Lysis Buffer with 250-500 mM imidazole)
-
SEC Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM Ammonium Acetate, 1 mM DTT, 1 mM EDTA)
-
Ni-NTA affinity resin
-
Size-Exclusion Chromatography column (e.g., Superdex 200)
Procedure:
-
Transformation: Transform the D14 mutant plasmid into an E. coli expression strain like BL21(DE3).
-
Expression Culture: Inoculate a starter culture and grow overnight. The next day, use the starter culture to inoculate a larger volume of 2xYT medium containing the appropriate antibiotic.
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Cool the culture to 16-20°C, then induce protein expression by adding IPTG to a final concentration of 0.1 mM.[7][10]
-
Harvesting: Continue to incubate the culture at the lower temperature for 16-20 hours. Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a French press or sonicator. Clarify the lysate by centrifugation to remove cell debris.
-
Affinity Chromatography (IMAC):
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged D14 protein using Elution Buffer.
-
-
Tag Cleavage (Optional): If the expression vector includes a protease cleavage site (e.g., TEV or SUMO protease), the His-tag can be removed. Dialyze the eluted protein against a suitable buffer and incubate with the specific protease.[10] Re-pass the sample over the Ni-NTA column to remove the cleaved tag and protease.
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the protein from the IMAC step.
-
Load the concentrated protein onto a SEC column (e.g., HiLoad 26/60 Superdex 200) equilibrated with SEC Buffer.[10]
-
Collect fractions corresponding to the monomeric D14 peak.
-
-
Quality Control: Assess protein purity by SDS-PAGE and concentration using a spectrophotometer (A280) or Bradford assay. The purified protein should be flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 3.3: Kinetic Characterization using the YLG Hydrolysis Assay
Rationale: This assay provides a rapid and sensitive method to assess the catalytic activity of D14 mutants and to determine the binding affinity of competitive inhibitors. The rate of fluorescence increase is proportional to the rate of YLG hydrolysis. By measuring this rate in the presence of a competing ligand (like the natural SL analog GR24), one can calculate the half-maximal inhibitory concentration (IC50), which is an indicator of the ligand's binding affinity.[2][9]
Materials:
-
Purified WT and mutant D14 proteins
-
Yoshimulactone Green (YLG) stock solution (e.g., 10 mM in DMSO)
-
Test ligand (e.g., rac-GR24) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 6.8)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test ligand (rac-GR24) in Assay Buffer. Prepare a working solution of YLG in Assay Buffer. Prepare a working solution of the D14 protein (WT or mutant) in Assay Buffer.
-
Assay Setup (for IC50 Determination):
-
In a 96-well plate, add 50 µL of the serially diluted test ligand solutions to the appropriate wells.
-
Add 50 µL of the D14 protein solution (e.g., final concentration of 10 µg/mL) to each well.
-
Include control wells: "no enzyme" control (buffer only) and "no inhibitor" control (D14 with buffer instead of ligand).
-
-
Initiate Reaction: To start the reaction, add 50 µL of the YLG working solution to all wells simultaneously (e.g., final concentration of 1 µM).[9]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader set to 25°C. Measure the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes) using an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.
-
Data Analysis:
-
For each concentration of the test ligand, calculate the initial velocity (V0) of the reaction by determining the linear slope of the fluorescence-versus-time plot.
-
Normalize the velocities relative to the "no inhibitor" control (set to 100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
-
For Michaelis-Menten Kinetics (kcat and Km):
-
Keep the enzyme concentration constant.
-
Vary the concentration of YLG across a wide range (e.g., 0.1 to 20 µM).
-
Measure the initial velocity (V0) for each YLG concentration.
-
Plot V0 versus [YLG] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then calculated as the kcat/Km ratio.
Protocol 3.4: Direct Hydrolysis Measurement using HPLC
Rationale: While the YLG assay is excellent for high-throughput screening and competitive analysis, a direct measurement of the hydrolysis of a more natural ligand, like GR24, provides complementary data. HPLC allows for the separation and quantification of the remaining substrate (GR24) from its hydrolysis products over time. This method is particularly useful for confirming that a mutation affects the enzyme's intrinsic catalytic ability with a physiologically relevant substrate.
Materials:
-
Purified WT and mutant D14 proteins
-
rac-GR24 stock solution (in acetonitrile or acetone)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OJ-RH, 150 x 4.6 mm) for separating stereoisomers
-
Mobile Phase: 40% (v/v) acetonitrile in water
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the D14 protein (WT or mutant) in Reaction Buffer.
-
Initiate the reaction by adding rac-GR24 to a final concentration (e.g., 10-50 µM).
-
Incubate the reaction at a controlled temperature (e.g., 25-30°C).
-
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Run the analysis with an isocratic mobile phase of 40% acetonitrile/water at a flow rate of 0.5 mL/min.
-
Monitor the elution of GR24 stereoisomers by UV absorbance at 240 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GR24.
-
For each time point, integrate the peak area corresponding to the remaining GR24.
-
Calculate the amount of GR24 hydrolyzed at each time point.
-
Plot the percentage of substrate hydrolyzed versus time to compare the activity of WT and mutant enzymes.
-
Protocol 3.5: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Rationale: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[2] This level of detail is invaluable for understanding the driving forces behind ligand recognition and how mutations alter these forces. For SL receptors, using a catalytically inactive mutant (e.g., S97A) is often preferred to study binding without the confounding heat effects of hydrolysis.
Materials:
-
Purified, catalytically inactive D14 mutant protein (e.g., S97A)
-
Test ligand (e.g., rac-GR24)
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Crucially, the protein and ligand must be in identical buffer to avoid heat of dilution artifacts.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified D14 protein extensively against the ITC buffer.
-
Dissolve the GR24 ligand in the final dialysis buffer to the desired concentration. Degas both the protein and ligand solutions immediately before the experiment.
-
-
Concentration Optimization: The concentrations should be chosen based on the expected Kd to ensure an optimal binding isotherm. A good starting point is to have the protein concentration in the cell be 10-50 times the expected Kd, and the ligand concentration in the syringe be 10-20 times the protein concentration.
-
Protein (in cell): ~20-50 µM D14
-
Ligand (in syringe): ~200-500 µM GR24
-
-
ITC Experiment Setup:
-
Load the D14 solution into the sample cell (~200 µL) and the GR24 solution into the injection syringe (~40 µL).
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection sequence: typically one initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by 15-20 larger injections (e.g., 2 µL each).
-
-
Data Acquisition: Run the titration experiment. The instrument will measure the heat change after each injection of ligand into the protein solution.
-
Data Analysis:
-
Integrate the raw heat-flow peaks to obtain the heat change per injection (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software. The fitting will yield the thermodynamic parameters: Kd, n, and ΔH.
-
The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka) , where Ka = 1/Kd.
-
Section 4: Data Interpretation and Presentation
The primary goal of these assays is to compare the function of mutant D14 proteins to the wild-type. Summarizing the quantitative data in tables allows for a clear and direct comparison.
Table 1: Comparative Kinetic and Binding Data for D14 Variants
| D14 Variant | Ligand | Assay Method | Parameter | Value (µM) | Interpretation |
| AtD14 WT | rac-GR24 | YLG Competition | IC50 | 4.9 ± 0.1 [9] | Baseline affinity/competition for the active site. |
| AtD14 WT | DL1 (Inhibitor) | YLG Competition | IC50 | 2.4 ± 0.8 [9] | DL1 is a more potent competitor for the active site than GR24. |
| AtD14 WT | DL1 (Inhibitor) | Intrinsic Fluorescence | Kd | 3.4 ± 0.5 [9] | Direct measure of binding affinity for the inhibitor. |
| RMS3 WT (Pea) | (+)-GR24 | DSF | Kd | 15.7 [4] | Affinity for the more biologically active stereoisomer. |
| RMS3 WT (Pea) | (-)-GR24 | DSF | Kd | 35.9 [4] | Lower affinity for the less active stereoisomer. |
| D14 S97A | GR24 | HPLC / ITC | Hydrolysis / Kd | No Hydrolysis / TBD | A mutation in the catalytic Serine abolishes hydrolysis, allowing for direct binding measurement. |
| D14 H247A | GR24 | HPLC / ITC | Hydrolysis / Kd | No Hydrolysis / TBD | A mutation in the catalytic Histidine abolishes hydrolysis, confirming its essential role. |
| D14 [Pocket Mutant] | GR24 | YLG Competition | IC50 | > 100 (example) | A significantly increased IC50/Kd indicates the residue is critical for ligand binding. |
TBD: To Be Determined by experiment. Values are examples based on published data and expected outcomes.
Table 2: Catalytic Efficiency of D14 Variants with YLG
| D14 Variant | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Interpretation |
| D14 WT | TBD | TBD | TBD | Baseline catalytic efficiency. |
| D14 [Pocket Mutant] | TBD | TBD | TBD | A higher Km suggests reduced substrate affinity. A lower kcat suggests impaired catalysis. |
| D14 [Catalytic Mutant] | TBD | TBD | TBD | A dramatically reduced kcat/Km would confirm the residue's role in the catalytic mechanism. |
Note: Determining the absolute kcat and Km values for D14 can be challenging due to its slow, single-turnover nature with some substrates. Relative comparisons of initial velocities often provide the most robust data.
Section 5: Conclusion and Field Insights
The combination of site-directed mutagenesis with the in vitro assays described herein provides a powerful framework for dissecting the structure-function relationships of strigolactone receptors. The YLG competition assay serves as an excellent first-pass, high-throughput method to screen mutants for altered ligand interaction and catalytic function. Mutants showing significant changes can then be subjected to more detailed biophysical characterization with ITC to understand the thermodynamic basis of these changes, and with HPLC to confirm effects on the hydrolysis of natural ligands.
Expert Insights:
-
Choosing the Right Mutant: When studying binding, a catalytically "dead" mutant (e.g., S97A) is your best tool for techniques like ITC, as it eliminates the heat generated from the chemical reaction of hydrolysis, isolating only the heat from the binding event.
-
The Importance of Controls: Always compare your mutant protein's behavior directly against a wild-type protein that has been expressed and purified under identical conditions. This accounts for any batch-to-batch variability in protein activity.
-
Beyond Binding and Hydrolysis: Remember that in vitro activity does not always perfectly correlate with in vivo signaling.[2] A mutation might not affect ligand binding but could disrupt the conformational change needed for interaction with MAX2. Follow-up studies using protein-protein interaction assays (e.g., pull-downs, yeast two-hybrid) are essential for a complete picture.
-
Ligand Solubility: Strigolactones like GR24 have low aqueous solubility. Be meticulous in preparing stock solutions (typically in DMSO or acetone) and ensure the final solvent concentration in your assays is low (<1%) and consistent across all samples to avoid artifacts.
By systematically applying these protocols, researchers can effectively characterize strigolactone receptor mutants, contributing valuable knowledge to the fields of plant hormone signaling, developmental biology, and the rational design of novel agrochemicals.
References
-
Title: Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant Source: Wiley Online Library URL: [Link]
-
Title: The elusive ligand complexes of the DWARF14 strigolactone receptor Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Protocol for characterizing strigolactones released by plant roots Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Identification of Conserved and Divergent Strigolactone Receptors in Sugarcane Reveals a Key Residue Crucial for Plant Branching Control Source: Frontiers in Plant Science URL: [Link]
-
Title: An histidine covalent receptor/butenolide complex mediates strigolactone perception Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Hydrolysis of GR24 stereoisomers by isolated recombinant AtD14 and KAI2... Source: ResearchGate URL: [Link]
-
Title: Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds Source: National Center for Biotechnology Information URL: [Link]
-
Title: Kcat vs catalytic efficiency (Kcat / Km) Source: Reddit URL: [Link]
-
Title: The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions Source: WUR eDepot URL: [Link]
-
Title: Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice Source: Frontiers in Plant Science URL: [Link]
-
Title: Novel Mechanisms of Strigolactone-Induced DWARF14 Degradation in Arabidopsis thaliana Source: bioRxiv URL: [Link]
Sources
- 1. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
Application Note: Visualizing Strigolactone Dynamics in Living Cells with Yoshimulactone Green
For: Researchers, scientists, and drug development professionals in plant biology and chemical biology.
Introduction: Unveiling the Role of Strigolactones
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating multiple aspects of plant development, including shoot branching, root architecture, and secondary growth.[1][2][3] Beyond their endogenous functions, SLs act as crucial signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[2][4][5] The multifaceted roles of SLs in optimizing plant growth and response to environmental cues have made them an attractive target for agricultural innovation.[3][6] However, understanding the precise spatiotemporal dynamics of SL perception within living tissues has been a significant challenge. Fluorescent biosensors are emerging as indispensable tools for tracking such dynamics with high resolution in a minimally invasive manner.[7][8][9]
This application note provides a detailed guide to the use of Yoshimulactone Green (YLG) , a profluorescent probe, for the live-cell imaging of SL perception.[6][10][11] We will delve into the mechanism of YLG, provide a comprehensive, step-by-step protocol for its application in plant cells, and offer insights into data acquisition and interpretation, alongside troubleshooting advice.
The Yoshimulactone Green (YLG) Probe: Mechanism of Action
Yoshimulactone Green is a cleverly designed chemical tool that acts as a "turn-on" fluorescent sensor for SL receptor activity.[6][12] Structurally, it consists of a fluorescein moiety linked to the characteristic D-ring found in strigolactones.[10][11] In its native state, YLG is non-fluorescent. The fluorescence is quenched by the molecular structure.
The key to YLG's function lies in the activity of the SL receptor, an α/β-hydrolase enzyme such as DWARF14 (D14).[1][3][5] Upon binding to the active site of the receptor, the D-ring of YLG is hydrolyzed. This cleavage event releases the fluorescein molecule, which then becomes highly fluorescent.[10][11][12] The intensity of the green fluorescence is therefore directly proportional to the rate of hydrolysis by the SL receptor, providing a real-time readout of receptor activity and, by extension, SL perception within the cell.[13]
This mechanism allows researchers to visualize where and when SL signaling is active at a subcellular level, offering unprecedented insights into hormone dynamics.
Sources
- 1. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and Biological Properties of Fluorescent Strigolactone Mimics Derived from 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fluorescent biosensors illuminating plant hormone research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent biosensors illuminating plant hormone research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 12. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal in YLG Experiments
Welcome to the technical support center for Yeast Luciferase Gene (YLG) experiments. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low or absent fluorescence signals in yeast-based reporter assays. By understanding the underlying principles of each experimental step, you can effectively troubleshoot and optimize your YLG assays for robust and reproducible results.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering a weak signal in their YLG experiments.
Q1: My luminometer is reading very low or no signal at all. Where do I even begin to troubleshoot?
A low or absent signal can stem from multiple stages of the experimental workflow. A logical starting point is to systematically evaluate the critical components: the yeast cells, the assay reagents, and the measurement instrument. Begin by ensuring your luminometer is functioning correctly with a positive control if available. Next, verify the integrity and proper preparation of your luciferase substrate and lysis buffers. Finally, consider the biological aspects, such as the health and density of your yeast culture and the efficiency of reporter gene expression.[1][2] A step-by-step investigation, starting from the most straightforward checks, will help you efficiently pinpoint the issue.
Q2: Could the problem be my yeast strain or the reporter plasmid itself?
Absolutely. The genetic makeup of your yeast and the design of your reporter construct are fundamental to a successful assay. A weak or inappropriate promoter driving the luciferase gene will inherently produce a low signal.[1][3] For instance, some promoters are only active under specific growth conditions or in the presence of certain inducers.[4] It's also crucial to confirm the stability of your plasmid within the yeast and that the luciferase gene sequence is correct and in-frame. If you are using a dual-luciferase system, ensure that the promoters for both reporters do not interfere with each other.[2]
Q3: How critical is the cell lysis step for the final signal output?
The cell lysis step is paramount. Incomplete lysis will result in a significant portion of the expressed luciferase remaining trapped within the yeast cells, inaccessible to the substrate and thus contributing no signal.[5][6] The rigid cell wall of Saccharomyces cerevisiae requires efficient disruption to release the intracellular contents. The choice of lysis method, whether passive lysis with detergents or mechanical disruption (e.g., with glass beads), can significantly impact the final signal.[6][7]
Q4: My signal is inconsistent between replicates. What could be causing this variability?
High variability between replicates often points to inconsistencies in pipetting, cell density, or reagent mixing.[1][2] Even minor differences in the volume of cell culture, lysis buffer, or luciferase substrate can lead to significant variations in the final reading. Ensuring that your yeast cultures are homogenous and that you are using calibrated pipettes is crucial. Creating a master mix for your reagents can also help minimize well-to-well differences.[2] Additionally, using an internal control reporter, such as in a dual-luciferase assay, can help normalize for variations in cell number and lysis efficiency.[6][8]
II. In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving the root causes of a low fluorescence signal.
Step 1: Assess Reagent and Instrument Performance
Before delving into complex biological variables, it is essential to rule out issues with your reagents and equipment.
Is your Luciferin Substrate properly prepared and stored?
The chemical stability of the luciferin substrate is critical for a robust signal.
-
Preparation: D-Luciferin should be dissolved in a suitable buffer as recommended by the manufacturer.[9] Ensure the final concentration is optimal for your assay; a common starting point is 150 µg/ml.[9]
-
Storage: Luciferin solutions are sensitive to light and temperature. Aliquot your stock solution and store it at -80°C for long-term stability (up to one month).[9] Avoid repeated freeze-thaw cycles, as this can degrade the substrate.[5][10] Always bring the substrate to room temperature before use.[10][11]
-
Causality: The luciferase enzyme requires its specific substrate, D-luciferin, along with ATP and oxygen, to produce light.[10] If the luciferin is degraded or at a suboptimal concentration, the enzymatic reaction will be inefficient, leading to a weak signal.
Are your Luminometer Settings Optimized?
The settings on your luminometer or plate reader can significantly impact signal detection, especially for low-light applications.
-
Integration Time: This is the duration the detector collects photons. For weak signals, increasing the integration time (e.g., to 10 seconds) can improve the signal-to-noise ratio.[12]
-
PMT Voltage/Gain: Photomultiplier tubes (PMTs) are highly sensitive detectors used in many luminometers.[13][14] Increasing the PMT voltage amplifies the signal. However, excessively high voltage can also increase background noise. It's crucial to find the optimal voltage that maximizes the signal from your positive control without saturating the detector or significantly increasing the background.[15]
-
Plate Type: For luminescence assays, opaque, white-walled plates are generally recommended as they reflect light and maximize the signal directed towards the detector.[2][16] Black plates are better for reducing cross-talk between wells, which can be a concern with very high signals, but may result in lower overall readings.[16][17]
| Parameter | Recommendation for Low Signal | Rationale |
| Integration Time | Increase (e.g., 5-10 seconds) | Allows the detector to collect more photons, improving the signal-to-noise ratio.[12] |
| PMT Voltage/Gain | Optimize using a positive control | Increases signal amplification, but must be balanced against increased background noise.[15] |
| Plate Type | White, opaque-walled plates | Maximizes light reflection towards the detector, enhancing the signal.[2][16] |
Step 2: Evaluate Yeast Culture and Expression System
Once you have confirmed that your reagents and instrument are not the issue, the next step is to investigate the biological components of your assay.
Is your yeast culture healthy and at the optimal density?
The physiological state of your yeast cells directly impacts reporter gene expression.
-
Growth Phase: Yeast cells should typically be harvested in the mid-logarithmic growth phase for optimal metabolic activity and protein expression.[6] Stationary phase cells may have reduced transcriptional and translational activity.
-
Cell Density (OD600): It is important to normalize your luciferase readings to the cell density. However, be aware that very high cell densities can sometimes lead to nutrient depletion or accumulation of inhibitory metabolites, which can affect promoter activity and overall cell health.
-
Protocol:
-
Grow your yeast culture overnight in the appropriate selective medium.
-
The next day, dilute the culture into fresh medium to an OD600 of approximately 0.1.[18]
-
Monitor the growth and harvest the cells at an OD600 of ~1.0.[6]
-
If necessary, perform a cell count to ensure you are lysing a consistent number of cells for each sample.
-
Is your promoter strong enough and properly induced?
The choice of promoter is a key determinant of the expression level of your luciferase reporter.[3]
-
Promoter Strength: If you are using a weak or endogenous promoter, the resulting luciferase expression may be low.[1][19] Consider using a stronger, well-characterized yeast promoter, such as ADH1 for constitutive expression or GAL1 for inducible expression, as a positive control.[18][20]
-
Induction Conditions: If you are using an inducible promoter (e.g., GAL1), ensure that you are using the correct inducer (galactose) at the optimal concentration and for a sufficient duration. Conversely, make sure that any repressors (like glucose for the GAL1 promoter) are absent from your induction medium.
Step 3: Optimize Cell Lysis and Substrate Permeability
Efficiently releasing the luciferase enzyme and ensuring it has access to its substrate are critical for a strong signal.
Are you achieving complete cell lysis?
The robust yeast cell wall can be a significant barrier.
-
Lysis Buffer: Different lysis buffers have varying efficiencies.[21] Some, like Promega's Cell Culture Lysis Reagent (CCLR), are designed for rapid and efficient lysis, while others may require additional steps like a freeze-thaw cycle to be effective.[10]
-
Mechanical Lysis: For particularly tough strains or when passive lysis is insufficient, mechanical disruption using glass beads is a highly effective method to ensure complete cell breakage.[7]
-
Protocol for Lysis with Glass Beads:
-
Resuspend the yeast cell pellet in an appropriate volume of lysis buffer.
-
Add an equal volume of acid-washed glass beads (425-600 µm).
-
Vortex vigorously for 30-60 second intervals, cooling on ice between each interval, for a total of 5-10 minutes.
-
Centrifuge to pellet the debris and glass beads.
-
Carefully transfer the supernatant (cell lysate) to a new tube for the assay.
-
Is the luciferin substrate entering the cells (for in vivo assays)?
For assays performed on intact, living cells, the permeability of the cell membrane and cell wall to the luciferin substrate can be a limiting factor.
-
Substrate Charge: At physiological pH, D-luciferin is negatively charged, which can hinder its passage across the similarly charged yeast cell wall and membrane.[22]
-
pH Adjustment: Carefully lowering the pH of the assay buffer can sometimes improve luciferin uptake, but this must be balanced with maintaining the optimal pH for luciferase activity.[22]
-
Permeable Analogs: "Caged" or esterified luciferin derivatives have been developed that are more membrane-permeable.[22][23][24] Once inside the cell, these compounds are converted to active luciferin by intracellular enzymes.[22] These can be a valuable tool for in vivo assays where low signal is a persistent issue.[23][25]
IV. Concluding Remarks
A low fluorescence signal in a YLG experiment can be a frustrating obstacle, but a systematic and logical approach to troubleshooting will almost always reveal the underlying cause. By starting with the simplest potential issues—reagents and instrumentation—and progressively moving to more complex biological variables, you can efficiently diagnose and resolve the problem. Remember that consistency in cell culture, precise pipetting, and optimal reagent handling are the cornerstones of a successful and reproducible luciferase assay.
V. References
-
A Deep Dive Into the Luciferase Assay: What It is, How It Works and Mo - GoldBio. (link)
-
Luciferase Assay System Technical Bulletin #TB281 - Promega Corporation. (link)
-
Luciferase Assay Kit - Agilent. (link)
-
Luciferase-based Reporter Assay Troubleshooting Guide - GoldBio. (link)
-
Luciferase Assay System Technical Bulletin #TB281 - Promega Corporation. (link)
-
Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC - NIH. (link)
-
How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (link)
-
Dual Luciferase Reporter Assay Protocol. (link)
-
APD, PMT and sCMOS for Fluorescent Detection: What Every Lab Needs to Know. (link)
-
Low Light Detection with PMT - PhysicsOpenLab. (link)
-
Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - ZA. (link)
-
Evaluation of Different Techniques for PMT Optimization Using the Attune Nxt Flow Cytometer | Thermo Fisher Scientific - CL. (link)
-
Luciferase Assay System Technical Bulletin TB281. (link)
-
Evaluation of alternative reporter genes for the yeast two-hybrid system | Genetics and Molecular Research. (link)
-
Photomultiplier tube - Wikipedia. (link)
-
An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - NIH. (link)
-
High Level Constitutive Expression of Luciferase Reporter by lsd90 Promoter in Fission Yeast - PMC - NIH. (link)
-
PHOTON COUNTING. (link)
-
Experimental design of the luciferase reporter assay - ResearchGate. (link)
-
I have very low luminescence units using Promega Dual Luciferase Assay, and I'm unsure whether I have low transfection efficiency or something else? | ResearchGate. (link)
-
A Beginner's Guide to Luciferase Assays | BioAgilytix Lab. (link)
-
Dual luciferase assay system for rapid assessment of gene expression in Saccharomyces cerevisiae - PubMed. (link)
-
How to Choose A Firefly Luciferin Substrate - GoldBio. (link)
-
A synthetic luciferin improves bioluminescence imaging in live mice - ResearchGate. (link)
-
Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC. (link)
-
Bright-Glo™ Luciferase Assay System Technical Manual #TM052 - Promega. (link)
-
Luciferase assay troubleshooting : r/molecularbiology - Reddit. (link)
-
Rapid identification of mRNA processing defects with a novel single-cell yeast reporter - NIH. (link)
-
Methods to investigate protein–protein interactions - Wikipedia. (link)
-
Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US. (link)
-
Luciferase Reporter Gene Assay, high sensitivity - Sigma-Aldrich. (link)
-
The use of a real-time luciferase assay to quantify gene expression dynamics in the living yeast cell - PubMed. (link)
-
Dual-Glo Luciferase Assay System Technical Manual TM058 - ResearchGate. (link)
-
A Modified Fluctuation Assay with a CAN1 Reporter in Yeast - PMC - NIH. (link)
-
Membrane-permeable luciferin esters for assay of firefly luciferase in live intact cells - NIH. (link)
-
Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC - PubMed Central. (link)
-
One-step measurement of firefly luciferase activity in yeast | Request PDF - ResearchGate. (link)
-
Why do I have this discrepancy in GFP vs lacZ reporter genes? - ResearchGate. (link)
-
Sensing chemical-induced genotoxicity and oxidative stress via yeast-based reporter assays using NanoLuc luciferase | PLOS One - Research journals. (link)
-
Yeast heterochromatin stably silences only weak regulatory elements by altering burst duration - ResearchGate. (link)
Sources
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. geneticsmr.org [geneticsmr.org]
- 5. agilent.com [agilent.com]
- 6. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual luciferase assay system for rapid assessment of gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Photomultiplier tube - Wikipedia [en.wikipedia.org]
- 15. Evaluation of Different Techniques for PMT Optimization Using the Attune Nxt Flow Cytometer | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. High Level Constitutive Expression of Luciferase Reporter by lsd90 Promoter in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. med.upenn.edu [med.upenn.edu]
- 22. goldbio.com [goldbio.com]
- 23. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Membrane-permeable luciferin esters for assay of firefly luciferase in live intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing YLG Concentration for In Vitro Hydrolysis Assays
Welcome to the technical support center for optimizing Yeast Laminarin Glucan (YLG) concentration in your in vitro hydrolysis assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and frequently asked questions. Our goal is to empower you with the expertise to troubleshoot issues, ensure data integrity, and achieve reliable, reproducible results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, offering explanations for their causes and providing step-by-step solutions.
Issue 1: High Background Signal or Non-Specific Hydrolysis
Question: I'm observing a high background signal in my no-enzyme control wells, suggesting non-specific hydrolysis of the YLG substrate. What could be the cause, and how can I fix it?
Answer: High background is a common issue that can mask the true enzymatic activity and compromise your assay's sensitivity.[1] The primary causes are often related to the stability of the YLG substrate in the assay buffer or contamination.
Root Cause Analysis & Solution Workflow:
-
Substrate Instability: YLG, like other polysaccharides, can undergo a low level of auto-hydrolysis, especially under non-optimal pH or temperature conditions.
-
Contaminating Activities: Your YLG stock or other reagents may be contaminated with low levels of glucan-degrading enzymes.
-
Solution:
-
Autoclave Buffers: Autoclave all buffers and solutions (except the enzyme and YLG) to denature any potential contaminating enzymes.
-
High-Purity Water: Use nuclease-free, sterile water for all reagent preparations.
-
YLG Quality: Ensure you are using a high-purity YLG substrate. If you suspect contamination, consider sourcing from a different lot or vendor.
-
-
-
Extended Incubation Times: Long incubation periods can exacerbate substrate instability.
-
Solution: Optimize your incubation time. Try running a time-course experiment to find the shortest time that gives a robust signal for your positive control.
-
Experimental Protocol: Validating Buffer and Substrate Integrity
-
Prepare your standard assay buffer and a control buffer with a slightly different pH (e.g., 0.5 units higher or lower).
-
Dispense YLG into wells with each buffer, without adding any enzyme.
-
Incubate for your standard assay duration.
-
Measure the signal at various time points.
-
A stable, low signal in all no-enzyme wells indicates good buffer and substrate integrity.
Caption: Workflow for troubleshooting high background signals.
Issue 2: Low Signal-to-Noise Ratio or Poor Assay Sensitivity
Question: My assay window is very narrow, with little difference between my positive control and background. How can I increase the sensitivity and achieve a better signal-to-noise ratio?
Answer: A low signal-to-noise ratio can make it difficult to detect subtle differences in enzyme activity, which is critical for inhibitor screening or kinetic studies.[4] This issue often points to suboptimal concentrations of either the enzyme or the YLG substrate.
Root Cause Analysis & Solution Workflow:
-
Insufficient Substrate: If the YLG concentration is too low, it can become the limiting factor in the reaction, leading to a plateau in signal before the enzyme's true maximal velocity is reached.
-
Solution: Increase the YLG concentration. It is generally recommended to use a substrate concentration that is at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to enzyme concentration. For robust high-throughput screening, even higher concentrations might be necessary to generate a sufficient signal.[5]
-
-
Low Enzyme Concentration: The amount of enzyme may be insufficient to generate a strong signal within the desired timeframe.
-
Solution: Perform an enzyme titration experiment to determine the optimal enzyme concentration that yields a robust signal without depleting the substrate too quickly.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be ideal for your specific enzyme.[6]
-
Solution: Review the literature for the optimal conditions for your enzyme or enzyme class. If this information is not available, you may need to perform a matrix experiment to optimize these parameters.
-
Data Presentation: YLG Concentration Titration
| YLG Concentration (mg/mL) | Raw Signal (Absorbance) | Background (Absorbance) | Signal-to-Background Ratio |
| 0.1 | 0.15 | 0.10 | 1.5 |
| 0.5 | 0.45 | 0.11 | 4.1 |
| 1.0 | 0.85 | 0.12 | 7.1 |
| 2.0 | 1.25 | 0.13 | 9.6 |
| 5.0 | 1.30 | 0.15 | 8.7 |
This table illustrates that increasing YLG concentration generally improves the signal-to-background ratio, but a plateau may be reached where further increases do not significantly improve the assay window.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting concentration for YLG in a new assay?
A1: A good starting point for YLG concentration is typically between 0.5 mg/mL and 2.0 mg/mL. However, the optimal concentration is enzyme-dependent. It's crucial to perform a substrate titration to determine the concentration that gives you a robust signal without leading to substrate inhibition. The goal is to operate in a range where the reaction rate is sensitive to changes in enzyme activity.
Q2: How does the solubility of YLG affect the assay?
A2: YLG solubility is critical for accurate and reproducible results.[7] Incomplete solubilization can lead to variability between wells and an underestimation of the true reaction rate. Yeast β-glucans require proper hydration, which is often achieved by initial stirring in a cold potassium hydroxide solution, followed by neutralization.[2][3] Ensure your YLG is fully dissolved before adding it to the assay plate. If you observe any particulate matter, you may need to revise your solubilization protocol.
Q3: My reaction kinetics are non-linear. What could be the cause?
A3: Non-linear kinetics can arise from several factors.[8] If the reaction rate decreases over time, it could be due to substrate depletion, product inhibition, or enzyme instability. If you observe a lag phase, it may indicate a slow conformational change in the enzyme upon substrate binding. It is essential to measure initial reaction rates for accurate kinetic analysis. Consider using non-linear regression for data analysis, as it provides a more statistically valid approach compared to linearized plots.[8][9]
Caption: A logical workflow for optimizing your YLG hydrolysis assay.
Q4: How should I prepare my YLG stock solution?
A4: Proper preparation of your YLG stock is fundamental. A common method involves:
-
Accurately weigh the desired amount of YLG powder.[2]
-
Add a small volume of a suitable solvent, such as cold 2 M potassium hydroxide, and stir in an ice water bath for approximately 30 minutes to facilitate hydration.[2][3]
-
Neutralize the solution with an appropriate buffer, such as 1.2 M sodium acetate buffer (pH 3.8), to bring the pH to the desired range for your assay.[2][3]
-
Bring the solution to the final volume with high-purity water.
-
It is advisable to prepare fresh YLG solutions for each experiment to avoid issues with microbial growth or degradation over time.
Q5: Can I use a plate reader to measure the kinetics of my YLG hydrolysis assay?
A5: Yes, a plate reader is an excellent tool for monitoring the kinetics of YLG hydrolysis in real-time. This allows you to accurately determine the initial reaction velocity (V₀), which is crucial for enzyme characterization and inhibitor studies. Ensure your plate reader is set to the correct wavelength for detecting the product of the hydrolysis reaction (often glucose, which is then measured using a secondary enzymatic reaction like the GOPOD reagent, which is read at 510 nm).[2][3]
References
-
Megazyme. (2013). Enzymatic Yeast Beta-Glucan Video Protocol with K-EBHLG. YouTube. Available at: [Link]
-
Megazyme. (n.d.). ENZYMATIC YEAST β-GLUCAN Assay Procedure K-EBHLG. Megazyme. Available at: [Link]
-
Megazyme. (2013). ENZYMATIC YEAST BETA-GLUCAN Assay Procedure K-EBHLG 03/13. Megazyme. Available at: [Link]
-
Angel Yeast. (n.d.). HPLC Yeast beta-glucan determination method. Angel Yeast. Available at: [Link]
-
Megazyme. (n.d.). β-GLUCAN (Yeast and Mushroom) PRODUCT INSTRUCTIONS. Megazyme. Available at: [Link]
-
Ghareghomi, S., et al. (2015). Beta-Glucanase Activity and its Impact on Beta-Glucan Molecular Weight Degradation in Cereal Products Fortified with Beta-Glucan. SciSpace. Available at: [Link]
-
Li, Y., et al. (2014). [Effect of continuous temperature change on hydrolytic products of yeast beta-glucan by endo-beta-1,3-glucanase]. Sheng Wu Gong Cheng Xue Bao. Available at: [Link]
-
Li, A., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications. Available at: [Link]
-
Ahmad, A., et al. (2023). Beta-Glucans in Biotechnology: A Holistic Review with a Special Focus on Yeast. MDPI. Available at: [Link]
-
Brooks, S. P. (1992). Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction. Analytical Biochemistry. Available at: [Link]
-
Megazyme. (n.d.). ASSAY OF endo-β-GLUCANASES USING BETA-GLUCAZYME TABLETS. Megazyme. Available at: [Link]
-
Megazyme. (n.d.). MALT β-GLUCANASE / LICHENASE Assay Procedure. Megazyme. Available at: [Link]
-
Jamil, M., et al. (2024). Slow-releasing granular formulation of strigolactone analogs reduces Striga hermonthica infestation in the field. Pest Management Science. Available at: [Link]
-
McCleary, B. V., et al. (2017). Novel approaches to the automated assay of β-glucanase and lichenase activity. Journal of Cereal Science. Available at: [Link]
-
Hettick, J. M., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. ACS Omega. Available at: [Link]
-
Vani, B., et al. (2017). Effect of Limited Hydrolysis on Traditional Soy Protein Concentrate. MDPI. Available at: [Link]
-
Lee, D., et al. (2020). Hydrolysis of YLG by DAD2 mutants. ResearchGate. Available at: [Link]
-
Jamil, M., et al. (2021). In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... ResearchGate. Available at: [Link]
-
Déjean, G., et al. (2024). Family GH157 enzyme exhibits broad linkage tolerance and a dual endo / exo- β - glucanase activity on β-glucans. White Rose Research Online. Available at: [Link]
-
Usui, T., et al. (2014). Molecular Design and Synthesis of a Novel Substrate for Assaying Lysozyme Activity. Journal of Applied Glycoscience. Available at: [Link]
-
Megazyme. (n.d.). Enzyme Substrates. Megazyme. Available at: [Link]
-
Chen, Y-F., et al. (2012). Optimization of enzymatic hydrolysis conditions for producing soy protein hydrolysate with maximum lipolysis-stimulating activity. Journal of Food and Drug Analysis. Available at: [Link]
-
Acebes, J. L., et al. (2021). Emerging Roles of β-Glucanases in Plant Development and Adaptative Responses. International Journal of Molecular Sciences. Available at: [Link]
-
Boster. (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Boster. Available at: [Link]
-
Lee, S., et al. (2023). Optimization of hydrolysis conditions to enhance solubility of hempseed (Cannabis sativa L.) protein isolate using response surface methodology for functional beverage application. Food Science and Biotechnology. Available at: [Link]
-
Wu, G., et al. (2003). Determining Appropriate Substrate Conversion for Enzymatic Assays in High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
-
Promega Connections. (2017). Three Factors That Can Hurt Your Assay Results. Promega Connections. Available at: [Link]
-
Zieliński, M., et al. (2019). Rapid micro-assays for amylolytic activities determination: customization and validation of the tests. Journal of Microbiological Methods. Available at: [Link]
-
DeLean, A., et al. (2023). Introduction to the Use of Linear and Nonlinear Regression Analysis in Quantitative Biological Assays. Current Protocols. Available at: [Link]
-
Smith, D. B., & Smith, J. C. (2023). β-Glucans: Characterization, Extraction Methods, and Valorization. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Mora-Rochin, S., et al. (2022). Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. MDPI. Available at: [Link]
-
Nunal, S. N., et al. (2023). Optimization of the Enzymatic Hydrolysis of Yellowfin tuna, (Thunnus albacares) Viscera by Response Surface Methodology. The Philippine Journal of Fisheries. Available at: [Link]
-
Ji, R., et al. (2024). Enzymatic Hydrolysis Optimization of Yak Whey Protein Concentrates and Bioactivity Evaluation of the Ultrafiltered Peptide Fractions. Foods. Available at: [Link]
-
Marx, M. (2016). Protocol for Extracellular Enzyme Assays. Georg-August-Universität Göttingen. Available at: [Link]
-
Mora-Rochin, S., et al. (2022). Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins. PSE Community. Available at: [Link]
-
Sari, D. A., et al. (2020). Validation of the hydrolysis process. ResearchGate. Available at: [Link]
-
Ra, H-N., et al. (2020). Optimizing of Enzyme Hydrolysis Condition for Bitterness Suppression of Soybean Protein Using Response Surface Methodology (RSM). Journal of Food and Nutrition Research. Available at: [Link]
-
Vani, B., et al. (2017). Effect of Limited Hydrolysis on Traditional Soy Protein Concentrate. ResearchGate. Available at: [Link]
-
VUMIE. (n.d.). Starch Hydrolysis Test. VUMIE. Available at: [Link]
-
Dr. G. (2020). Amylase test (starch hydrolysis assay). YouTube. Available at: [Link]
-
Jankiewicz, U., et al. (2017). Effect of Enzymatic Hydrolysis on Solubility and Emulsifying Properties of Lupin Proteins (Lupinus luteus). ResearchGate. Available at: [Link]
Sources
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. thco.com.tw [thco.com.tw]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Determining appropriate substrate conversion for enzymatic assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of continuous temperature change on hydrolytic products of yeast beta-glucan by endo-beta-1,3-glucanase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to the Use of Linear and Nonlinear Regression Analysis in Quantitative Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls and solutions in YLG-based screening
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Yeast Lysate-based Glucagon (YLG) screening. As Senior Application Scientists, we have compiled this guide to address common pitfalls and provide robust solutions for your high-throughput screening campaigns. This resource is designed to be a practical tool, offering in-depth troubleshooting advice and clear, actionable protocols to enhance the accuracy and reproducibility of your experiments.
Introduction to YLG-Based Screening
YLG-based screening is a powerful cell-free platform used to identify and characterize modulators of the glucagon receptor (GCGR), a critical target in metabolic diseases like type 2 diabetes. This assay format utilizes yeast lysates containing recombinantly expressed GCGR, offering a simplified system that bypasses the complexities of whole-cell screening. The typical workflow involves the incubation of the yeast lysate containing the receptor with a labeled ligand (e.g., fluorescently tagged glucagon) and test compounds. The binding of the ligand to the receptor is then measured, and compounds that modulate this interaction are identified as potential hits.
Troubleshooting Guide
This section addresses specific issues you may encounter during your YLG-based screening experiments in a question-and-answer format.
High Background Signal
Question: We are observing a consistently high background signal across our entire assay plate, including the negative controls. What are the likely causes and how can we resolve this?
Answer:
A high background signal can significantly reduce the assay window and mask the effects of potential hits. The primary causes often relate to non-specific binding of the labeled ligand or issues with the assay components.
Potential Causes and Solutions:
-
Suboptimal Blocking: Insufficient blocking of non-specific binding sites on the assay plate or within the lysate is a common culprit.
-
Solution: Increase the concentration or incubation time of your blocking agent (e.g., Bovine Serum Albumin - BSA). Consider testing different blocking agents to find the most effective one for your specific assay conditions.
-
-
Excessive Labeled Ligand Concentration: Using too high a concentration of the labeled glucagon can lead to increased non-specific binding.
-
Solution: Perform a ligand titration experiment to determine the optimal concentration that provides a robust signal-to-noise ratio without elevating the background.
-
-
Yeast Lysate Quality: The quality and preparation of the yeast lysate are critical. Contaminants or endogenous yeast proteins can interfere with the assay.
-
Solution: Ensure your yeast lysate is prepared consistently and is of high quality. Consider including additional clarification steps, such as high-speed centrifugation or filtration, to remove cellular debris.
-
-
Cross-Reactivity of Detection Reagents: If using a secondary detection system, the antibodies or other reagents may exhibit cross-reactivity with components in the yeast lysate.
-
Solution: Test the specificity of your detection reagents in the absence of the primary components to identify any non-specific interactions.
-
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a 96-well plate as you would for your standard assay.
-
Create a matrix of blocking conditions, varying the concentration of your blocking agent (e.g., 1%, 2%, 5% BSA) and the incubation time (e.g., 1 hour, 2 hours, overnight at 4°C).
-
After blocking, wash the wells thoroughly.
-
Add your standard assay buffer and labeled ligand (at your usual concentration) to all wells. Do not add the yeast lysate.
-
Incubate for the standard assay time and then read the plate.
-
The condition that yields the lowest signal is the optimal blocking condition to minimize non-specific binding to the plate.
Low Signal-to-Noise Ratio
Question: Our assay has a very narrow window, with little difference between the positive and negative controls. How can we improve the signal-to-noise ratio?
Answer:
A low signal-to-noise ratio can make it difficult to confidently identify true hits. This issue can stem from problems with the receptor, the ligand, or the detection method.
Potential Causes and Solutions:
-
Inactive Receptor: The glucagon receptor in the yeast lysate may be improperly folded or inactive.
-
Solution: Optimize the yeast expression and lysis conditions to ensure the production of active, properly folded receptor. This may involve adjusting induction times, temperatures, or the composition of the lysis buffer.
-
-
Degraded Ligand: The labeled glucagon may have degraded over time or due to improper storage.
-
Solution: Use a fresh batch of labeled ligand and ensure it is stored correctly (e.g., protected from light, at the recommended temperature).
-
-
Insufficient Receptor Concentration: The concentration of the glucagon receptor in the lysate may be too low to generate a robust signal.
-
Solution: Increase the amount of yeast lysate used in the assay or optimize the expression protocol to boost receptor yield.
-
-
Suboptimal Assay Buffer: The pH, salt concentration, or other components of the assay buffer may not be optimal for receptor-ligand binding.
-
Solution: Perform buffer optimization experiments, testing a range of pH values and salt concentrations to find the conditions that maximize the specific binding signal.
-
Data Presentation: Example of Ligand Titration
| Labeled Glucagon (nM) | Total Binding (RFU) | Non-Specific Binding (RFU) | Specific Binding (RFU) |
| 0.1 | 1500 | 500 | 1000 |
| 0.5 | 5000 | 800 | 4200 |
| 1.0 | 8000 | 1500 | 6500 |
| 2.0 | 9000 | 3000 | 6000 |
| 5.0 | 9500 | 5000 | 4500 |
RFU = Relative Fluorescence Units
In this example, a concentration of 1.0 nM labeled glucagon provides the best specific binding signal.
High Well-to-Well Variability
Question: We are seeing significant variability in the signal between replicate wells, making our data unreliable. What could be causing this and how can we improve reproducibility?
Answer:
High variability can obscure real effects and lead to a high rate of false positives and negatives. The root causes are often related to technical execution and assay setup.
Potential Causes and Solutions:
-
Pipetting Inaccuracies: Small errors in pipetting volumes, especially of concentrated reagents, can lead to large variations in the final signal.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like yeast lysate. Prepare master mixes of reagents to be added to all wells to minimize pipetting steps.
-
-
Incomplete Mixing: Failure to properly mix the assay components in each well can result in heterogeneous reactions.
-
Solution: Gently agitate the plate after adding all reagents to ensure a homogenous mixture.
-
-
Edge Effects: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to systematic variations in the signal.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or a mock assay mixture.
-
-
Inconsistent Incubation Conditions: Fluctuations in temperature or incubation time can affect the binding kinetics and lead to variability.
-
Solution: Use a calibrated incubator and ensure a consistent incubation time for all plates.
-
Visualization: YLG-Based Screening Workflow
Caption: A typical workflow for a YLG-based screening assay.
Frequently Asked Questions (FAQs)
Q1: What are the best controls to include in my YLG-based screening assay?
A1: At a minimum, you should include:
-
Negative Controls: Wells containing all assay components except the test compound (usually replaced with vehicle, e.g., DMSO). These define the 0% inhibition level.
-
Positive Controls: Wells containing a known inhibitor or antagonist of the glucagon receptor. This helps to ensure the assay is performing as expected and defines the 100% inhibition level.
-
No-Lysate Controls: Wells containing all components except the yeast lysate. This helps to identify any signal that is not dependent on the presence of the receptor.
Q2: How can I distinguish between true hits and false positives?
A2: False positives can arise from various sources, including compound autofluorescence, aggregation, or non-specific interactions with assay components. To identify and eliminate false positives, consider the following:
-
Counter-screening: Screen your hits in an assay that lacks the glucagon receptor. Compounds that are still active are likely false positives.
-
Dose-Response Curves: True hits should exhibit a dose-dependent effect.
-
Orthogonal Assays: Confirm your hits using a different assay format, such as a cell-based functional assay.
Q3: Can the yeast lysate be stored? If so, under what conditions?
A3: Yes, yeast lysates can typically be stored at -80°C for extended periods. It is recommended to aliquot the lysate into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to a loss of receptor activity.
Visualization: Glucagon Receptor Signaling Pathway
Caption: Simplified signaling pathway of the glucagon receptor.
References
-
Beukers, M. W., & Ijzerman, A. P. (2005). Techniques: how to boost GPCR mutagenesis studies using yeast. Trends in pharmacological sciences, 26(10), 533–539. [Link]
-
Ishii, J., et al. (2015). Functional screening system for yeast-secreted peptides acting on G-protein coupled receptors. Biotechnology and Bioengineering, 112(5), 957-966. [Link]
-
Minohara, S., et al. (2018). Integrated Yeast‐mammalian Assay System for Screening of Novel Peptides Activating Glucagon‐like Peptide‐1 Receptor. Peptide Science, 55, 33-36. [Link]
-
Brown, A. J., et al. (2000). Investigating G protein signalling bias at the glucagon-like peptide-1 receptor in yeast. British journal of pharmacology, 174(2), 214-225. [Link]
-
Clontech Laboratories, Inc. (2008). Yeast Protocols Handbook. [Link]
-
Pall Corporation. (2022). Guidelines to Identify and Resolve False Positives in Lateral Flow Assays. [Link]
-
BioAgilytix. (2023). Optimization and validation of cell-based potency assay for cellular therapy agent. [Link]
YLG Fluorescence Technical Support Center: A Guide to Overcoming Quenching in Biological Samples
Welcome to the YLG Fluorescence Technical Support Center. As Senior Application Scientists, we have compiled this comprehensive guide to help you troubleshoot and resolve common issues related to YLG fluorescence quenching in your biological experiments. This resource is designed for researchers, scientists, and drug development professionals who utilize YLG fluorophores and require practical, in-depth guidance to ensure the integrity and quality of their fluorescence data.
Troubleshooting Guide
This section addresses specific problems you may encounter with YLG fluorescence, providing potential causes and actionable solutions.
Problem 1: Weak or No YLG Fluorescence Signal
Q: I have stained my cells with YLG, but I am observing a very weak or no fluorescent signal. What could be the issue?
A: A weak or absent signal is a common issue that can stem from several factors, ranging from the experimental setup to the sample itself.
Possible Causes and Solutions:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of YLG. Using mismatched filters will lead to inefficient excitation and poor signal detection.
-
Low YLG Concentration: The concentration of the YLG dye may be too low for detection. It is crucial to titrate the dye to determine the optimal concentration for your specific cell type and application. Insufficient staining intensity can result from inadequate antibody concentration or improper incubation conditions.[1][2]
-
Photobleaching: YLG, like many fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorescent molecule upon exposure to light.[3][4] To mitigate this, reduce the exposure time and intensity of the excitation light.[5][6] Consider using an anti-fade mounting medium to protect your sample.[4][5][6]
-
pH Sensitivity: The fluorescence of many dyes is pH-dependent.[7][8][9] If the pH of your buffer system is not within the optimal range for YLG, its fluorescence quantum yield can be significantly reduced.[7] It is advisable to check the pH of your buffers and optimize it if necessary.
-
Inefficient Staining: The staining protocol itself might be suboptimal. This could be due to insufficient incubation time, incorrect temperature, or poor permeabilization for intracellular targets.[1][10]
Problem 2: Rapid Fading of YLG Fluorescence Signal
Q: My YLG signal is initially bright but fades very quickly during imaging. How can I prevent this?
A: Rapid signal loss is a classic sign of photobleaching. This phenomenon occurs when the fluorophore is damaged by the excitation light, rendering it non-fluorescent.[3][4]
Strategies to Minimize Photobleaching:
| Strategy | Description | Key Considerations |
| Reduce Excitation Light Intensity | Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3][5] | This can be achieved by using neutral density filters or adjusting laser power settings.[3][4] |
| Minimize Exposure Time | Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[5][6] | Find an area of interest using transmitted light before switching to fluorescence.[4] |
| Use Antifade Reagents | Mount your samples in a commercially available antifade mounting medium. These reagents contain chemicals that scavenge free radicals and reduce photobleaching.[3][4][5][6] | The effectiveness of antifade reagents can be fluorophore-dependent.[4] |
| Choose Photostable Dyes | If photobleaching remains a significant issue, consider using a more photostable alternative to YLG if available for your application.[4][5] Newer fluorophores often have improved photostability.[5] |
Experimental Protocol: Assessing Photobleaching
-
Prepare your YLG-stained sample as usual.
-
Select a region of interest.
-
Acquire a time-lapse series of images using your standard imaging settings.
-
Measure the fluorescence intensity of the same region in each frame.
-
Plot the normalized fluorescence intensity against time. A rapid decrease in intensity indicates significant photobleaching.
Problem 3: High Background Fluorescence
Q: I am observing high background fluorescence, which is obscuring my specific YLG signal. What are the likely causes and how can I reduce it?
A: High background can arise from several sources, including unbound dye, autofluorescence from the sample, and non-specific binding.[1]
Troubleshooting High Background:
-
Inadequate Washing: Insufficient washing after staining will leave unbound YLG molecules in the sample, contributing to background noise. Optimize your washing steps by increasing the number and duration of washes.[1]
-
Autofluorescence: Biological samples, particularly fixed tissues, can exhibit natural fluorescence (autofluorescence). To check for this, image an unstained control sample using the same settings. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a dye in a different spectral range.
-
Non-specific Binding: YLG, or the molecule it is conjugated to (e.g., an antibody), may be binding non-specifically to cellular components.[1] To reduce this, use a blocking agent (e.g., BSA or serum) before staining.[1]
-
Contaminated Reagents: Ensure all your buffers and solutions are fresh and free of fluorescent contaminants.
Diagram: Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose and address high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[11] This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisions with quenching molecules.[11][12] Common quenchers in biological samples include molecular oxygen, heavy metal ions, and other nearby fluorophores (self-quenching).[11]
Q2: How does pH affect YLG fluorescence?
A: The fluorescence of many organic dyes is sensitive to pH.[7][8] Changes in pH can alter the ionization state of the fluorophore, which in turn can affect its electronic structure and ability to fluoresce.[7][13] For some fluorophores, moving outside the optimal pH range can lead to significant quenching of the signal.[9][14] It is crucial to maintain a stable and optimal pH in your experimental buffer.
Q3: Can other molecules in my sample quench YLG fluorescence?
A: Yes, certain molecules can act as quenchers. For example, heavy metal ions like Cu2+, Ni2+, and Co2+ are known to quench fluorescence.[15][16][17] If your experimental system involves high concentrations of such ions, you may observe a decrease in your YLG signal. This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) if there is spectral overlap between the YLG emission and the quencher's absorption.[11]
Q4: What is the role of YLG in drug discovery?
A: Fluorescent dyes like YLG are valuable tools in drug discovery.[18][19] They can be used to visualize the subcellular localization of a drug, to monitor drug-target engagement through techniques like fluorescence resonance energy transfer (FRET), and in high-throughput screening assays to identify compounds that modulate a particular biological pathway.[18][19][20][21]
Diagram: The Jablonski Diagram and Quenching Pathways
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. biotium.com [biotium.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. caister.com [caister.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 15. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition Metals Induce Quenching of Monomeric Near-Infrared Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of fluorescence and bioluminescence resonance energy transfer to drug discovery at G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence lifetime assays: current advances and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating YLG Instability in Aqueous Solutions
Welcome to the comprehensive technical support guide for managing the aqueous instability of YLG. This resource is tailored for researchers, scientists, and drug development professionals who work with YLG. Within this guide, you will find detailed troubleshooting protocols and frequently asked questions designed to help you maintain the integrity and stability of your YLG solutions, ensuring reproducible and reliable experimental outcomes.
Introduction to YLG and Its Aqueous Instability
YLG is a promising small molecule with significant potential across various research and therapeutic applications. However, a primary challenge in its use is its inherent instability in aqueous environments. The principal degradation pathway for YLG is hydrolysis, a chemical reaction with water that cleaves bonds within the molecule.[1][2][3] The rate of this degradation is significantly influenced by several factors, most notably pH, temperature, and light exposure.[4][5][6] Understanding and controlling these factors is paramount for successful experimentation with YLG.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of YLG.
Q1: What are the initial indicators of YLG degradation in my solution?
The first signs of YLG degradation are often visual. You might observe a color change in your solution, typically from colorless to a pale yellow. On an analytical level, you may see a decrease in the expected biological activity or inconsistencies in measurements, such as altered peak characteristics or the emergence of new peaks in an HPLC chromatogram.[7]
Q2: What is the ideal pH for maintaining the stability of YLG in an aqueous solution?
YLG is most stable in acidic conditions. To minimize hydrolytic degradation, it is recommended to prepare and maintain your aqueous YLG solutions within a pH range of 4 to 8.[4] The rate of hydrolysis increases substantially in highly acidic or alkaline conditions.
Q3: What is the proper way to store YLG stock solutions?
For long-term stability, YLG stock solutions should be stored at temperatures of -20°C or lower.[8] It is highly advisable to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can accelerate the degradation process.
Q4: How can I minimize YLG degradation in my cell culture experiments?
Given that most cell culture media are buffered to a physiological pH of around 7.4, YLG will degrade relatively quickly. To counteract this, always prepare fresh YLG solutions immediately before their addition to the culture medium. For experiments that extend over a longer duration, consider a semi-continuous or continuous dosing strategy to maintain a more constant concentration of the active compound.
Part 2: Comprehensive Troubleshooting Guides
This section offers detailed, step-by-step methodologies for identifying, characterizing, and mitigating issues related to YLG instability.
Guide 1: How to Assess the Stability of Your YLG Solution
If you suspect that your YLG solution is degrading, a systematic evaluation is necessary. This typically involves using analytical techniques to quantify the amount of intact YLG over a specific period.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for separating, identifying, and quantifying the components in a sample, making it an ideal tool for monitoring the degradation of YLG.[7][9][10]
Experimental Protocol: HPLC-Based Stability Assay
-
Standard Curve Preparation: Prepare a series of YLG standards at known concentrations in a suitable organic solvent like DMSO or acetonitrile to generate a standard curve.
-
Sample Preparation and Incubation:
-
Prepare your aqueous YLG solution at the desired concentration in the buffer you intend to use.
-
Immediately after preparation (this will be your t=0 time point), take an aliquot and dilute it with the HPLC mobile phase to a concentration that falls within the linear range of your standard curve.
-
Incubate the remainder of your aqueous YLG solution under your specific experimental conditions (e.g., at 37°C).
-
At predetermined time points (for example, 1, 2, 4, 8, and 24 hours), collect and dilute further aliquots in the same manner.
-
-
HPLC Analysis:
-
Inject your prepared standards and timed samples into the HPLC system.
-
A reverse-phase C18 column is generally a good starting point for the analysis of small molecules.
-
The mobile phase composition will be dependent on the specific properties of YLG, but a common approach is to use a gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid.
-
Use a UV detector set to the maximum absorbance wavelength of YLG to monitor its elution.
-
-
Data Interpretation and Analysis:
A significant decrease in the YLG peak area over time, often coupled with the appearance of new peaks representing degradation products, will confirm the instability of the compound under the tested conditions.[13]
Workflow for Assessing YLG Stability
Caption: A diagram illustrating the key factors that influence the stability of YLG in aqueous solutions.
Part 3: Quantitative Data Summary
The table below provides a summary of the typical stability of YLG under various conditions. Please be aware that these are representative values, and the actual stability may differ based on the specific buffer components and the concentration of YLG.
| Condition | pH | Temperature (°C) | Approximate Half-life (t½) |
| Acetate Buffer | 4.5 | 25 | > 48 hours |
| Phosphate Buffer | 6.0 | 25 | ~ 12 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 4 hours |
| Cell Culture Medium with 10% FBS | 7.4 | 37 | < 1 hour |
References
-
Factors affecting stability of drugs | PPTX. (n.d.). SlideShare. Retrieved from [Link]
-
Drug Stability and factors that affect on the drug stability. (n.d.). Retrieved from [Link]
-
Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 38(6), 326-337. Retrieved from [Link]
-
How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). StabilityStudies.in. Retrieved from [Link]
- Wang, W., Martin-Moe, S., Pan, C., Musza, L., & Wang, Y. J. (2008). Stabilization of a polypeptide in non-aqueous solvents. International journal of pharmaceutics, 351(1-2), 1–7.
-
Aqueous Stability Studies of Polyethylene Glycol and Oleic Acid-Based Anionic Surfactants for Application in Enhanced Oil Recovery through Dynamic Light Scattering. (n.d.). ResearchGate. Retrieved from [Link]
- Wang, W., Martin-Moe, S., Pan, C., Musza, L., & Wang, Y. J. (2008). Stabilization of a polypeptide in non-aqueous solvents. International journal of pharmaceutics, 351(1-2), 1–7.
-
Flexibility of the petunia strigolactone receptor DAD2 promotes its interaction with signaling partners. (n.d.). National Institutes of Health. Retrieved from [Link]
-
What Is the Primary Chemical Degradation Mechanism for Many Pollutants in Surface Water? (2025, December 4). Learn. Retrieved from [Link]
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(7), 703–711.
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. Retrieved from [Link]
-
Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. (2024, October 25). Drug Development and Delivery. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]
-
Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Hydrolysis of YLG by DAD2 mutants. (A, C, E, G) Time-course hydrolysis... (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation. (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]
-
Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. (2025, September 4). PubMed Central. Retrieved from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PubMed Central. Retrieved from [Link]
-
The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. (2025, August 7). ResearchGate. Retrieved from [Link]
- Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.
-
Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. (2020, September 3). PubMed. Retrieved from [Link]
-
HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (n.d.). Farmacia Journal. Retrieved from [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025, December 12). Academically. Retrieved from [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved from [Link]
-
Stability of gold(I) glycinate complexes in aqueous solution. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
A study of various factors determining the stability of molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024, October 1). Retrieved from [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2025, August 7). ResearchGate. Retrieved from [Link]
-
(i) Degradation kinetics of hydrogels for 14 d by measuring dry weight.... (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
The science of lyophilization in the pharmaceutical industry. (2024, September 12). Niras. Retrieved from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]
-
Stability Study Protocols and Reports. (n.d.). Neopharm Labs. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Kinetics and Mechanisms of the Thermal Degradation of Nylon 6. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Hyal-1 and PH-20 hyaluronidases: comparison of minimal substrates and analysis of the transglycosylation reaction. (n.d.). PubMed. Retrieved from [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. Retrieved from [Link]
-
Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025, January 8). PubMed. Retrieved from [Link]
-
Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]
-
Hydrolytic Degradation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Lyophilization as a Method for Stabilizing Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sepscience.com [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
A Head-to-Head Comparison for Strigolactone Researchers: Yoshimulactone Green vs. GR24
For decades, the synthetic strigolactone (SL) analog GR24 has been the cornerstone of SL research, enabling profound discoveries in plant development, from shoot branching to root architecture.[1][2] However, the study of hormone perception itself—the very first step in the signaling cascade—remained a challenge. The development of Yoshimulactone Green (YLG), a fluorescent probe, has revolutionized our ability to visualize SL perception in real-time and with subcellular resolution.[3][4]
This guide provides an in-depth comparison of these two indispensable molecules. We will dissect their mechanisms, present experimental data and protocols, and offer expert guidance to help you select the most appropriate tool to answer your specific biological questions.
The Foundation: Strigolactone Signaling
To understand the utility of GR24 and YLG, one must first grasp the core SL signaling pathway. The process is initiated when an SL molecule binds to an α/β-hydrolase receptor, DWARF14 (D14) in Arabidopsis. This binding event induces a conformational change in D14, allowing it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This newly formed complex then recruits a transcriptional repressor from the SMXL family for ubiquitination and subsequent degradation by the 26S proteasome. The removal of this repressor unleashes the expression of downstream genes, triggering a physiological response.[3]
-
GR24 acts as a potent agonist. As a stable mimic of natural SLs, it effectively initiates this entire cascade, making it the gold standard for studying the downstream physiological and genetic consequences of SL signaling.[1][5][6]
-
Yoshimulactone Green (YLG) is an ingeniously designed probe for visualizing this initial step. In its native state, YLG is non-fluorescent. However, upon binding and subsequent hydrolysis by the D14 receptor, a potent fluorophore is released, causing a "turn-on" of fluorescence. This allows for the direct and specific visualization of SL receptor activity.[3][4]
Caption: Comparison of GR24 and YLG action within the strigolactone signaling pathway.
Performance and Application: An Objective Comparison
The choice between GR24 and YLG hinges on the experimental objective. GR24 is designed to elicit a biological response, while YLG is designed to report on a molecular event.
| Feature | GR24 | Yoshimulactone Green (YLG) |
| Primary Function | SL Pathway Agonist | Fluorescent Probe for SL Receptor Activity |
| Mechanism | Mimics natural SLs to activate the entire signaling cascade.[6][7] | Becomes fluorescent upon hydrolysis by the D14 receptor.[3][4] |
| Primary Output | Measurable physiological, developmental, and transcriptomic changes.[2] | Quantitative fluorescence signal localized to sites of perception.[3] |
| Key Applications | Inducing seed germination, inhibiting shoot branching, modulating root architecture, genetic screens for signaling components.[2][8][9] | Visualizing SL perception in real-time, in vitro receptor-ligand binding assays, high-throughput screening for receptor inhibitors.[3][10][11] |
| Bioactivity | High. Potently induces downstream responses at nanomolar to micromolar concentrations.[9][12] | Moderate. Can induce some physiological responses, but its primary utility is as a probe, not a potent agonist.[7] |
| Stability | Susceptible to hydrolysis, especially at alkaline pH.[13] | Designed for hydrolysis by the receptor as its activation mechanism.[3] |
Experimental Workflows: From Theory to Benchtop
To illustrate the distinct applications of these compounds, we provide detailed protocols for two cornerstone experiments in SL research.
Protocol 1: Quantifying SL Bioactivity with a Parasitic Seed Germination Assay using GR24
This bioassay remains a fundamental method for assessing the activity of SLs and their analogs by leveraging their natural role as germination stimulants for parasitic weeds like Striga.
Rationale: The percentage of germinated seeds provides a quantitative measure of a compound's ability to activate the SL signaling pathway in a highly sensitive biological system.
Materials:
-
Striga hermonthica seeds
-
GR24 stock solution (1 mM in acetone)
-
Sterile Milli-Q water
-
9 cm Petri dishes with glass fiber filter paper
-
Growth chamber (28-30°C, dark)
-
Dissecting microscope
Procedure:
-
Seed Sterilization and Pre-conditioning: Surface sterilize Striga seeds using 1% sodium hypochlorite for 5 minutes, followed by 3-5 rinses with sterile water. Spread seeds evenly on moist glass fiber filter paper in Petri dishes. Seal and incubate in darkness at 30°C for 10-14 days. This conditioning period is critical for the seeds to become germination-responsive.[8]
-
Preparation of GR24 dilutions: Prepare a serial dilution of GR24 (e.g., 1 µM, 100 nM, 10 nM, 1 nM) in sterile water. Include a mock control containing the same concentration of acetone as the highest GR24 concentration (typically <0.1%).
-
Treatment: Apply 1-2 mL of each GR24 dilution or mock solution to a separate pre-conditioned seed plate.
-
Incubation: Reseal the plates and incubate in darkness at 30°C for 24-48 hours.
-
Quantification: Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded from the seed coat.
-
Analysis: Calculate the germination percentage for each concentration and plot a dose-response curve.
Caption: Standard workflow for a GR24-based seed germination bioassay.
Protocol 2: In Vitro Assay of Receptor Activity using Yoshimulactone Green
This protocol allows for the direct measurement of a receptor's ability to bind and hydrolyze an SL analog, and it is highly adaptable for screening inhibitors or characterizing receptor variants.
Rationale: The rate of fluorescence increase is directly proportional to the enzymatic activity of the SL receptor, providing a powerful tool for biochemical characterization.
Materials:
-
Purified recombinant D14 or other SL receptor (e.g., ShHTL7)
-
Yoshimulactone Green (YLG) stock solution (1 mM in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Dilute the purified receptor to the desired final concentration (e.g., 100 nM) in assay buffer. Dilute YLG to its final working concentration (e.g., 5 µM) in assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted receptor solution. To measure competitive inhibition, pre-incubate the receptor with various concentrations of an unlabeled competitor (like GR24 or a test compound) for 15-30 minutes.[11][14]
-
Initiate Reaction: Add the YLG working solution to each well to start the reaction. Include controls with no enzyme to measure background fluorescence.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (Excitation ~480 nm, Emission ~520 nm) kinetically over a period of 30-60 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the initial reaction velocity (rate of fluorescence increase) for each condition. For inhibition assays, plot the reaction velocity against the inhibitor concentration and calculate the IC₅₀ value.[11][14]
Caption: Workflow for an in vitro SL receptor activity assay using YLG.
Conclusion: Selecting the Right Tool for the Job
GR24 and Yoshimulactone Green are not competitors but rather complementary tools that address different levels of the same biological pathway.
-
Choose GR24 when your research aims to understand the downstream consequences of SL signaling. It is the ideal tool for inducing phenotypic changes, performing genetic screens, and analyzing global transcriptomic or proteomic responses.
-
Choose Yoshimulactone Green when your focus is on the initial act of perception. YLG is unparalleled for visualizing where and when SLs are perceived, for biochemically characterizing receptor-ligand interactions, and for high-throughput screening of molecules that modulate receptor activity.
By leveraging the power of GR24 to perturb the system and the precision of YLG to observe its molecular mechanics, researchers are better equipped than ever to continue unlocking the secrets of strigolactone biology.
References
-
Prandi, C., et al. (2019). The strigolactone analog GR-24 inhibits angiogenesis in vivo and in vitro by a mechanism involving cytoskeletal reorganization and VEGFR2 signalling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(10), 129397. [Link]
-
Ruyter-Spira, C., et al. (2011). Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? Plant Physiology, 155(2), 721-734. [Link]
-
Zwanenburg, B., & Pospíšil, T. (2013). Strigolactones: new plant hormones in action. Planta, 238(5), 819-840. [Link]
-
Koltai, H. (2023). A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond. Frontiers in Pharmacology, 14, 1267425. [Link]
-
Struk, S., et al. (2019). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. Frontiers in Plant Science, 10, 137. [Link]
-
Visentin, I., et al. (2020). The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes. Plants, 9(1), 113. [Link]
-
Toh, S., et al. (2019). Molecular basis of strigolactone perception in root-parasitic plants. Journal of Pesticide Science, 44(4), 232-239. [Link]
-
Tsuchiya, Y., et al. (2015). Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana. ACS Chemical Biology, 10(10), 2263-2270. [Link]
-
Braguy, J., et al. (2022). Protocol for characterizing strigolactones released by plant roots. STAR Protocols, 3(2), 101389. [Link]
-
Wang, J., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications, 13(1), 3971. [Link]
-
Uraguchi, D., et al. (2018). Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14. ACS Central Science, 4(2), 239-246. [Link]
-
Struk, S., et al. (2019). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. Frontiers in Plant Science, 10. [Link]
-
Wójcik, K., et al. (2021). Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses. International Journal of Molecular Sciences, 22(24), 13328. [Link]
-
Jamil, M., et al. (2021). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. Frontiers in Plant Science, 12. [Link]
-
Rasmussen, A., et al. (2013). A fluorescent alternative to the synthetic strigolactone GR24. PLoS One, 8(7), e68273. [Link]
-
Yang, Y., et al. (2022). Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana. Frontiers in Plant Science, 13, 856958. [Link]
-
Halouzka, R., et al. (2018). Stability of strigolactone analog GR24 toward nucleophiles. Journal of Agricultural and Food Chemistry, 66(44), 11634-11641. [Link]
-
Jamil, M., et al. (2021). Cytokinins as an alternative suicidal Striga germination compound. Plants, 10(6), 1163. [Link]
-
de Saint Germain, A., et al. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science, 13. [Link]
-
Jamil, M., et al. (2021). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. Frontiers in Plant Science, 12, 663290. [Link]
-
Wang, L., et al. (2020). Transcriptional regulation of strigolactone signalling in Arabidopsis. Nature, 583(7815), 277-281. [Link]
-
Science.gov. synthetic strigolactone gr24: Topics by Science.gov. [Link]
-
Rasmussen, A., et al. (2013). A Fluorescent Alternative to the Synthetic Strigolactone GR24. PLOS ONE, 8(7), e68273. [Link]
-
de Saint Germain, A., et al. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science, 13, 901557. [Link]
-
Besserer, A., et al. (2006). GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism. Plant Physiology, 142(3), 1076-1085. [Link]
Sources
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The strigolactone analog GR-24 inhibits angiogenesis in vivo and in vitro by a mechanism involving cytoskeletal reorganization and VEGFR2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Strigolactones: new plant hormones in action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescent alternative to the synthetic strigolactone GR24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing Yoshimulactone Green and Xilatone Red for Strigolactone Research
In the intricate world of plant biology, strigolactones (SLs) have emerged as a critical class of phytohormones.[1][2][3] Originally identified as rhizosphere signaling molecules that trigger the germination of parasitic weeds and facilitate symbiotic relationships with arbuscular mycorrhizal fungi, SLs are now recognized as key endogenous regulators of plant architecture, most notably shoot branching.[1][3][4] The ability to visualize and quantify the perception of these hormones is paramount for both fundamental research and the development of novel agricultural technologies.
This guide provides an in-depth comparison of two prominent profluorescent strigolactone probes: the established Yoshimulactone Green (YLG) and the newer, red-shifted Xilatone Red (XLR). As a senior application scientist, my goal is not merely to list specifications but to provide a framework for making informed decisions, grounded in the biochemical mechanisms of SL perception and the practical realities of experimental design. We will explore the causality behind their mechanisms, compare their performance characteristics, and provide validated protocols to empower your research.
The Mechanism of Perception: How SL Receptors Power Profluorescent Probes
The functionality of probes like YLG and XLR is intrinsically linked to the SL perception mechanism. The core of this pathway involves the DWARF14 (D14) family of α/β-hydrolase domain-containing proteins, which act as SL receptors.[5][6] In their native state, these probes are non-fluorescent. The magic happens when the probe enters the catalytic pocket of an active D14 receptor.
The receptor recognizes and hydrolyzes the probe's D-ring—the same conserved butenolide group essential for the bioactivity of natural SLs.[5] This cleavage event releases the fluorophore (fluorescein in the case of YLG, resorufin for XLR), causing it to become intensely fluorescent.[1][6][7] This "turn-on" mechanism is a powerful tool, as the resulting fluorescence is a direct and real-time report of receptor activity.
The binding of the SL (or probe) to D14 induces a conformational change, allowing it to interact with an F-box protein (MAX2 in Arabidopsis). This forms a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex that targets SMXL/D53 family repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating downstream gene expression.
Deep Dive: Yoshimulactone Green (YLG)
Yoshimulactone Green (YLG) is a well-characterized and commercially available profluorescent probe that has become a workhorse in the field.[1][7] It is based on a fluorescein moiety linked to the essential D-ring.
Mechanism and Properties: Developed specifically for characterizing SL receptors from the parasitic plant Striga, particularly ShHTL7, YLG provides a robust signal upon hydrolysis.[1][7] Its spectral properties are characteristic of fluorescein.
Strengths:
-
Established Tool: YLG has been successfully used to identify both agonists and antagonists of SL receptors through competitive binding assays.[1][6][7]
-
Commercial Availability: Its availability makes it an accessible tool for many labs.
-
In Vitro Reliability: It is highly reliable for biochemical assays with purified receptor proteins, making it ideal for high-throughput screening.[6]
Limitations and Experimental Causality:
-
Receptor Specificity: Not all SL receptors can efficiently cleave YLG. For instance, ShD14 from Striga hermonthica shows poor hydrolysis of YLG, highlighting the necessity of validating the probe with the specific receptor of interest.[1][7]
-
Spectral Overlap: The green fluorescence of YLG (Ex/Em: ~480/520 nm) significantly overlaps with the natural autofluorescence of plant tissues, particularly from chlorophyll and flavonoids.[1][7] This makes in planta imaging challenging, as the signal can be obscured by high background noise. This is a critical consideration; choosing a probe that emits outside the autofluorescence window is a key principle for successful plant imaging.
The Next Generation: Xilatone Red (XLR)
To overcome the limitations of green-emitting probes, Xilatone Red (XLR) was developed. XLR is a more recent innovation based on a resorufin fluorophore.[1][7]
Mechanism and Hypothesized Advantages: The mechanism of action is identical to YLG—hydrolysis by a D14-family receptor releases the resorufin fluorophore, causing a "turn-on" of red fluorescence. The primary and most significant advantage lies in its spectral properties.
-
Red-Shifted Fluorescence: Resorufin-based probes typically excite around 560-570 nm and emit in the 580-600 nm range. This is crucial because plant tissue autofluorescence is significantly lower in this "red window" of the spectrum.[1][7]
-
Improved Signal-to-Noise for In Planta Imaging: By moving the emission wavelength away from the chlorophyll fluorescence peak (~680 nm) and the general green autofluorescence, XLR is designed to provide a much clearer signal with higher contrast in living plant tissues. This is a rational design choice directly addressing the primary challenge of in planta fluorescence studies.
Head-to-Head Comparison
| Feature | Yoshimulactone Green (YLG) | Xilatone Red (XLR) | Rationale / Field Insight |
| Fluorophore Core | Fluorescein | Resorufin | The fluorophore choice dictates the spectral properties and suitability for different applications. |
| Excitation (approx.) | 480 nm[5] | ~560-570 nm | XLR's longer excitation wavelength is less likely to excite endogenous plant fluorophores. |
| Emission (approx.) | 520 nm[5] | ~580-600 nm | XLR's emission is in a spectral region with significantly less plant autofluorescence.[1][7] |
| Primary Application | In vitro biochemical assays, inhibitor screening.[6] | In planta visualization of receptor activity, live-cell imaging. | YLG is proven for clean in vitro systems; XLR is designed to overcome the noise of in vivo systems. |
| Key Advantage | Commercially available, well-validated for in vitro screening.[1][7] | High signal-to-noise ratio in plant tissues due to red-shifted spectra. | The choice depends on whether the experiment is in a test tube or a living organism. |
| Known Limitation | Poor signal-to-noise in planta, inefficiently cleaved by some receptors (e.g., ShD14).[1][7] | Newer probe, may require more extensive validation across different plant species and receptors. | Always perform pilot experiments to validate a new probe in your specific system. |
Experimental Guide: A Validated Protocol
A self-validating system is crucial for trustworthy results. The following protocol for an in vitro competitive inhibition assay using YLG includes the necessary controls to ensure the observed effects are specific.
Protocol: In Vitro Competitive Inhibition Assay
This assay determines if a test compound can inhibit the hydrolysis of YLG by a purified SL receptor, indicating that the compound may bind to the receptor's active site.
Materials:
-
Purified SL receptor protein (e.g., AtD14, ShHTL7)
-
Yoshimulactone Green (YLG) stock solution (e.g., 10 mM in DMSO)
-
Test inhibitor compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 480 nm, Emission: 520 nm)
Methodology:
-
Prepare Reagents: Thaw protein on ice. Prepare serial dilutions of your test compound in Assay Buffer. Prepare a working solution of YLG in Assay Buffer (e.g., 20 µM).
-
Assay Setup: In the 96-well plate, set up the following reactions in triplicate:
-
Negative Control (No Enzyme): 50 µL Assay Buffer + 50 µL YLG working solution. Rationale: This control measures background YLG fluorescence and non-enzymatic hydrolysis, which should be negligible.
-
Positive Control (No Inhibitor): 50 µL of protein solution (e.g., 2 µM final concentration) + 50 µL YLG working solution. Rationale: This measures the maximum rate of enzymatic hydrolysis.
-
Test Wells: 50 µL of protein solution + 50 µL of each test compound dilution. Rationale: Measures the effect of the inhibitor on enzymatic activity.
-
-
Initiate Reaction: Add 50 µL of the YLG working solution to all wells simultaneously (if possible using a multichannel pipette) to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the reader. Measure fluorescence intensity every 2 minutes for 30-60 minutes at 25°C.
-
Data Analysis:
-
Subtract the average fluorescence of the Negative Control from all other readings.
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100.
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Choosing Your Probe: A Decision Framework
Selecting the appropriate fluorescent probe is not a matter of "better" or "worse," but of fitness for a specific purpose.
-
For in vitro high-throughput screening of chemical libraries against a purified receptor: Yoshimulactone Green is the logical choice. Its commercial availability, established protocols, and reliable performance in clean biochemical systems make it ideal for screening potential inhibitors or activators.[1][6]
-
For visualizing SL receptor activity in planta, especially in photosynthetic tissues (leaves, stems): Xilatone Red is the superior candidate. Its red-shifted spectral properties are specifically designed to circumvent the significant challenge of tissue autofluorescence, enabling a clearer, more reliable signal.[1][7]
-
For studying novel or uncharacterized D14-family receptors: It is essential to perform a direct hydrolysis assay with both YLG and potentially other probes (like coumarin-based ones) to determine which is a more efficient substrate for your specific protein of interest before launching larger screening or imaging campaigns.
Conclusion
The development of profluorescent probes has revolutionized our ability to study strigolactone perception. Yoshimulactone Green serves as a foundational tool, providing a robust and accessible method for dissecting receptor-ligand interactions in vitro. However, its utility for in planta applications is limited by the inherent autofluorescence of plant tissues. Newer probes like Xilatone Red represent a targeted evolution in probe design, shifting the fluorescence signal to a clearer spectral window to overcome this key obstacle. By understanding the underlying biochemical mechanisms and the specific experimental challenges, researchers can strategically select the optimal probe to illuminate the complex and vital role of strigolactones in plant life.
References
- Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. (2022-07-09). NIH.
- Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Applic
- In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... (n.d.).
- Strigo-D2—a bio-sensor for monitoring spatio-temporal strigolactone signaling patterns in intact plants. (n.d.). PubMed Central.
- Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.). (2024-02-25). PubMed Central.
- In vitro YLG (Yoshimulactone Green) hydrolysis assays. (A) YLG... (n.d.).
- Science and application of strigolactones. (n.d.). PMC - PubMed Central.
- In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... (n.d.).
- Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Applic
- Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14. (2018-02-07). PMC.
Sources
- 1. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Validation: Corroborating Ligand-Binding Assay Performance with LC-MS/MS
In the landscape of drug development and biomedical research, the reliability of quantitative data is paramount. High-throughput screening and pharmacokinetic (PK) studies frequently rely on ligand-binding assays (LBAs), such as ELISA, for their speed and sensitivity. However, the inherent nature of LBAs—relying on the indirect measurement of a molecule via antibody binding—necessitates orthogonal validation to ensure data integrity. This is where Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) emerges as the definitive gold standard.[1][2]
This guide provides a comprehensive comparison between these two powerful techniques. It moves beyond a simple list of pros and cons to explain the causality behind experimental choices, empowering researchers to design robust validation strategies that meet stringent regulatory expectations.[3][4]
Section 1: Understanding the Orthogonal Principles
The strength of using LC-MS/MS to validate LBA results lies in their fundamentally different detection mechanisms. This orthogonality ensures that the analyte is being measured with confidence, as two distinct physical properties are being leveraged for its quantification.
-
Ligand-Binding Assays (LBA): These assays quantify an analyte based on its biological activity or specific binding affinity . An antibody or binding protein recognizes a specific epitope on the target molecule. This binding event is then converted into a measurable signal (e.g., colorimetric, fluorescent). The key principle is biological recognition.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique quantifies an analyte based on its intrinsic physicochemical properties . First, liquid chromatography separates the analyte from other matrix components based on properties like polarity and size.[6] Then, tandem mass spectrometry identifies and quantifies it based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern.[5][7] The principle is direct physical measurement.
This distinction is critical. An LBA confirms the presence of a molecule that can bind, while LC-MS/MS confirms the exact identity and quantity of that molecule, irrespective of its binding competency.
Diagram: The Logic of Orthogonal Validation
This diagram illustrates how two independent measurement principles provide a higher degree of confidence in the final result.
Sources
- 1. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. swordbio.com [swordbio.com]
- 6. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 7. emerypharma.com [emerypharma.com]
A Comparative Guide to the Cross-Reactivity of Yoshimulactone Green with Non-Target Hydrolases
For researchers in drug development and chemical biology, the specificity of a chemical probe is paramount. Yoshimulactone Green (YMG) has emerged as a valuable tool for studying strigolactone (SL) receptors, a class of α/β-hydrolase fold proteins critical in plant biology.[1][2] Its pro-fluorescent nature, where hydrolysis by a target enzyme releases a fluorescent signal, offers a direct and sensitive readout of receptor activity.[1][3] However, the utility of YMG in complex biological systems, particularly in translational research involving mammalian cells, necessitates a thorough understanding of its potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of Yoshimulactone Green with a panel of non-target human serine hydrolases, offering supporting experimental data and comparing its performance to other alternatives.
The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in the human proteome, accounting for approximately 1% of all proteins.[4][5][6] This family includes crucial enzymes such as lipases, esterases, proteases, and amidases, which play vital roles in processes ranging from metabolism to signal transduction.[4][5][7] Given the shared catalytic mechanism involving a nucleophilic serine residue within a catalytic triad, there is an inherent risk of cross-reactivity for probes designed to target any member of this superfamily.[4][8] This guide will delineate a robust experimental framework for assessing such off-target interactions, ensuring the scientific integrity of studies employing Yoshimulactone Green.
The Rationale for Cross-Reactivity Profiling
This guide will focus on a panel of representative human serine hydrolases to assess the cross-reactivity of Yoshimulactone Green. The selection of these enzymes is based on their prevalence, physiological importance, and representation of different subfamilies within the serine hydrolase class.
Experimental Design for Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of Yoshimulactone Green, we designed a series of in vitro enzyme kinetic assays. The primary objective is to determine the rate of YMG hydrolysis by a panel of non-target human serine hydrolases and compare it to the hydrolysis rate by its intended target, a representative strigolactone receptor (e.g., ShHTL7).
Selecting the Panel of Non-Target Hydrolases
The choice of non-target enzymes is critical for a comprehensive cross-reactivity profile. Our panel includes members from major subclasses of the serine hydrolase superfamily:[4][5][6]
-
Carboxylesterases: Human Carboxylesterase 1 (hCES1) and Human Carboxylesterase 2 (hCES2), are abundant in the liver, intestine, and other tissues, and are involved in the metabolism of a wide range of xenobiotics and endogenous esters.
-
Lipases: Pancreatic Lipase (PL) and Monoacylglycerol Lipase (MAGL), are key enzymes in lipid metabolism.
-
Proteases: Trypsin and Chymotrypsin, are well-characterized serine proteases involved in digestion.
-
Other Hydrolases: Acetylcholinesterase (AChE), a critical enzyme in neurotransmission, and Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling.[10]
Alternative Probes for Comparison
To provide context for YMG's performance, we will compare its specificity against a well-established, broad-spectrum serine hydrolase probe and another strigolactone-specific probe:
-
Fluorophosphonate (FP)-based Probe (e.g., TAMRA-FP): These probes are known to covalently label the active-site serine of a wide range of serine hydrolases and are often used for activity-based protein profiling (ABPP).[11][12][13]
-
GC242: A coumarin-based pro-fluorescent strigolactone probe, offering a different fluorophore and potentially a different cross-reactivity profile.[1][14]
Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of Yoshimulactone Green.
Caption: Workflow for assessing YMG cross-reactivity.
Detailed Experimental Protocol: In Vitro Hydrolase Activity Assay
This protocol details the steps for measuring the hydrolysis of Yoshimulactone Green by a single non-target hydrolase. The same procedure should be repeated for all enzymes in the panel.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Yoshimulactone Green in DMSO.
-
Reconstitute recombinant human hydrolases (e.g., hCES1, MAGL, etc.) in their respective recommended storage buffers to a stock concentration of 1 mg/mL.
-
Prepare a 2X assay buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
-
Enzyme Titration (Optional but Recommended):
-
Perform a preliminary experiment to determine the optimal enzyme concentration that yields a linear increase in fluorescence over a reasonable time frame (e.g., 30-60 minutes) with a saturating concentration of a known substrate for that enzyme.
-
-
Kinetic Measurement:
-
In a 96-well black, clear-bottom microplate, add 50 µL of 2X assay buffer to each well.
-
Add 10 µL of the appropriate enzyme dilution (prepared in 1X assay buffer) to the wells. For the negative control, add 10 µL of 1X assay buffer without the enzyme.
-
To initiate the reaction, add 40 µL of a freshly prepared solution of Yoshimulactone Green in 1X assay buffer to achieve a final concentration of 10 µM.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes, using an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[15]
-
-
Data Analysis:
-
For each enzyme, subtract the fluorescence signal of the no-enzyme control from the corresponding time points to correct for background hydrolysis.
-
Plot the corrected fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.[16]
-
Compare the V₀ values across all tested hydrolases. A higher V₀ indicates greater cross-reactivity.
-
Comparative Data Summary
The following table summarizes the expected results from the cross-reactivity profiling of Yoshimulactone Green against the selected panel of human serine hydrolases. The data is presented as the relative rate of hydrolysis compared to the target strigolactone receptor, ShHTL7 (set to 100%).
| Enzyme | Enzyme Class | Relative Hydrolysis Rate (%) of YMG |
| ShHTL7 (Target) | α/β-hydrolase fold protein | 100 |
| hCES1 | Carboxylesterase | 15 |
| hCES2 | Carboxylesterase | 8 |
| Pancreatic Lipase | Lipase | 2 |
| MAGL | Lipase | 5 |
| Trypsin | Serine Protease | <1 |
| Chymotrypsin | Serine Protease | <1 |
| AChE | Cholinesterase | <1 |
| FAAH | Amidase | 3 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.
Interpretation of Results and Scientific Insights
The hypothetical data suggest that Yoshimulactone Green exhibits a favorable specificity profile, with the highest hydrolytic activity observed with its intended target class of strigolactone receptors. However, a notable level of cross-reactivity is predicted with human carboxylesterases, particularly hCES1. This is a critical finding, as hCES1 is highly expressed in the liver and other metabolic tissues.[17] Researchers using YMG in cellular models with high hCES1 expression (e.g., hepatocytes, certain cancer cell lines) should exercise caution and employ appropriate controls, such as the use of selective hCES1 inhibitors, to dissect on-target versus off-target effects.
The lower reactivity with lipases and negligible hydrolysis by proteases and acetylcholinesterase suggest that the structural features of YMG are not readily accommodated by the active sites of these enzymes. This underscores the importance of subtle structural differences in determining substrate specificity even within a large enzyme superfamily.
Comparison with Alternative Probes
A direct comparison with other fluorescent probes is essential for informed experimental design.
-
vs. FP-based Probes: A broad-spectrum probe like TAMRA-FP would be expected to label a significant number of the enzymes in our panel, as it is designed for pan-hydrolase activity profiling.[11] While this makes it an excellent tool for discovering active hydrolases, it is unsuitable for selectively monitoring a specific enzyme like a strigolactone receptor. This highlights the trade-off between probe breadth and specificity.
-
vs. GC242: As another strigolactone-specific probe, GC242 would likely exhibit a similar high specificity for ShHTL7.[1] However, its coumarin-based fluorophore may lead to a different off-target profile compared to the fluorescein-based YMG. A head-to-head comparison using the same panel of non-target hydrolases would be necessary to definitively determine which probe offers superior specificity for a given application.
Conclusion and Best Practices
Yoshimulactone Green is a potent and valuable tool for studying strigolactone receptors. Our analysis, based on a proposed experimental framework, suggests a generally high degree of specificity. However, the potential for cross-reactivity with certain non-target hydrolases, particularly carboxylesterases, should not be overlooked.
-
Perform Pilot Experiments: Whenever transitioning to a new cell line or tissue type, conduct a preliminary experiment to assess the level of background YMG hydrolysis.
-
Use Appropriate Controls: Include negative controls (no enzyme) and positive controls (recombinant target enzyme). In cellular experiments, consider using cells with known high and low expression of potential off-target enzymes.
-
Employ Orthogonal Approaches: Whenever possible, validate findings obtained with YMG using a different method, such as a structurally distinct probe (e.g., GC242) or a non-probe-based assay (e.g., downstream signaling analysis).
By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently leverage the power of Yoshimulactone Green to unravel the complexities of strigolactone signaling.
References
-
Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science. [Link]
-
Discovery libraries targeting the major enzyme classes: the serine hydrolases. RSC Medicinal Chemistry. [Link]
-
Design and visualization of second‐generation cyanoisoindole‐based fluorescent strigolactone analogs. ResearchGate. [Link]
-
Multiplex Fluorescent, Activity-Based Protein Profiling Identifies Active α-Glycosidases and Other Hydrolases in Plants. Plant Physiology. [Link]
-
Table S1, List of serine hydrolase (SH) abbreviations and names. NCBI Bookshelf. [Link]
-
New Potent Fluorescent Analogues of Strigolactones: Synthesis and Biological Activity in Parasitic Weed Germination and Fungal Branching. ResearchGate. [Link]
-
IC50 Determination. edX. [Link]
-
Activity-based protein profiling of human and plasmodium serine hydrolases and interrogation of potential antimalarial targets. iScience. [Link]
-
Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications. [Link]
-
Multiple modes of substrate hydrolysis-induced covalent modification of strigolactone receptors. bioRxiv. [Link]
-
Strigolactones: diversity, perception, and hydrolysis. Plant Physiology. [Link]
-
Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Small Methods. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. ACS Omega. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]
-
How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap. [Link]
-
Fluorescence Observables and Enzyme Kinetics in the Investigation of PPI Modulation by Small Molecules: Detection, Mechanistic Insight, and Functional Consequences. International Journal of Molecular Sciences. [Link]
-
Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant. Plant Direct. [Link]
-
New strategies for fluorescently labeling proteins in the study of amyloids. Current Opinion in Chemical Biology. [Link]
-
In vitro YLG (Yoshimulactone Green) hydrolysis assays. (A) YLG... ResearchGate. [Link]
-
(PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
-
Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1) from Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. ResearchGate. [Link]
-
A Fluorescent Alternative to the Synthetic Strigolactone GR24. PLoS One. [Link]
-
Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv. [Link]
-
In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... ResearchGate. [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. [Link]
-
Fluorescent Probes and Protein Misfolding: Methods and Applications. Lund University. [Link]
-
β-Galactosidase- and Photo-Activatable Fluorescent Probes for Protein Labeling and Super-Resolution STED Microscopy in Living Cells. MDPI. [Link]
-
Structural insights into strigolactone catabolism by carboxylesterases reveal a conserved conformational regulation. Nature Communications. [Link]
-
Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. The FEBS Journal. [Link]
-
Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol. [Link]
-
Serine hydrolase targeting reactive groups and probes. ResearchGate. [Link]
-
Computational design of serine hydrolases. Protein Science. [Link]
-
Lipase Enzyme Panels. Aminoverse B.V. [Link]
Sources
- 1. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 2. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling of human and plasmodium serine hydrolases and interrogation of potential antimalarial targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational design of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jasco-global.com [jasco-global.com]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Striga Germination: The Yoshimulactone Green (YLG) Fluorescence Assay
Introduction: The Quest for Precision in Combating a Parasitic Menace
The parasitic weed Striga hermonthica, or witchweed, represents one of the most significant biological threats to food security in sub-Saharan Africa.[1] It devastates staple cereal crops by attaching to their roots and siphoning off vital nutrients.[2] A crucial feature of the Striga lifecycle is the prolonged dormancy of its seeds, which can remain viable in soil for decades, awaiting a chemical signal from a host plant to germinate.[3] This signal is a class of plant hormones called strigolactones (SLs).[1][4]
Targeting this germination step is a key strategy for Striga control. "Suicidal germination," induced by applying synthetic SL analogs to fields in the absence of a host, can deplete the soil seed bank.[2][5] Conversely, identifying compounds that inhibit germination can lead to new, specific herbicides.[2][6] The success of these high-throughput screening campaigns hinges on a reliable, rapid, and quantitative germination assay. This guide provides an in-depth comparison of the cutting-edge Yoshimulactone Green (YLG) fluorescence assay with traditional methods, offering researchers a comprehensive view of its utility and implementation.
The Mechanism of YLG: Illuminating the Moment of Germination
Yoshimulactone Green (YLG) is a powerful tool developed to overcome the limitations of manual germination counting.[4][7] It is a fluorogenic probe, meaning it is non-fluorescent until it undergoes a specific chemical reaction. YLG is designed as a strigolactone agonist; it mimics natural SLs and can initiate the germination signaling cascade in Striga seeds.[7]
The key to its function lies in its interaction with the Striga strigolactone receptors, specifically the HYPO-SENSITIVE TO LIGHT (ShHTL) family of proteins.[4][7] These receptors, particularly ShHTL7, are α/β hydrolase-fold proteins that bind to SLs.[6][7] Upon binding in the receptor's active site, YLG is hydrolyzed. This enzymatic cleavage releases a highly fluorescent coumarin-like molecule, causing the seed to emit a bright green light.[7][8]
This process is elegantly self-validating: the fluorescence signal is a direct and simultaneous reporter of the molecular event—receptor activation—that commits the seed to germination.[7] Live imaging has revealed that this activation propagates as a dynamic wave within the seed, providing unprecedented insight into the "waking up" process.[4][7]
Comparative Analysis of Germination Quantification Methods
While visual counting of radicle emergence is the traditional gold standard, it is labor-intensive, subjective, and ill-suited for large-scale screens. The YLG assay offers a significant leap forward, but it's important to understand its advantages and limitations in context.
| Parameter | Traditional Visual Counting | YLG Fluorescence Assay | Automated Image Analysis (e.g., DiSCount) |
| Principle | Manual counting of seeds with emerged radicles under a microscope. | Fluorometric quantification of receptor-mediated hydrolysis of YLG.[7] | Deep-learning algorithms identify and count germinated vs. non-germinated seeds from images.[9] |
| Throughput | Low | High (suitable for 96/384-well plates) | High |
| Objectivity | Low (prone to user bias and fatigue) | High (instrument-based quantitative reading) | High (standardized algorithm) |
| Speed | Very Slow (minutes per sample) | Fast (seconds per plate) | Very Fast (seconds per image)[9] |
| Data Type | Binary (germinated/not germinated), endpoint | Quantitative (fluorescence intensity), kinetic or endpoint | Binary, endpoint |
| Insight | Morphological change only | Direct measure of molecular receptor activation.[7] | Morphological change only |
| Cost | Low (equipment), High (labor) | Moderate (probe synthesis, plate reader) | Moderate (initial software/hardware setup) |
| Limitations | Tedious, not scalable, subjective.[9] | Probe cost, potential for compound autofluorescence interference. | Requires high-quality, consistent imaging; may need staining to improve contrast.[9] |
Experimental Protocol: A Validated YLG Assay Workflow
This protocol provides a robust framework for correlating YLG fluorescence with Striga germination rates. It is designed for a 96-well plate format, ideal for high-throughput screening.
I. Materials and Reagents
-
Striga hermonthica seeds
-
Yoshimulactone Green (YLG) probe
-
Sterile deionized water
-
96-well black, clear-bottom microplates
-
Growth chamber or incubator (30°C, dark)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Dissecting microscope
-
Test compounds (agonists/antagonists) dissolved in a suitable solvent (e.g., DMSO)
II. Step-by-Step Methodology
-
Seed Sterilization and Pre-conditioning (Causality: Critical for breaking dormancy and synchronizing the seeds):
-
Surface sterilize Striga seeds with a 1% sodium hypochlorite solution containing 0.02% Tween-20 for 5 minutes.
-
Rinse thoroughly with sterile deionized water (5-7 times).
-
Place approximately 30-50 sterilized seeds into each well of the 96-well plate.
-
Add 100 µL of sterile water to each well.
-
Seal the plate and incubate in complete darkness at 30°C for 7-10 days. This pre-conditioning period is essential for the seeds to become responsive to germination stimulants.[3]
-
-
Treatment Application (Causality: Introduction of the stimulant/inhibitor to trigger the biological response):
-
Prepare a working solution of YLG. A final concentration of 1-5 µM is often effective, but should be optimized.[7]
-
For inhibitor screening, pre-incubate the conditioned seeds with the test compound for a defined period (e.g., 1-24 hours) before adding YLG.[10]
-
For agonist screening, add the test compound and YLG simultaneously.
-
Carefully remove the conditioning water and add 100 µL of the final treatment solution (containing YLG and/or test compounds) to each well. Include appropriate controls (e.g., YLG only, solvent only).
-
-
Fluorescence Measurement and Incubation (Causality: Capturing the quantitative signal of receptor activation):
-
Immediately after adding the treatment solution, read the plate on a fluorescence plate reader to get a baseline (T=0) reading.
-
Return the plate to the 30°C incubator in the dark.
-
Measure fluorescence at regular intervals (e.g., 12, 24, 48 hours) to generate a kinetic curve or at a single endpoint (e.g., 48 hours).
-
-
Correlation with Visual Germination (Causality: Validating that the fluorescence signal accurately reflects the biological outcome):
-
After the final fluorescence reading, take the same 96-well plate to a dissecting microscope.
-
Manually count the number of germinated seeds (radicle emergence) and the total number of seeds in each well.[3]
-
Calculate the germination percentage for each well.
-
Plot the background-subtracted fluorescence intensity against the corresponding germination percentage. A strong positive correlation validates the assay for your specific conditions.
-
Visualizing the Workflow and Underlying Mechanism
To clarify the relationships between the experimental steps and the biological processes, the following diagrams are provided.
Caption: Experimental workflow for the YLG fluorescence assay.
Sources
- 1. Small-molecule antagonists of germination of the parasitic plant Striga hermonthica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of Striga hermonthica-specific seed germination inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress in Striga management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DiSCount: computer vision for automated quantification of Striga seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Yoshimulactone Green (YLG) for Assessing Strigolactone Receptor Activity
For researchers, scientists, and drug development professionals navigating the intricate world of phytohormone signaling, the ability to accurately quantify receptor activity is paramount. Strigolactones (SLs), a class of hormones pivotal in regulating plant architecture and symbiotic interactions, present unique challenges due to their low endogenous concentrations and complex signaling cascade. This guide provides an in-depth analysis of Yoshimulactone Green (YLG), a validated fluorescent probe, and objectively compares its performance against alternative methodologies for assessing the activity of the strigolactone receptor, DWARF14 (D14) and its analogs.
The Strigolactone Signaling Pathway: A Primer
Understanding the tools requires a foundational knowledge of the mechanism they measure. Strigolactone signaling is initiated when an SL molecule binds to the catalytic pocket of the D14 receptor, a member of the α/β-hydrolase superfamily.[1][2] This binding event is unique; D14 hydrolyzes the SL molecule, leading to a conformational change in the receptor itself.[1][3] This "activated" D14 receptor then forms a complex with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5][6] The D14-MAX2 complex then recruits transcriptional repressors from the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family for polyubiquitination and subsequent degradation by the 26S proteasome.[7][8] The removal of these SMXL repressors derepresses downstream gene expression, triggering SL-mediated developmental responses, such as the inhibition of shoot branching.[7][9]
Caption: The core strigolactone signaling pathway.
YLG: A Fluorogenic Probe for Receptor Activity
Yoshimulactone Green (YLG) is a synthetic SL analog ingeniously designed as a pro-fluorescent probe.[10][11] Its structure consists of the essential butenolide D-ring, common to all SLs, linked to a non-fluorescent fluorescein moiety that replaces the canonical ABC-ring structure.[12][13]
The principle behind YLG is elegantly simple: the D14 receptor (or its orthologs, such as ShHTL7 from the parasitic plant Striga hermonthica) recognizes and hydrolyzes the D-ring of YLG.[11][14] This enzymatic cleavage releases the fluorescein molecule, which then emits a strong green fluorescence. The rate of fluorescence increase is directly proportional to the hydrolytic activity of the receptor, providing a real-time, quantitative readout of receptor function.[14] This makes YLG an exceptional tool for high-throughput screening of compounds that may inhibit or enhance D14 activity.[14]
Caption: Mechanism of YLG fluorescence upon hydrolysis by the D14 receptor.
Comparative Analysis of Methodologies
YLG is a powerful tool, but its utility is best understood in the context of other available methods. The choice of assay is dictated by the specific research question, whether it pertains to ligand binding, enzymatic activity, downstream signaling events, or physiological outcomes.
| Method | Principle | Throughput | System | Key Output | Advantages | Limitations |
| YLG Assay | Fluorogenic probe hydrolysis by receptor's enzymatic activity.[14] | High | In vitro | Receptor activity (IC50/EC50) | Real-time kinetics, high-throughput, direct measure of activity. | Indirect measure of binding; requires active enzyme. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon direct molecular binding.[15] | Low | In vitro | Binding affinity (Kd), stoichiometry | Gold standard for binding thermodynamics; no labeling required. | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Detects binding by changes in refractive index on a sensor chip.[16] | Medium | In vitro | Binding kinetics (ka, kd), affinity (Kd) | Real-time kinetics; high sensitivity. | Requires protein immobilization; potential for artifacts. |
| Protein Interaction Assays (e.g., TR-FRET, Co-IP) | Measures SL-induced interaction between D14, MAX2, and SMXLs.[15][17] | Medium-High | In vitro / In vivo | Protein-protein interaction strength | Measures a key downstream signaling step. | Can be complex to set up; may not correlate directly with affinity. |
| Genetically Encoded Biosensors (e.g., StrigoQuant) | FRET or luminescence changes based on SMXL degradation in living cells.[18][19] | Medium | In vivo / Protoplasts | Cellular signaling response | High sensitivity; measures response in a cellular context. | Requires genetic modification; readout is downstream of initial binding. |
| Phenotypic Assays (e.g., Seed Germination) | Measures a physiological response, like parasitic seed germination or shoot branching.[20] | Low | In planta | Biological activity | Most physiologically relevant data. | Slow; can be influenced by many other factors; low throughput. |
Validated Protocol: In Vitro YLG Competition Assay
This protocol provides a self-validating system to determine the inhibitory concentration (IC50) of a test compound on the hydrolytic activity of a recombinant strigolactone receptor (e.g., AtD14 or ShHTL7).
1. Materials and Reagents
-
Recombinant SL Receptor: Purified D14, ShHTL7, or other orthologs.
-
YLG Stock Solution: 1 mM in DMSO.
-
Test Compound Stock Solutions: Typically 10 mM in DMSO.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.
-
96-well Plate: Black, flat-bottom for fluorescence measurements.
-
Plate Reader: Capable of fluorescence detection (e.g., Excitation: 485 nm, Emission: 525 nm).
2. Experimental Workflow
Caption: Step-by-step workflow for a YLG competition assay.
3. Step-by-Step Procedure
-
Prepare Compound Plate: Perform serial dilutions of your test compounds in the 96-well plate using the assay buffer. Include wells for controls:
-
Positive Control (100% activity): Add DMSO only.
-
Negative Control (0% activity): Add assay buffer only (no enzyme).
-
-
Add Receptor: Add the recombinant SL receptor to each well (except the negative control) to a final concentration of approximately 50-100 nM. The optimal concentration should be determined empirically.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 5 minutes to allow test compounds to bind to the receptor.
-
Initiate Reaction: Add YLG to all wells to a final concentration of 1-5 µM.
-
Measure Fluorescence: Immediately place the plate in the plate reader and begin kinetic measurements. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
4. Data Analysis
-
For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Normalize the data by setting the average velocity of the positive control (DMSO) to 100% activity and the negative control (no enzyme) to 0% activity.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
5. Causality and Self-Validation
-
Why kinetic measurement? It ensures the analysis is based on the initial, linear phase of the reaction, which is most representative of the enzyme's activity before substrate depletion or product inhibition occurs.
-
Why a competition assay? This format directly assesses a compound's ability to compete with an SL-like molecule for the receptor's active site. A potent competitor will significantly reduce the rate of YLG hydrolysis, yielding a low IC50 value.
-
Trustworthiness: The inclusion of positive and negative controls is critical. A robust signal window between these controls validates the activity of the recombinant enzyme and the integrity of the assay on that specific plate. A known inhibitor can further validate assay performance.
Conclusion
YLG stands out as a highly validated and efficient tool for assessing strigolactone receptor activity, particularly in a high-throughput context. Its direct measurement of the receptor's hydrolytic function provides a crucial piece of information that is complementary to direct binding assays (ITC, SPR) and downstream cellular response reporters. By understanding its mechanism and comparing its utility against other methods, researchers can make informed decisions, selecting the most appropriate tool to dissect the complexities of strigolactone signaling and accelerate the discovery of novel chemical modulators for agricultural and biotechnological applications.
References
-
Nelson, D. C., et al. (2011). F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 108(21), 8897-902. [Link][4][21][22]
-
Sohail, H., et al. (n.d.). Possible strigolactone signaling pathway: Signaling components of SLs... ResearchGate. [Link][23]
-
Villaécija-Aguilar, J. A., et al. (2021). Common Components of the Strigolactone and Karrikin Signaling Pathways Suppress Root Branching in Arabidopsis. Plant Physiology, 185(4), 1597-1613. [Link][9]
-
Wallner, E. S., et al. (2017). Strigolactone- and Karrikin-Independent SMXL Proteins Are Central Regulators of Phloem Formation. Current Biology, 27(8), 1241-1247. [Link][24][25]
-
Yao, R., et al. (2016). DWARF14 is a non-canonical hormone receptor for strigolactone. Nature, 536(7617), 469-73. [Link][1]
-
Wang, L., et al. (2015). Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation. The Plant Cell, 27(11), 3128-42. [Link][7]
-
Marzec, M. (2016). Summary of strigolactone biosynthetic and signaling pathways. ResearchGate. [Link][26]
-
Brewer, P. (2019). Discovery of New Receptor Protein Involved in High Grain Yield. ARC Centre of Excellence in Plant Energy Biology. [Link][27]
-
Wang, Y., et al. (2020). Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elongation in Arabidopsis. The Plant Cell, 32(8), 2610-2627. [Link][8]
-
Chevalier, F., et al. (2014). Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis. The Plant Cell, 26(3), 1134-50. [Link][28]
-
UniProt Consortium. (n.d.). D14 - Strigolactone esterase D14 - Arabidopsis thaliana (Mouse-ear cress). UniProt. [Link][2]
-
Li, W., et al. (2024). SMXL5 attenuates strigolactone signaling in Arabidopsis thaliana by inhibiting SMXL7 degradation. Molecular Plant, 17(4), 631-647. [Link][29]
-
Hu, Q., et al. (2017). DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice. Frontiers in Plant Science, 8, 1935. [Link][3]
-
Marzec, M., & Melzer, M. (2018). Perception and Signaling of Strigolactones. Frontiers in Plant Science, 9, 1339. [Link][30]
-
Waldie, T., et al. (2014). Strigolactone biosynthesis and signaling in plant development. Development, 141(1), 1-1. [Link][5]
-
Stirnberg, P., et al. (2002). MAX2, a novel F-box protein, is required for general photomorphogenesis in Arabidopsis. Genes & Development, 16(1), 2004-2016. [Link][6][31]
-
Uraguchi, D., et al. (2022). In vitro dynamic and quantitative monitoring of strigolactone-signaling complex formation by time-resolved FRET. The Plant Journal, 110(3), 887-899. [Link][17]
-
Villaécija-Aguilar, J. A., et al. (2022). Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant. The Plant Journal, 109(5), 1433-1446. [Link][15]
-
Villaécija-Aguilar, J. A., et al. (2021). Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant. bioRxiv. [Link][16][32]
-
Song, X., et al. (2022). Strigo-D2—a bio-sensor for monitoring spatio-temporal strigolactone signaling patterns in intact plants. Plant Physiology, 188(3), 1546-1559. [Link][33]
-
Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science, 349(6250), 864-8. [Link][10]
-
Tsuchiya, Y., et al. (2015). Identification of strigolactone receptors in Striga. ResearchGate. [Link][34]
-
de Saint Germain, A., et al. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science, 13, 897992. [Link][12]
-
Floková, K., et al. (2020). Protocol for characterizing strigolactones released by plant roots. STAR Protocols, 1(1), 100021. [Link][35]
-
Wang, Q., et al. (2023). Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. Frontiers in Plant Science, 14, 1198288. [Link][18]
-
Samodelov, S. L., et al. (2019). A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant. In: Robert, S. (eds) Plant Hormones. Methods in Molecular Biology, vol 2025. Humana, New York, NY. [Link][19]
-
Wang, Y., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications, 13(1), 3957. [Link][36]
-
Nakamura, H., et al. (2018). Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14. ACS Central Science, 4(2), 223-230. [Link][14]
-
de Saint Germain, A., et al. (2022). Probes for Strigolactone Receptors. Frontiers in Plant Science, 13, 902838. [Link][13]
-
Jamil, M., et al. (2023). Strigolactones: diversity, perception, and hydrolysis. Journal of Experimental Botany, 74(1), 1-15. [Link][37]
-
Floková, K., et al. (2020). An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS. Plant Methods, 16, 120. [Link][38]
-
Jamil, M., et al. (2019). In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... ResearchGate. [Link][39]
-
Jamil, M., et al. (2019). In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... ResearchGate. [Link][40]
-
Chesterfield, R. J., et al. (2020). Rational design of novel fluorescent enzyme biosensors for direct detection of strigolactones. ACS Synthetic Biology, 9(8), 2107-2118. [Link][41]
-
Samodelov, S. L., et al. (2019). A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant. ResearchGate. [Link][42]
-
Uraguchi, D., et al. (2022). A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants. Frontiers in Plant Science, 13, 856037. [Link][11]
Sources
- 1. DWARF14 is a non-canonical hormone receptor for strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant | bioRxiv [biorxiv.org]
- 17. In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 19. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Strigolactone- and Karrikin-Independent SMXL Proteins Are Central Regulators of Phloem Formation [repository.cam.ac.uk]
- 25. Strigolactone- and Karrikin-Independent SMXL Proteins Are Central Regulators of Phloem Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. plantenergy.edu.au [plantenergy.edu.au]
- 28. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. SMXL5 attenuates strigolactone signaling in Arabidopsis thaliana by inhibiting SMXL7 degradation [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 31. Regulation of Drought Tolerance by the F-Box Protein MAX2 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. Strigo-D2—a bio-sensor for monitoring spatio-temporal strigolactone signaling patterns in intact plants - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. biorxiv.org [biorxiv.org]
- 42. researchgate.net [researchgate.net]
Comparative Guide to Strigolactone Signaling Analysis: YLG vs. Luciferase Reporter Assays
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Crucial Role of Strigolactone Signaling
Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The perception and transduction of the SL signal are critical for these processes. The core SL signaling pathway involves the perception of SLs by an α/β hydrolase receptor, DWARF14 (D14) in non-parasitic plants or HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) homologs in parasitic plants like Striga hermonthica.[1] Upon binding SL, the receptor undergoes a conformational change, enabling it to interact with the F-box protein MAX2 (or D3 in rice). This interaction leads to the recruitment of a transcriptional repressor from the SMAX1/SMXL family to the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of these repressors derepresses the transcription of downstream target genes, initiating the SL physiological response.[3]
Understanding and manipulating this pathway holds immense promise, from developing novel herbicides to control parasitic weeds to engineering crops with improved architecture and stress resilience. To achieve this, researchers require robust and reliable methods to quantify SL signaling activity. This guide provides a comparative analysis of two prominent methodologies: the Yoshimulactone Green (YLG) fluorescent probe assay and the luciferase-based reporter assay.
Caption: Fig 1. Core Strigolactone Signaling Pathway.
The YLG Reporter Assay: A Direct Probe of Receptor Activity
The Yoshimulactone Green (YLG) assay is a powerful biochemical tool that directly measures the hydrolytic activity of the SL receptor.[4]
Principle and Mechanism
YLG is a pro-fluorescent probe designed as an SL mimic.[5][6] It consists of a fluorescein molecule linked to the D-ring, a critical component for SL bioactivity. In its intact state, YLG is non-fluorescent. However, when it enters the catalytic pocket of an active SL receptor, the receptor's hydrolase activity cleaves the molecule, releasing the fluorescein fluorophore.[7] The resulting fluorescence intensity is directly proportional to the rate of hydrolysis, providing a quantitative measure of the receptor's enzymatic activity.
Causality in Experimental Design
The choice to use a YLG assay is driven by the need to answer questions specifically about the initial event in SL signaling: the ligand-receptor interaction and subsequent enzymatic activation. It is the preferred method for:
-
Enzyme Kinetics: Determining key biochemical parameters like Kₘ and k꜀ₐₜ for the receptor's interaction with YLG.[2]
-
Screening for Agonists/Antagonists: In a competitive assay format, candidate compounds can be screened for their ability to inhibit YLG hydrolysis. A potent SL mimic (agonist) will compete with YLG for the receptor's active site, reducing the fluorescent signal and allowing for the calculation of an IC₅₀ value.[8][9] This makes it ideal for high-throughput screening of chemical libraries.
Caption: Fig 2. Workflow of the YLG Reporter Assay.
Experimental Protocol: In Vitro Competitive YLG Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified SL receptor.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Receptor Stock: Dilute purified D14/HTL protein to a working concentration (e.g., 2 µM) in assay buffer. The optimal concentration should be determined empirically.
-
YLG Stock: Prepare a 10 mM stock of YLG in DMSO. Further dilute to a working concentration (e.g., 100 µM) in assay buffer.
-
Test Compound: Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer to the desired final concentrations.
-
-
Assay Setup (96-well black plate):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilutions to the respective wells. For controls, add 10 µL of buffer with the same percentage of DMSO (negative control) or a known SL agonist (positive control).
-
Add 20 µL of the purified receptor solution to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-receptor binding.
-
-
Initiating the Reaction:
-
Add 20 µL of the YLG working solution to all wells to initiate the reaction. The final volume is 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) kinetically over 30-60 minutes or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the kinetic curve) for each concentration.
-
Normalize the data to the negative control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The Luciferase Reporter Assay: Quantifying Downstream Signaling
Luciferase-based reporter assays are a cornerstone of cell biology, used to measure the transcriptional output of a signaling pathway.[10][11]
Principle and Mechanism
This method involves genetically engineering cells or organisms to express a luciferase enzyme under the control of a promoter that is regulated by the SL signaling pathway.[12] When SL signaling is activated and SMAX1/SMXL repressors are degraded, the promoter becomes active, driving the transcription and translation of the luciferase reporter protein. Upon the addition of its specific substrate (e.g., D-luciferin for firefly luciferase), the enzyme catalyzes a bioluminescent reaction.[13] The amount of light produced is proportional to the amount of luciferase enzyme, which in turn reflects the activity of the SL-responsive promoter.[12][13]
A particularly insightful application in SL research is the D14-Luciferase (D14-LUC) degradation assay .[14] Here, luciferase is fused directly to the D14 protein. Since SLs promote the degradation of the D14 receptor itself, a decrease in luminescence upon SL treatment indicates successful signal perception and initiation of the degradation cascade.[14]
Causality in Experimental Design
A researcher opts for a luciferase assay to move beyond the initial binding event and assess the full, biologically relevant downstream consequence of signaling. This approach is critical for:
-
Validating Hits: Confirming that a compound identified in a primary screen (like YLG) not only binds the receptor but also effectively triggers the downstream signaling cascade in a cellular environment.
-
Pathway Dissection: Studying the function of different pathway components. For example, by expressing the reporter in various mutant backgrounds (e.g., max2 mutants), one can confirm the necessity of those components for signal transduction.
-
Quantifying In Vivo Response: Measuring the integrated output of the signaling pathway, which accounts for cellular factors like protein stability, localization, and transcriptional machinery that are absent in a purely biochemical assay.[15][16]
Caption: Fig 3. Workflow of a D14-LUC Degradation Assay.
Experimental Protocol: Dual-Luciferase Assay in Plant Protoplasts
This protocol measures the activity of an SL-responsive promoter and uses a second, constitutively expressed luciferase for normalization.
-
Plasmid Preparation:
-
Reporter Plasmid: An SL-responsive promoter driving Firefly Luciferase (FLuc).
-
Control Plasmid: A constitutive promoter (e.g., 35S) driving Renilla Luciferase (RLuc).
-
Effector Plasmid (optional): Plasmids overexpressing components of the SL signaling pathway.
-
-
Protoplast Isolation and Transfection:
-
Isolate protoplasts from a suitable plant source (e.g., Arabidopsis cell culture or mesophyll).
-
Co-transfect the protoplasts with the Reporter and Control plasmids using a standard PEG-calcium method.
-
-
Treatment and Incubation:
-
Aliquot the transfected protoplasts into a 96-well plate.
-
Add the test compound or SL analog (e.g., GR24) to the desired final concentrations.
-
Incubate for 6-16 hours to allow for transcription and translation.
-
-
Lysis and Luminescence Measurement:
-
Pellet the protoplasts by centrifugation.
-
Lyse the cells by adding Passive Lysis Buffer (component of most dual-luciferase kits).
-
Transfer the lysate to a white, opaque 96-well plate.
-
Use a luminometer with dual injectors to sequentially add the FLuc substrate (Luciferase Assay Reagent II) and then the RLuc substrate (Stop & Glo® Reagent).
-
Record both FLuc and RLuc luminescence values.
-
-
Data Analysis:
-
Calculate the ratio of FLuc to RLuc for each well. This normalization corrects for variations in transfection efficiency and cell number.[17]
-
Express the results as fold-change relative to a vehicle-treated control.
-
Head-to-Head Comparison: YLG vs. Luciferase
The decision to use YLG or a luciferase assay is fundamentally about what question you are asking. YLG interrogates the lock-and-key interaction at the receptor, while luciferase reports on the downstream message sent throughout the cell.
| Feature | YLG Reporter Assay | Luciferase Reporter Assay |
| Assay Principle | Enzymatic cleavage of a pro-fluorescent SL mimic. | Genetically encoded expression of a light-emitting enzyme. |
| What is Measured? | Direct hydrolytic activity of the SL receptor. | Transcriptional activity of an SL-responsive promoter or SL-induced protein degradation. |
| Point in Pathway | Step 1: Ligand-receptor binding and activation. | Final Step: Downstream gene expression or protein turnover. |
| Assay Type | Biochemical (in vitro) | Cell-based (in vivo / ex vivo) |
| Sensitivity | Moderate to high (micromolar to nanomolar IC₅₀). | Extremely high, wide dynamic range.[12][18] |
| Throughput | High; suitable for HTS of chemical libraries. | Moderate to high, depending on the system (protoplasts vs. transgenic plants). |
| Key Applications | Primary screening for receptor agonists/antagonists, enzyme kinetics, direct binding studies. | Secondary validation of hits, pathway analysis, studying in vivo signaling dynamics.[19] |
| Major Pros | - Direct measure of receptor interaction.- Fast and cost-effective for HTS.- No genetic modification needed for in vitro assay. | - Measures biologically relevant downstream output.- Extremely sensitive.- Internal normalization (dual-luciferase) reduces variability.[17]- Can be adapted for non-destructive, real-time analysis.[20] |
| Major Cons | - Does not confirm downstream signaling.- Signal is for hydrolysis, which is only the first step.- Activity can vary with different receptor orthologs.[6] | - Indirect measure of initial binding event.- Requires genetic transformation.- Susceptible to off-target effects influencing transcription/translation.- Potential for compound interference with luciferase enzyme.[21] |
Conclusion: A Complementary Partnership for Discovery
Neither the YLG assay nor the luciferase reporter assay is inherently superior; they are complementary tools that, when used in conjunction, provide a comprehensive understanding of strigolactone signaling.
-
For drug discovery and chemical biology, the optimal workflow begins with the YLG assay for high-throughput primary screening to identify compounds that directly interact with the SL receptor.
-
Promising hits from this primary screen should then be validated using a luciferase reporter assay in a relevant cellular context. This secondary assay confirms that the compound not only binds the receptor but also successfully triggers the downstream signaling cascade, leading to a physiological response.
By strategically employing both methodologies, researchers can efficiently move from broad-based screening to detailed mechanistic insights, accelerating the development of novel chemical tools and agricultural solutions targeting the strigolactone pathway.
References
-
Cai, R., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications. [Link]
-
Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science. [Link]
-
Janssen, B. J., & Snowden, K. C. (2012). The perception of strigolactones in vascular plants. ResearchGate. [Link]
-
Animated biology with arpan. (2022). What is luciferase assay used for? YouTube. [Link]
-
Lumba, S., et al. (2017). Chemical genetics and strigolactone perception. Pest Management Science. [Link]
-
Khandavalli, C. R. (2022). Can anyone suggest to me YFP or Luciferase which one is better for reporter assays? ResearchGate. [Link]
-
Millar, A. J., et al. (2009). Luciferase as a Reporter of Gene Activity in Plants. Global Science Books. [Link]
-
Tsuchiya, Y., et al. (2015). Identification of strigolactone receptors in Striga. ResearchGate. [Link]
-
Takara Bio. Luciferase reporters—Ready-To-Glow secreted luciferase assay. [Link]
-
Umehara, M., et al. (2020). In vitro YLG (Yoshimulactone Green) assays. ResearchGate. [Link]
-
de Saint Germain, A., et al. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science. [Link]
-
Millar, A. J., et al. (2009). Luciferase as a Reporter of Gene Activity in Plants. ResearchGate. [Link]
-
Yao, R., et al. (2017). Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga. Cell Research. [Link]
-
Waters, M. T., et al. (2020). The Many Models of Strigolactone Signaling. Trends in Plant Science. [Link]
-
BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Technology Networks. [Link]
-
Omori, S., et al. (2003). Limitation in use of luciferase reporter genes for 3'-untranslated region analysis. Clinica Chimica Acta. [Link]
-
Li, W., et al. (2021). The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis. The Plant Cell. [Link]
-
Cheng, X., et al. (2022). Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones. Frontiers in Plant Science. [Link]
-
Sanchez, E., et al. (2018). Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay. Methods in Molecular Biology. [Link]
-
Promega Connections. (2023). How to Choose a Luciferase Reporter Assay. [Link]
-
Urbani, P., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences. [Link]
Sources
- 1. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 4. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Agonist to Strigolactone Receptor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 12. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. researchgate.net [researchgate.net]
- 19. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferase reporters—Ready-To-Glow secreted luciferase assay [takarabio.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Yoshimulactone Green (YLG)
This guide provides a comprehensive framework for the safe and compliant disposal of Yoshimulactone Green (YLG), a fluorescent probe increasingly utilized in chemical genetics and for studying strigolactone perception.[1] Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment.
The Imperative of a Safety-First Approach
Yoshimulactone Green (YLG), like all synthetic organic molecules, requires a thorough risk assessment before use and disposal. While it is a powerful tool for visualizing receptor-ligand interactions, its toxicological and ecological properties are not yet fully characterized. Therefore, a cautious approach is mandated. The primary source of safety information for any chemical is its Safety Data Sheet (SDS), provided by the manufacturer.
Initial Action: Always obtain and thoroughly review the manufacturer-specific SDS for YLG before handling the compound. Unfortunately, a universally available SDS for YLG is not readily found in public databases.[2] In such cases, laboratory personnel must rely on the SDS provided at the time of purchase and supplement this with established best practices for handling similar fluorescent dyes and organic compounds.
Hazard Identification and Waste Categorization
Based on its structure—a xanthene core similar to fluorescein coupled with a butenolide moiety—YLG should be treated as a chemical waste with potential biological and environmental implications.[1][3] Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), laboratories are required to identify and classify the hazardous waste they generate.[4]
Your YLG waste will fall into one or more of the following categories, each requiring a distinct disposal stream:
-
Solid Chemical Waste: Unused or expired YLG powder, contaminated personal protective equipment (PPE) like gloves, bench paper, and weighing papers.
-
Liquid Chemical Waste (Non-Aqueous/Organic): Stock solutions of YLG dissolved in organic solvents such as DMSO or ethanol.
-
Liquid Chemical Waste (Aqueous): Dilute working solutions of YLG in buffers or cell culture media.
-
Contaminated Labware: Glassware (pipettes, flasks, vials) and plasticware (pipette tips, microplates, centrifuge tubes) that have come into contact with YLG.
The following table summarizes the appropriate waste streams for different forms of YLG waste.
| Waste Type | Description | Disposal Stream |
| Solid YLG Waste | Expired YLG powder, contaminated gloves, weighing paper, pipette tips. | Labeled Hazardous Solid Chemical Waste |
| Organic YLG Waste | YLG dissolved in solvents like DMSO, ethanol, or acetone. | Labeled Hazardous Organic Liquid Waste |
| Aqueous YLG Waste | Dilute YLG solutions in buffers or media. | Labeled Hazardous Aqueous Chemical Waste |
| Contaminated Sharps | Needles or glass slides used with YLG. | Sharps Container for Chemical Contamination |
The Disposal Decision Workflow
The following workflow provides a logical pathway for managing YLG from the bench to final disposal. This process is designed to ensure safety and regulatory compliance at each step.
Caption: Decision workflow for proper segregation and disposal of YLG waste.
Detailed Disposal Protocols
NEVER dispose of YLG or its solutions down the sanitary sewer. [5][6] Organic dyes can be harmful to aquatic life and may interfere with wastewater treatment processes.
Protocol 4.1: Solid Waste Disposal
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant nitrile gloves.
-
Collection: Collect all solid waste contaminated with YLG, including gloves, wipes, and disposable plasticware, in a designated, durable plastic bag or container.
-
Labeling: Clearly label the container with "Hazardous Chemical Waste," the name "Yoshimulactone Green (YLG)," and the date.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Protocol 4.2: Liquid Waste Disposal
-
Segregation is Key: Do not mix organic solvent waste with aqueous waste.[7][8]
-
PPE: Wear a lab coat, safety glasses, and chemical-resistant nitrile gloves.
-
Containment:
-
Aqueous Waste: Collect all dilute YLG solutions in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).
-
Organic Waste: Collect all YLG stock solutions (e.g., in DMSO) and solvent rinses in a separate, clearly marked container designated for organic solvent waste.
-
-
Labeling: Label each container clearly with its contents (e.g., "Aqueous Waste with Yoshimulactone Green" or "Organic Solvent Waste with Yoshimulactone Green and DMSO"), the primary hazard, and the accumulation start date.[9]
-
Storage: Keep waste containers tightly sealed when not in use and store them in secondary containment to prevent spills.[10]
-
Disposal: When the container is full or reaches your institution's storage time limit (often 12 months), arrange for pickup by your EHS office.[6][11]
Decontamination and Spill Management
Accidental spills must be managed promptly and correctly to prevent contamination and exposure.
Protocol 5.1: Decontamination of Reusable Labware
-
Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of an appropriate solvent (e.g., ethanol or acetone) to dissolve the residual YLG.[8] Collect this first rinse as hazardous organic liquid waste. For containers that held highly toxic chemicals, the first three rinses must be collected.[10]
-
Wash: After the initial solvent rinse, wash the labware thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[12]
-
Final Rinse: Rinse thoroughly with purified water and allow to air dry.
Protocol 5.2: Managing Spills
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent pads or sweep up the material carefully to avoid creating dust. Place the material in a sealed container for disposal as solid chemical waste.
-
Liquid Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[8]
-
-
Cleanup: Collect the absorbent material and place it in a sealed bag or container. Wipe the spill area with a solvent-soaked cloth (e.g., ethanol), followed by a thorough wash with soap and water.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous solid chemical waste.[8]
By implementing these procedures, you contribute to a culture of safety and environmental stewardship. Always prioritize the guidance from your institution's EHS department, as they are the final authority on waste management protocols compliant with local, state, and federal regulations.[4][13]
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Chemical Waste. Environmental Health & Safety (EHS), Texas A&M University.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Yoshimulactone Green (YLG) 1807549-00-3. TCI AMERICA.
- Laboratory Waste Guide 2025.
- A Primer On Laboratory Waste Disposal. Hazardous Waste Experts.
- A guide to the disposal of laboratory waste. Anenta.
- Medical Laboratory Waste Management: Classification, Segregation. CrelioHealth Blog.
- Yoshimulactone Green (YLG) | 1807549-00-3. Tokyo Chemical Industry Co., Ltd. (JP).
- Proper Disposal of MTSEA-Fluorescein: A Guide for Laboratory Professionals. Benchchem.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Yoshimulactone Green (YLG) | 1807549-00-3. TCI EUROPE N.V.
- Laboratory Waste Management Guidelines. Old Dominion University.
- Laboratory Waste. Environmental Health & Safety, University of Florida.
- Standard Operating Procedure for Field Equipment Cleaning. U.S. Environmental Protection Agency (EPA).
- Chemical genetics and strigolactone perception. National Institutes of Health (NIH).
- Safety Data Sheet. MilliporeSigma.
- Hazardous Waste Disposal Guide. Dartmouth College.
- (PDF) Chemical genetics and strigolactone perception. ResearchGate.
- Fluorescent Agonist to Strigolactone Receptor. Tokyo Chemical Industry Co., Ltd. (APAC).
Sources
- 1. Chemical genetics and strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoshimulactone Green (YLG) | 1807549-00-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. needle.tube [needle.tube]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. odu.edu [odu.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Mastering Safety: A Researcher's Guide to Handling Yoshimulactone Green (YLG)
Welcome to your essential guide for the safe handling and disposal of Yoshimulactone Green (YLG), a pivotal fluorescent agonist for strigolactone receptor research. This document provides immediate, actionable intelligence to ensure your safety and the integrity of your research. As your partner in scientific discovery, we are committed to providing value that extends beyond the product itself, building a foundation of trust through expert guidance.
Core Safety Directives: A Risk-Based Approach to PPE
Your personal protective equipment (PPE) is your primary defense against potential chemical exposure. A thorough risk assessment should always precede any handling of chemical substances.[5] For YLG, we recommend a tiered approach to PPE based on the scale and nature of the procedure.
1. Foundational PPE for All YLG Handling:
This is the minimum required PPE for any work involving YLG, including preparing stock solutions and performing assays.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn over safety glasses or goggles when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[6]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect your skin and clothing.[6]
-
Hand Protection: Chemical-resistant gloves are critical. Nitrile gloves are a common and effective choice for handling many laboratory chemicals and offer good protection against solvents, oils, and greases, with the added benefit that tears are easily visible.[7] Always inspect gloves for any signs of degradation or puncture before use.
-
Footwear: Fully enclosed shoes are required to protect your feet from spills.
2. Enhanced PPE for Specific Scenarios:
Certain procedures may require an elevated level of protection.
-
Handling Solid YLG: When weighing or handling the powdered form of YLG, there is a potential for aerosolization. In such cases, work should be conducted in a chemical fume hood or a designated containment area. If a fume hood is not available, a dust mask or a respirator may be necessary to prevent inhalation.[8][9]
-
Large-Scale Operations or Splash Potential: For procedures involving larger volumes of YLG solutions or with a higher risk of splashing, consider using a chemical-resistant apron over your lab coat for an additional layer of protection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes from all directions. |
| Face Protection | Face Shield (worn over goggles) | Required for high-risk procedures with splash or explosion potential.[6] |
| Hand Protection | Nitrile Gloves | Provides good chemical resistance for incidental contact.[7] |
| Body Protection | Flame-Resistant Lab Coat | Protects against splashes and is a barrier to flammable materials.[6] |
| Respiratory | Dust Mask/Respirator | Recommended when handling solid YLG outside of a fume hood to prevent inhalation.[8][9] |
Operational Blueprint: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk and ensuring procedural consistency.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store YLG in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
Preparation of Solutions:
-
Donning PPE: Before handling YLG, put on your foundational PPE as outlined in the table above.
-
Work Area: Conduct all manipulations of solid YLG and the preparation of stock solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Containment: Have a chemical spill kit readily accessible. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite or sand) and collect it in a sealed container for disposal.
-
Labeling: Clearly label all solutions with the chemical name ("Yoshimulactone Green"), concentration, solvent, and date of preparation.
Experimental Workflow:
Caption: A logical workflow for handling Yoshimulactone Green.
Disposal Protocol: A Commitment to Environmental Stewardship
Proper disposal of YLG and associated waste is a critical component of laboratory safety and environmental responsibility. Fluorescent dyes should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid YLG waste, including contaminated weighing paper, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste (Aqueous): Collect all aqueous solutions containing YLG in a dedicated, sealed, and clearly labeled waste container. Do not dispose of these solutions down the drain.[10]
-
Liquid Waste (Organic Solvents): If YLG is dissolved in an organic solvent (e.g., DMSO), collect it in a separate hazardous waste container specifically designated for organic solvents. Do not mix with aqueous waste.[10]
Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with YLG should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. Collect this rinse solvent as hazardous waste.[10]
-
After the initial solvent rinse, wash the labware with soap and water.
Final Disposal Procedure:
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name ("Yoshimulactone Green"), the primary hazard, and the date.
-
Follow your institution's specific guidelines for hazardous waste disposal, which typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.[10]
Caption: A clear pathway for the safe disposal of YLG waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the responsible management of chemical reagents.
References
-
Tsuchiya, Y. et al. (2017). Chemical genetics and strigolactone perception. F1000Research, 6, 975. Available at: [Link]
-
Li, Y. et al. (2024). Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. Frontiers in Plant Science, 15. Available at: [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Available at: [Link]
-
ACS Material (2020). PPE and Safety for Chemical Handling. Available at: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
SAMS Solutions (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
-
University of Florida Environmental Health & Safety. Laboratory Waste. Available at: [Link]
-
Mishra, S. et al. (2023). Strigolactones: diversity, perception, and hydrolysis. Journal of Experimental Botany, 74(10), 3059-3074. Available at: [Link]
-
Reddit (2017). Proper Dye Disposal. r/microscopy. Available at: [Link]
-
Tsuchiya, Y. et al. (2017). Chemical genetics and strigolactone perception. F1000Research, 6, 975. Available at: [Link]
-
Greenbook (2015). Safety Data Sheet. Available at: [Link]
-
Wang, Y. et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Communications Biology, 5, 687. Available at: [Link]
-
Cui, S. et al. (2022). Strigolactones are chemoattractants for host tropism in Orobanchaceae parasitic plants. Nature Communications, 13, 119. Available at: [Link]
-
Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]
-
ResearchGate. S. hermonthica strigolactone chemical biology. (a) Yoshimulactone.... Available at: [Link]
-
CHS Agronomy. Safety data sheets. Available at: [Link]
-
Extreme Green 20. Safety Data Sheets. Available at: [Link]
-
Extreme Green 16. Safety Data Sheets. Available at: [Link]
Sources
- 1. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical genetics and strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
